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Foundational

A Senior Application Scientist's Guide to Diol Biotin-PEG3-Alkyne: Structure, Applications, and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Diol Biotin-PEG3-Alkyne, a trifunctional chemical probe essential for modern pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diol Biotin-PEG3-Alkyne, a trifunctional chemical probe essential for modern proteomics and chemical biology. We will dissect its molecular architecture, detailing the specific roles of its diol, biotin, PEG3 spacer, and terminal alkyne moieties. The guide will explore its primary applications, including the selective enrichment of glycoproteins and its use in proximity-dependent labeling studies. Detailed, field-tested protocols for key experimental workflows are provided, emphasizing the scientific rationale behind critical steps to ensure experimental success. This document is intended to serve as a practical resource for researchers aiming to leverage the unique capabilities of this versatile reagent.

Introduction: The Molecular Logic of a Trifunctional Probe

In the intricate landscape of cellular biology, the ability to selectively label, capture, and identify specific biomolecules is paramount. Diol Biotin-PEG3-Alkyne has emerged as a powerful tool in this endeavor, offering a unique combination of functionalities that enable a range of sophisticated applications.[1][2][3] At its core, it is a chemical probe designed for multi-step biological experiments, where each component of its structure plays a distinct and crucial role.

1.1. Deconstructing the Architecture

The power of Diol Biotin-PEG3-Alkyne lies in its trifunctional nature, which allows for sequential, bioorthogonal reactions. Let's examine each component:

  • The Vicinal Diol: This functional group is the key to the probe's utility in glycoproteomics.[4] The two adjacent hydroxyl groups can be specifically targeted for covalent attachment to cis-diol-containing molecules, most notably the sialic acids on glycoproteins, following mild periodate oxidation.[5] This provides a method for the selective labeling and subsequent enrichment of this important class of proteins.

  • The Biotin Moiety: Biotin is a high-affinity ligand for streptavidin and avidin proteins.[6] This interaction, one of the strongest non-covalent bonds known in nature, is exploited for the highly efficient capture and purification of biotinylated molecules from complex biological mixtures like cell lysates.[4]

  • The PEG3 Spacer: The short, hydrophilic polyethylene glycol (PEG) linker serves two primary purposes. Firstly, it enhances the water solubility of the entire probe and the resulting conjugate, which is crucial for biological applications.[7][8] Secondly, it provides a flexible spacer arm that reduces steric hindrance, allowing the biotin and alkyne groups to be more accessible for their respective binding partners.

  • The Terminal Alkyne: This functional group is the gateway to "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[9][10] The alkyne group readily undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-modified molecules, enabling the covalent attachment of a wide range of reporter tags, such as fluorophores, or for conjugation to other biomolecules.[11]

The strategic combination of these three functionalities in a single molecule allows for a "tag-and-modify" approach. For instance, a glycoprotein can first be tagged via its sialic acid residues using the diol group, and then subsequently modified via the alkyne group with a reporter molecule. The biotin tag then allows for the enrichment of the entire complex.

Core Applications and Methodologies

The unique structure of Diol Biotin-PEG3-Alkyne lends itself to two primary areas of application: the enrichment of glycoproteins and its use as a component in proximity-dependent labeling experiments.

2.1. Selective Enrichment of Glycoproteins

Changes in glycosylation patterns are a hallmark of many physiological and pathological states, including cancer.[12] The ability to isolate and identify glycoproteins from a complex proteome is therefore of significant interest. Diol Biotin-PEG3-Alkyne provides a robust method for achieving this.

The workflow for glycoprotein enrichment involves a two-step process:

  • Oxidative Labeling: Cell surface sialic acids are mildly oxidized with sodium periodate to generate aldehydes. These aldehydes then react with the diol group of the probe, forming a stable covalent bond.

  • Affinity Purification: The biotinylated glycoproteins are then captured from the cell lysate using streptavidin-coated beads. After washing away non-specifically bound proteins, the enriched glycoproteins can be eluted for downstream analysis, such as mass spectrometry.

A key advantage of the diol linker is its cleavable nature. The bond formed between the diol and the oxidized sialic acid can be cleaved under mild conditions with sodium periodate, allowing for the release of the captured proteins from the streptavidin beads without the harsh conditions often required to disrupt the biotin-streptavidin interaction.[4][7][13]

2.2. Proximity-Dependent Biotinylation (PDB) and Beyond

Proximity-dependent labeling is a powerful technique for mapping protein-protein interactions and identifying the components of subcellular microenvironments.[14][15] While Diol Biotin-PEG3-Alkyne is not a direct PDB reagent itself, its alkyne handle makes it a crucial secondary tool in many PDB workflows.

In a typical experiment, a "bait" protein is fused to an enzyme (like APEX or BioID) that generates reactive species to biotinylate nearby "prey" proteins.[15] To add another layer of information or to enable different downstream applications, a modified substrate containing an alkyne group can be used. After the initial proximity labeling, the alkyne-tagged proteins can be "clicked" to Diol Biotin-PEG3-Alkyne. This dual-labeling strategy can be used, for example, in techniques like TransitID to track the movement of proteins between different cellular compartments.[16]

In-Depth Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific experimental system.

3.1. Protocol 1: Enrichment of Cell Surface Glycoproteins

This protocol details the steps for labeling and enriching sialoglycoproteins from cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sodium periodate (NaIO4) solution (2 mM in PBS, pH 7.4, freshly prepared)

  • Diol Biotin-PEG3-Alkyne (1 mM stock in DMSO)

  • Labeling Buffer (e.g., PBS with 10 mM aniline, pH 6.7)

  • Quenching solution (e.g., 1 mM glycerol in PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 10 mM NaIO4 in PBS, pH 7.4)

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS.

  • Periodate Oxidation: Resuspend cells in ice-cold 2 mM NaIO4 in PBS and incubate for 20 minutes at 4°C in the dark. This step generates aldehydes on sialic acid residues.

  • Quenching: Quench the reaction by adding an equal volume of quenching solution and incubating for 5 minutes at 4°C.

  • Cell Lysis: Pellet the cells and lyse them in an appropriate lysis buffer.

  • Labeling with Diol Biotin-PEG3-Alkyne: Add Diol Biotin-PEG3-Alkyne to the cell lysate to a final concentration of 100 µM. Incubate for 90 minutes at 4°C with gentle rotation. Aniline acts as a catalyst to accelerate the reaction.[5]

  • Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C with rotation.

  • Washing: Pellet the beads and wash them three times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured glycoproteins by incubating the beads with elution buffer for 30 minutes at room temperature.

  • Downstream Analysis: The eluted glycoproteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

3.2. Protocol 2: Click Chemistry Labeling of Alkyne-Modified Proteins

This protocol describes the copper-catalyzed click reaction to attach Diol Biotin-PEG3-Alkyne to a protein that has been metabolically labeled with an azide-containing amino acid analog.

Materials:

  • Azide-modified protein sample (e.g., in cell lysate)

  • Diol Biotin-PEG3-Alkyne (10 mM stock in DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)

  • Copper(II) sulfate (CuSO4) (20 mM in water)

  • Sodium ascorbate (300 mM in water, freshly prepared)

Procedure:

  • Prepare the Click Reaction Master Mix: For each 100 µL reaction, mix the following in order:

    • 50 µL of protein lysate (1-5 mg/mL)

    • 20 µL of 2.5 mM Diol Biotin-PEG3-Alkyne

    • 10 µL of 100 mM THPTA

    • 10 µL of 20 mM CuSO4

  • Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate to the master mix. Vortex briefly. Sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Downstream Processing: The biotinylated proteins are now ready for downstream applications such as affinity purification or detection by Western blot.

Data Presentation and Visualization

Table 1: Physicochemical Properties of Diol Biotin-PEG3-Alkyne

PropertyValueSource
Molecular FormulaC25H41N5O9S[7]
Molecular Weight587.69 g/mol [7]
Exact Mass587.2625[7]
AppearanceSolid[17]
Storage-20°C for long term[7]

Diagram 1: Chemical Structure of Diol Biotin-PEG3-Alkyne

G cluster_biotin Biotin cluster_peg PEG3 Spacer cluster_diol_alkyne Diol-Alkyne B1 HN B2 NH B1->B2 Valeric Acid Linker Valeric Acid Linker B1->Valeric Acid Linker B3 S B2->B3 B4 O B2->B4 =O B3->B1 P1 O Valeric Acid Linker->P1 P2 O P1->P2 P3 O P2->P3 Diol-Alkyne Linker Diol-Alkyne Linker P3->Diol-Alkyne Linker D1 OH Diol-Alkyne Linker->D1 D2 OH Diol-Alkyne Linker->D2 A1 C≡CH Diol-Alkyne Linker->A1

Caption: Molecular structure of Diol Biotin-PEG3-Alkyne.

G start Cells with Glycoproteins oxidation Periodate Oxidation (NaIO4) start->oxidation Generate Aldehydes labeling Labeling with Diol Biotin-PEG3-Alkyne oxidation->labeling lysis Cell Lysis labeling->lysis capture Capture on Streptavidin Beads lysis->capture Biotin-Streptavidin Interaction wash Wash capture->wash Remove Contaminants elution Elution (NaIO4) wash->elution Cleave Diol Linker analysis Downstream Analysis (MS, WB) elution->analysis

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Exploratory

Synthesis and characterization of Diol Biotin-PEG3-Alkyne

Title: Synthesis and Characterization of Diol Biotin-PEG3-Alkyne: A Comprehensive Guide for Chemical Proteomics and Activity-Based Profiling Executive Summary In the rapidly evolving field of chemical proteomics and Acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis and Characterization of Diol Biotin-PEG3-Alkyne: A Comprehensive Guide for Chemical Proteomics and Activity-Based Profiling

Executive Summary In the rapidly evolving field of chemical proteomics and Activity-Based Protein Profiling (ABPP), the selective enrichment and subsequent release of target proteins from complex biological matrices remain a critical bottleneck. Traditional biotin-streptavidin enrichment systems, while possessing an exceptionally high affinity ( Kd​∼10−14 M), require harsh denaturing conditions (e.g., boiling in SDS) for protein elution. This invariably leads to the co-elution of endogenously biotinylated proteins and streptavidin monomers, severely complicating downstream mass spectrometry (LC-MS/MS) analysis.

Diol Biotin-PEG3-Alkyne (Molecular Weight: 587.69 Da; Formula: C25H41N5O9S) was engineered to solve this exact problem[1]. By integrating a bioorthogonal alkyne handle, a hydrophilic PEG3 spacer, a high-affinity biotin moiety, and a sodium periodate-cleavable vicinal diol core, this reagent enables the traceless, mild release of captured biomolecules. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the molecular rationale, chemical synthesis, and self-validating experimental workflows required to successfully deploy this linker in your drug development and proteomics pipelines.

Architectural Rationale & Molecular Design

The design of Diol Biotin-PEG3-Alkyne is highly modular, with each functional group serving a distinct, causal purpose in the proteomics workflow:

  • Alkyne Group (Bioorthogonal Handle): Enables Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). It reacts specifically with azide-tagged activity-based probes (ABPs) covalently bound to target proteins.

  • Vicinal Diol (Cleavable Core): Derived from a tartaric acid scaffold, the 1,2-diol is stable under physiological conditions, acidic/basic washes, and CuAAC conditions. However, it undergoes rapid oxidative cleavage when exposed to sodium periodate (NaIO 4​ ), breaking the carbon-carbon bond to release the protein[2].

  • PEG3 Spacer: The polyethylene glycol spacer serves a dual purpose. First, it imparts aqueous solubility to the otherwise hydrophobic biotin-alkyne complex. Second, it acts as a flexible linker that reduces steric hindrance, ensuring the biotin moiety can deeply penetrate the streptavidin binding pocket[1].

  • Biotin Moiety: Facilitates the robust capture of the probe-protein complex onto streptavidin-functionalized magnetic or agarose beads.

MolecularDesign Alkyne Alkyne Group (CuAAC Reactive) Diol Vicinal Diol (Periodate Cleavable) Alkyne->Diol Amide Bond PEG PEG3 Spacer (Hydrophilic) Diol->PEG Amide Bond Biotin Biotin Moiety (Streptavidin Capture) PEG->Biotin Amide Bond

Modular architecture of Diol Biotin-PEG3-Alkyne highlighting its functional domains.

Chemical Synthesis & Characterization

The synthesis of Diol Biotin-PEG3-Alkyne requires the precise assembly of its four modules without prematurely oxidizing the sensitive diol core.

Standard Synthetic Route:

  • Protection & Activation: The synthesis typically begins with D-tartaric acid, where the vicinal diol is protected as an acetonide (2,2-dimethyl-1,3-dioxolane) to prevent unwanted side reactions during peptide coupling. The dicarboxylic acid is then activated.

  • First Amidation: Propargylamine is coupled to one of the carboxylic acid terminals using standard coupling reagents (e.g., HATU, DIPEA), forming the alkyne handle.

  • Second Amidation: The remaining carboxylic acid is coupled to a commercially available Biotin-PEG3-amine.

  • Deprotection: The acetonide protecting group is removed under mild acidic conditions (e.g., TFA/H 2​ O) to reveal the reactive 1,2-diol, yielding the final Diol Biotin-PEG3-Alkyne product.

Analytical Characterization Standards: To ensure the integrity of the probe before biological application, the synthesized compound must be validated:

  • Exact Mass: 587.2625 Da (via HRMS)[1].

  • Purity: >95% via RP-HPLC (monitoring at 210 nm for amide bonds).

  • NMR: 1 H-NMR must confirm the presence of the terminal alkyne proton ( 2.2 ppm) and the characteristic biotin stereocenter protons.

Mechanism of Action: Conjugation and Cleavage

The utility of this linker lies in its highly orthogonal cleavage mechanism. Following the capture of the azide-labeled proteome via CuAAC click chemistry, the sample is immobilized on streptavidin beads[3].

To release the target proteins, the system is treated with sodium periodate (NaIO 4​ ). Periodate specifically oxidizes hydroxyl groups on adjacent carbon atoms (vicinal diols). The reaction cleaves the carbon–carbon bond between them, creating two terminal aldehyde groups. Because this cleavage is purely chemical and highly specific to 1,2-diols, native peptide bonds and the biotin-streptavidin complex remain entirely intact. The target protein is eluted into the supernatant bearing a small aldehyde tag, while the biotin moiety and background contaminants remain permanently bound to the bead[2].

Workflow Lysis 1. Proteome Extraction (Azide-labeled Proteins) Click 2. CuAAC Click Chemistry (+ Diol Biotin-PEG3-Alkyne) Lysis->Click Bind 3. Streptavidin Enrichment (Immobilization on Beads) Click->Bind Wash 4. Stringent Washing (Removal of Background) Bind->Wash Cleave 5. Oxidative Cleavage (5 mM NaIO4 Treatment) Wash->Cleave Elute 6. MS Analysis (Elution of Cleaved Proteins) Cleave->Elute

Chemical proteomics workflow utilizing Diol Biotin-PEG3-Alkyne for target enrichment and release.

Quantitative Data & Comparative Analysis

When designing an ABPP experiment, selecting the correct cleavable linker is paramount. The table below summarizes why the diol-based linker is often preferred over traditional disulfide or photocleavable alternatives.

Linker TypeCleavage ReagentCleavage ConditionsPrimary AdvantagesLimitations
Vicinal Diol Sodium Periodate (NaIO 4​ )1–10 mM, pH 7.4, 1h, RTMild, highly orthogonal; zero streptavidin contamination[2].May oxidize N-terminal Ser/Thr if highly accessible.
Disulfide (-S-S-) DTT or TCEP10–50 mM, pH 7.4, 1h, 37°CUses standard lab reducing agents; very fast cleavage.Reduces native protein disulfide bonds, altering structural integrity.
Dde Hydrazine2% Hydrazine, 1h, RTLeaves native protein disulfides completely intact.Hydrazine is highly toxic; potential for side reactions.
Photocleavable UV Light (365 nm)365 nm, 10–30 min, 4°CReagent-free elution; allows spatio-temporal control.Poor tissue penetration; UV can induce protein cross-linking.

Experimental Protocols (Self-Validating System)

The following protocols are engineered as a self-validating system. By incorporating specific quenching and validation steps, you ensure that experimental artifacts (such as unreacted periodate oxidizing your LC column) are eliminated.

Protocol A: CuAAC Click Labeling of Azide-Modified Proteins

Causality Focus: Maintaining Cu(I) stability while preventing reactive oxygen species (ROS) degradation of the proteome.

  • Preparation: Dilute the azide-labeled proteome to 1–2 mg/mL in PBS (pH 7.4).

  • Reagent Assembly: Add reagents in the following strict order to prevent premature copper oxidation:

    • Diol Biotin-PEG3-Alkyne: 100 µM final concentration.

    • CuSO 4​ : 1 mM final concentration.

    • THPTA Ligand: 100 µM final concentration (Protects the protein from Cu-induced ROS).

    • Sodium Ascorbate: 1 mM final concentration (Reduces Cu(II) to the active Cu(I) catalyst).

  • Incubation: Vortex gently and incubate for 1 hour at room temperature in the dark.

  • Validation Step: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS. Run a small aliquot on a Western blot probed with Streptavidin-HRP to confirm successful biotinylation.

Protocol B: Streptavidin Enrichment

Causality Focus: Exploiting the biotin-streptavidin affinity to allow for maximally stringent washes.

  • Immobilization: Add 50 µL of pre-washed Streptavidin magnetic beads to the resuspended proteome. Incubate for 2 hours at room temperature with end-over-end rotation.

  • Stringent Washing: Wash the beads sequentially to remove non-specific binders[3]:

    • 2x with 1% SDS in PBS (Removes hydrophobic non-specific binders).

    • 2x with 8M Urea in 50 mM Tris (Disrupts strong protein-protein interactions).

    • 3x with PBS (Restores physiological pH for cleavage).

  • Validation Step: Analyze the final PBS wash flow-through via silver stain. It should be entirely devoid of protein, confirming that all remaining proteins are covalently bound to the beads.

Protocol C: Sodium Periodate Cleavage and Elution

Causality Focus: Controlled oxidative cleavage and critical quenching.

  • Cleavage Reaction: Resuspend the washed beads in 100 µL of PBS. Add Sodium Periodate (NaIO 4​ ) to a final concentration of 5 mM.

  • Incubation: Incubate for 1 hour at room temperature with gentle agitation. The NaIO 4​ will selectively cleave the vicinal diol, releasing the target protein.

  • Elution: Magnetically separate the beads. Transfer the supernatant (containing your eluted, aldehyde-tagged target proteins) to a clean tube.

  • Critical Quench (Self-Validation): Immediately add glycerol or ethylene glycol to a final concentration of 50 mM to the supernatant. Why? Excess periodate will rapidly oxidize the vicinal diols present in glycerol, safely consuming the oxidant before it can damage downstream LC-MS/MS columns or over-oxidize the eluted peptides.

  • Analysis: The sample is now ready for standard trypsin digestion and mass spectrometry profiling.

Conclusion

Diol Biotin-PEG3-Alkyne represents a significant leap forward in chemical proteomics. By replacing brute-force denaturing elutions with an elegant, periodate-mediated chemical cleavage, researchers can dramatically reduce background noise and confidently identify low-abundance protein targets. When executed with the rigorous, self-validating protocols outlined above, this reagent ensures high-fidelity target deconvolution in drug discovery pipelines.

References

  • SODIUM PERIODATE Source: Ataman Kimya URL:[Link]

  • A Simple and Effective Cleavable Linker for Chemical Proteomics Applications Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families and Spare Peptidoglycan Transpeptidases Source: Frontiers in Microbiology URL:[Link]

Sources

Foundational

Diol Biotin-PEG3-Alkyne mechanism of action in click chemistry

An In-depth Technical Guide to the Mechanism and Application of Diol Biotin-PEG3-Alkyne in Click Chemistry Abstract In the landscape of modern chemical biology and proteomics, the ability to selectively label, capture, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism and Application of Diol Biotin-PEG3-Alkyne in Click Chemistry

Abstract

In the landscape of modern chemical biology and proteomics, the ability to selectively label, capture, and identify biomolecules is paramount. Diol Biotin-PEG3-Alkyne has emerged as a sophisticated chemical probe meticulously designed for this purpose. This trifunctional reagent leverages the power of click chemistry for covalent ligation, the unparalleled specificity of the biotin-streptavidin interaction for affinity purification, and a chemically cleavable diol linkage for the mild recovery of targets. This guide provides a comprehensive exploration of the core mechanisms governing its action, field-proven protocols for its application, and the causal logic behind its design, offering researchers, scientists, and drug development professionals a complete understanding of this versatile tool.

The Molecular Architecture: A Symphony of Functionality

The efficacy of Diol Biotin-PEG3-Alkyne stems from the synergistic action of its four distinct chemical moieties. Each component is engineered to perform a specific role in the complex workflow of biomolecule capture and analysis.

  • Terminal Alkyne: This functional group is the reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3] The alkyne group allows for the covalent and bioorthogonal ligation of the probe to any molecule bearing a complementary azide group.[3]

  • Biotin: A vitamin with an exceptionally high and specific affinity for the proteins avidin and streptavidin (Kd = 10⁻¹⁵ M), making it the gold standard for affinity purification.[4][5] Once conjugated to a target, the biotin tag enables its robust capture onto a streptavidin-immobilized matrix, such as agarose or magnetic beads.[6][7][8]

  • PEG3 Spacer (Triethylene Glycol): This flexible, hydrophilic polyethylene glycol linker serves multiple critical functions. It enhances the aqueous solubility of the entire probe, which is crucial for biological applications.[9][10] Furthermore, it acts as a spacer arm to minimize steric hindrance between the biotin tag and the target biomolecule, ensuring efficient binding to streptavidin.[11][]

  • Vicinal Diol: This feature represents a critical refinement over standard biotin probes. The 1,2-diol group is susceptible to oxidative cleavage by sodium periodate (NaIO₄).[13] This allows for the gentle and specific elution of the captured biomolecule from the streptavidin resin, leaving the biotin tag behind and overcoming the harsh, denaturing conditions typically required to disrupt the powerful biotin-streptavidin bond.[14][15]

G cluster_Probe Diol Biotin-PEG3-Alkyne Structure Alkyne Alkyne Group (Click Reaction Handle) Diol Vicinal Diol (Cleavage Site) Alkyne->Diol -Linker- PEG3 PEG3 Spacer (Solubility & Spacing) Diol->PEG3 -Linker- Biotin Biotin Moiety (Affinity Tag) PEG3->Biotin -Linker-

Caption: Functional components of the Diol Biotin-PEG3-Alkyne probe.

The Core Mechanism: Covalent Ligation via Click Chemistry

The initial step in any workflow using this probe is the covalent attachment to an azide-modified target. This is most commonly achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential click reaction.[2][]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a simple thermal cycloaddition; it follows a distinct, copper-mediated pathway that ensures high reaction rates and absolute regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[17][18] This level of control is absent in the uncatalyzed version, which requires harsh temperatures and yields a mixture of isomers.[17] The reaction is remarkably tolerant of a wide range of functional groups and can be performed in aqueous buffers, making it ideal for biological samples.[1][17]

The catalytic cycle proceeds through several key steps:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates with the terminal alkyne of the probe to form a copper acetylide intermediate.[][18][19]

  • Coordination with Azide: The azide-modified biomolecule then coordinates to the copper center.

  • Cycloaddition: A six-membered copper metallacycle intermediate is formed.[][17]

  • Ring Contraction & Protonolysis: This intermediate rapidly rearranges and, upon protonolysis, releases the stable triazole-linked product, regenerating the Cu(I) catalyst for the next cycle.[17][18]

CuAAC_Mechanism Cu_I Cu(I) Acetylide Cu(I)-C≡C-R1 Cu_I->Acetylide Alkyne R1-C≡CH (Probe) Alkyne->Acetylide Coordination Azide R2-N3 (Target) Intermediate Six-Membered Cu Metallacycle Azide->Intermediate Acetylide->Intermediate Coordination & Attack Product Triazole Product Intermediate->Product Ring Contraction & Protonolysis Product->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells where the cytotoxicity of copper is a concern, a catalyst-free alternative exists: SPAAC.[20][21] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition to proceed rapidly at physiological temperatures without a catalyst.[20][][23] While Diol Biotin-PEG3-Alkyne is designed for CuAAC, analogous probes featuring a cyclooctyne (e.g., DBCO) are used for SPAAC. Understanding this distinction is critical for experimental design.

Post-Ligation: The Affinity Capture and Release Workflow

Following successful covalent labeling, the probe enables a powerful two-stage purification process: high-affinity capture followed by specific, mild cleavage.

Affinity Capture via Biotin-Streptavidin Interaction

The biotin tag on the labeled biomolecule serves as a high-affinity handle for purification.[4] When the cell lysate or protein mixture is incubated with streptavidin-coated beads, the biotinylated targets are selectively and robustly immobilized.[5][24] The strength of this non-covalent bond (Kd ≈ 10⁻¹⁵ M) allows for stringent washing steps to remove non-specifically bound proteins, significantly reducing background and improving the purity of the isolated target.[4][8]

The Diol Advantage: Mild Elution via Oxidative Cleavage

The most significant challenge in traditional biotin-based affinity purification is the elution step.[14] The extreme stability of the biotin-streptavidin complex necessitates harsh, denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) to release the captured proteins, which can be incompatible with downstream functional assays or certain mass spectrometry techniques.[15]

The vicinal diol integrated into this probe elegantly circumvents this problem.[13] Treatment of the beads with an aqueous solution of a mild oxidizing agent, sodium periodate (NaIO₄), specifically cleaves the carbon-carbon bond of the diol. This reaction breaks the linker arm, releasing the target biomolecule into the supernatant while the biotin moiety remains bound to the streptavidin resin.[13] This method preserves the native state of the eluted protein and is fully compatible with subsequent analytical techniques.

Workflow cluster_workflow Complete Experimental Workflow Label 1. Labeling Azide-Target + Probe (CuAAC Reaction) Capture 2. Capture Add Streptavidin Beads Label->Capture Incubate Wash 3. Washing Remove Non-specific Binders Capture->Wash Isolate Beads Cleave 4. Cleavage & Elution Add Sodium Periodate (NaIO₄) Wash->Cleave Clean Beads Analyze 5. Analysis (Mass Spec, Western Blot, etc.) Cleave->Analyze Collect Supernatant

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Exploratory

An In-depth Technical Guide to Diol Biotin-PEG3-Alkyne: A Versatile Tool for Bioconjugation and Proteomics

This guide provides a comprehensive technical overview of Diol Biotin-PEG3-Alkyne, a trifunctional reagent designed for advanced applications in chemical biology, proteomics, and drug development. We will delve into its...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Diol Biotin-PEG3-Alkyne, a trifunctional reagent designed for advanced applications in chemical biology, proteomics, and drug development. We will delve into its core properties, mechanism of action, and provide detailed protocols for its use in bioconjugation and subsequent cleavage, empowering researchers to effectively integrate this versatile tool into their workflows.

Core Molecular Attributes of Diol Biotin-PEG3-Alkyne

Diol Biotin-PEG3-Alkyne is a sophisticated molecule engineered with three key functional components: a biotin moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation via click chemistry, and a diol-containing cleavable linker. These elements are connected by a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility in aqueous media.

PropertyValueSource
Molecular Formula C₂₅H₄₁N₅O₉S[1]
Molecular Weight 587.69 g/mol [1]
Exact Mass 587.2625[1]

The strategic combination of these features makes Diol Biotin-PEG3-Alkyne a powerful tool for the selective labeling, capture, and subsequent release of biomolecules.

Mechanism of Action: A Two-Stage Process

The utility of Diol Biotin-PEG3-Alkyne is realized through a two-stage process: bioconjugation via click chemistry and subsequent release through linker cleavage. This allows for the efficient isolation and analysis of target molecules.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group on the Diol Biotin-PEG3-Alkyne molecule enables its covalent attachment to azide-modified biomolecules through the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click chemistry" reaction forms a stable triazole linkage.[2] The reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, ensuring highly specific labeling.[3][4]

G Biomolecule Azide-Modified Biomolecule Product Biotinylated Biomolecule Biomolecule->Product Reagent Diol Biotin-PEG3-Alkyne Reagent->Product Catalyst Cu(I) Catalyst Catalyst->Product Click Reaction

Caption: Workflow of bioconjugation using Diol Biotin-PEG3-Alkyne via CuAAC.

Cleavage of the Diol Linker for Target Release

A key feature of this reagent is its cleavable linker. The vicinal diol (a 1,2-diol) within the linker can be selectively cleaved by treatment with sodium periodate (NaIO₄).[1][5] This oxidative cleavage breaks the carbon-carbon bond of the diol, releasing the captured biomolecule from the streptavidin-biotin complex. This allows for the recovery of the target molecule for downstream analysis, such as mass spectrometry, without the interference of the biotin tag or streptavidin.[6]

G Streptavidin Streptavidin Bead Biotinylated_Complex Biotinylated Biomolecule (Captured) Streptavidin->Biotinylated_Complex Binding Released_Biomolecule Released Biomolecule Biotinylated_Complex->Released_Biomolecule Cleavage Biotin_Remnant Biotin Remnant (on bead) Biotinylated_Complex->Biotin_Remnant Cleavage_Reagent Sodium Periodate (NaIO₄) Cleavage_Reagent->Biotinylated_Complex Induces

Caption: Schematic of the cleavage and release of a captured biomolecule.

Experimental Protocols

The following protocols provide a framework for the use of Diol Biotin-PEG3-Alkyne. Optimization may be required depending on the specific application and biomolecules involved.

Protocol for Biotinylation of Azide-Modified Proteins in Solution

This protocol outlines the general steps for labeling an azide-containing protein with Diol Biotin-PEG3-Alkyne.

Materials:

  • Azide-modified protein sample

  • Diol Biotin-PEG3-Alkyne

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for preparing stock solutions)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve Diol Biotin-PEG3-Alkyne in DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-modified protein (e.g., 1-5 mg/mL) in PBS.

    • Add Diol Biotin-PEG3-Alkyne to the protein solution. A 10- to 20-fold molar excess of the alkyne reagent over the protein is a good starting point.

    • Prepare the copper catalyst by premixing CuSO₄ and THPTA at a 1:5 molar ratio. Add the catalyst solution to the reaction mixture to a final concentration of 1-2 mM CuSO₄.

    • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed at 4°C overnight if the protein is unstable.

  • Removal of Excess Reagents:

    • Remove unreacted Diol Biotin-PEG3-Alkyne and other small molecules by dialysis, size-exclusion chromatography, or buffer exchange.

Protocol for Affinity Capture and Cleavage

This protocol describes the capture of the biotinylated protein using streptavidin beads and subsequent release.

Materials:

  • Biotinylated protein sample from the previous protocol

  • Streptavidin-agarose or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Cleavage Buffer: 10-50 mM Sodium Periodate (NaIO₄) in an appropriate buffer (e.g., PBS, pH 7.0)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions.

  • Affinity Capture:

    • Incubate the biotinylated protein sample with the washed streptavidin beads for 1 hour at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Remove the supernatant and wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Cleavage and Elution:

    • Resuspend the beads in the Cleavage Buffer.

    • Incubate for 30-60 minutes at room temperature in the dark (periodate is light-sensitive).

    • Pellet the beads and collect the supernatant containing the released protein.

  • Downstream Analysis:

    • The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Synthesis Overview

While Diol Biotin-PEG3-Alkyne is typically acquired through custom synthesis, an understanding of its general synthetic strategy is valuable. The synthesis involves a multi-step process that couples a biotin derivative, a PEG linker, a protected diol-containing moiety, and an alkyne functional group. The final step would involve the deprotection of the diol. The complexity of this synthesis underscores the importance of obtaining the reagent from a reputable supplier to ensure high purity and batch-to-batch consistency.[1]

Conclusion

Diol Biotin-PEG3-Alkyne is a highly effective and versatile chemical tool for researchers in the life sciences. Its trifunctional nature, combining the specificity of biotin-streptavidin interaction, the efficiency of click chemistry, and the controlled release afforded by a cleavable linker, provides a robust platform for a wide range of applications, from proteomics to targeted drug delivery. The protocols and technical information provided in this guide serve as a foundation for the successful implementation of this powerful reagent in your research endeavors.

References

  • A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. PMC - NIH. [Link]

  • Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • WO2021158556A1 - Biotin-streptavidin cleavage composition and library fragment cleavage.
  • Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. PMC - NIH. [Link]

Sources

Foundational

Understanding the PEG3 spacer in biotinylation reagents

The PEG3 Spacer in Bioconjugation: Engineering Steric Freedom and Solubility in Biotinylation Workflows Executive Summary Biotinylation is a foundational bioconjugation technique that exploits the near-covalent affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

The PEG3 Spacer in Bioconjugation: Engineering Steric Freedom and Solubility in Biotinylation Workflows

Executive Summary

Biotinylation is a foundational bioconjugation technique that exploits the near-covalent affinity between biotin and streptavidin ( Kd​≈10−14 M) for molecular detection, purification, and immobilization[1]. However, successful biotinylation requires more than merely attaching a biotin moiety to a target molecule. The topological reality of streptavidin—whose biotin-binding pockets are buried approximately 9 Å beneath its surface—demands precise spatial engineering[1].

This technical guide dissects the physicochemical causality behind the PEG3 (polyethylene glycol, 3-unit) spacer, demonstrating why it has superseded traditional alkyl chains in modern drug development and molecular biology workflows.

The Physicochemical Mechanics of the PEG3 Spacer

Overcoming Steric Hindrance

When biotin is directly conjugated to a massive macromolecule, such as a 150 kDa IgG antibody, the proximity of the bulky protein sterically occludes the biotin moiety from entering the 9 Å deep streptavidin pocket[1]. A spacer arm acts as a flexible tether. The PEG3 spacer provides an extended reach (approximately 19.6 to 29.0 Å, depending on flanking functional groups), which is more than sufficient to bridge this gap, ensuring unhindered access to the binding pocket and maximizing capture efficiency[2][3].

The Hydrophilic Advantage: Preventing Aggregation

Historically, long-chain (LC) and double-long-chain (LC-LC) alkyl spacers were used to increase reach. However, these hydrocarbon chains are highly hydrophobic. Modifying a protein with multiple hydrophobic tags disrupts its hydration shell, frequently inducing precipitation or aggregation[4][5].

The PEG3 spacer fundamentally resolves this. The oxygen atoms within the polyethylene glycol backbone readily hydrogen-bond with surrounding water molecules[4]. This inherent hydrophilicity not only allows the reagent to be dissolved directly in aqueous buffers (eliminating the need for toxic solvents like DMSO or DMF) but also transfers this solubility to the conjugated protein, stabilizing it during long-term storage[2][5][6].

Biocompatibility and Stealth Properties

In live-cell and in vivo applications, non-specific binding is a primary source of background noise. The bio-inert nature of the PEG chain acts as a localized "stealth" shield, reducing non-specific adsorption to phagocytes, assay plates, and off-target proteins[4][7][8].

Quantitative Comparison of Spacer Arms

To make informed reagent selections, scientists must weigh spacer length against solubility and steric properties. The table below summarizes these quantitative parameters:

Reagent ClassSpacer Length (Å)Steric HindranceAqueous SolubilityKey Application Profile
NHS-Biotin ~13.5HighLow (Requires DMSO)Small peptides; targets where minimal mass addition is critical[1].
NHS-LC-Biotin ~22.4MediumLow (Requires DMSO)Standard protein labeling; prone to aggregation at high substitution ratios[1].
NHS-PEG3/4-Biotin 19.6 - 29.0LowHigh (Directly soluble)Optimal balance. Cell surface labeling, antibody conjugation, UV-traceable assays[2][3].
NHS-PEG12-Biotin ~56.0Very LowVery HighExtreme steric challenges; however, long PEGs may increase non-specific binding sites[3][5].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning the workflow inherently confirms its own success without relying on secondary, error-prone assays (like the traditional HABA assay).

Protocol 1: UV-Traceable Biotinylation using a PEG3-Chromophore Reagent

Causality: Standard PEG3-biotin lacks a chromophore, making quantification of the Molar Substitution Ratio (MSR) difficult. By utilizing a specialized PEG3 reagent containing an embedded bis-aryl hydrazone chromophore (e.g., ChromaLink Biotin), the conjugate absorbs strongly at 354 nm. This allows for rapid, non-destructive spectrophotometric quantification of biotin incorporation[6][9][10].

Methodology:

  • Preparation: Dissolve the target protein (e.g., antibody) at 1-5 mg/mL in Modification Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Crucial: Do not use buffers containing primary amines like Tris or glycine, as they will quench the NHS ester[2].

  • Conjugation: Add a 10-fold molar excess of the UV-traceable PEG3-Biotin reagent directly to the protein solution. Incubate at room temperature for 120 minutes[9].

  • Purification: Remove unreacted reagent using a desalting spin column pre-equilibrated with PBS.

  • Self-Validation (Quantification): Measure the absorbance of the purified conjugate at 280 nm (protein) and 354 nm (biotin-chromophore). Calculate the exact MSR using the Beer-Lambert law, ensuring batch-to-batch reproducibility[6][11].

UVProtocol Step1 1. Buffer Exchange (Amine-free Buffer) Step2 2. Conjugation (Add UV-PEG3-Biotin) Step1->Step2 Step3 3. Desalting (Remove Free Reagent) Step2->Step3 Step4 4. Spectrophotometry (Measure A280 & A354) Step3->Step4 Step5 5. MSR Calculation (Self-Validated Output) Step4->Step5

Caption: Self-validating workflow for UV-traceable PEG3 biotinylation.

Protocol 2: Live-Cell Surface Biotinylation

Causality: The high hydrophilicity of the PEG3 spacer prevents the reagent from passively diffusing across the lipophilic plasma membrane. This restricts biotinylation exclusively to extracellular protein domains, preserving intracellular signaling networks[2][4].

Methodology:

  • Cell Washing: Wash adherent cells 3x with ice-cold PBS (pH 8.0) to halt endocytosis and remove amine-containing media proteins[2][4].

  • Reagent Preparation: Immediately before use, dissolve NHS-PEG3-Biotin directly in ultrapure water (e.g., 2 mg in 200 µL)[2]. Note: NHS esters hydrolyze rapidly in water; use instantly[2].

  • Labeling: Add the reagent to the cells (final concentration ~1-2 mM) and incubate on ice for 30 minutes[2][4].

  • Quenching: Terminate the reaction by washing cells 3x with Quenching Buffer (PBS containing 100 mM glycine) to neutralize unreacted NHS esters[4].

  • Lysis & Pulldown: Lyse the cells using RIPA buffer and isolate the surface proteome using streptavidin-agarose beads[4].

StericHindrance Target Target Protein (e.g., Cell Surface Receptor) Conjugate Biotinylated Conjugate (PEG3 Spacer) Target->Conjugate Primary Amines (-NH2) Reagent NHS-PEG3-Biotin (Membrane Impermeable) Reagent->Conjugate Amide Bond Formation Streptavidin Streptavidin Probe (9 Å Deep Pocket) Conjugate->Streptavidin PEG3 extends >19 Å Success High-Affinity Capture (No Steric Hindrance) Streptavidin->Success K_d ~10^-14 M

Caption: Logic flow of PEG3-mediated biotinylation overcoming steric hindrance.

Conclusion

The transition from alkyl to PEG3 spacers in biotinylation reagents represents a critical evolution in bioconjugation chemistry. By simultaneously eliminating steric hindrance and preventing conjugate aggregation, PEG3 reagents ensure high-fidelity interactions with streptavidin matrices. For researchers, integrating these self-validating, highly soluble reagents translates directly to higher signal-to-noise ratios, reproducible MSRs, and ultimately, more robust assay development.

References[4] Title: The PEG3 Spacer in Biotinylation: A Technical Guide for Researchers

Sources

Exploratory

The Linchpin of Reversibility: Unpacking the Role of the Diol Group in Cleavable Biotin Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The biotin-streptavidin interaction, with its extraordinary affinity, is a cornerstone of modern biological research, e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biotin-streptavidin interaction, with its extraordinary affinity, is a cornerstone of modern biological research, enabling the robust capture and purification of target molecules. However, this same strength presents a significant challenge: the harsh, denaturing conditions required to break this bond often compromise sample integrity and lead to high background, confounding downstream analyses like mass spectrometry.[1][2][3][4] Cleavable linkers integrated into biotin probes offer an elegant solution, allowing for the gentle release of captured targets under specific, mild conditions.[1][5][6][7] This guide provides a deep technical dive into one of the most effective and chemoselective cleavable moieties: the vicinal diol. We will explore the precise chemical mechanism of its cleavage, the design of diol-containing probes, and provide field-proven protocols for their application in proteomics and drug discovery, demonstrating why this functionality is critical for generating high-confidence data.

The Challenge of Irreversibility and the Dawn of Cleavable Probes

The affinity of biotin for streptavidin (K_d ≈ 10⁻¹⁴ M) is one of the strongest non-covalent interactions known in nature.[3][4][7] While this makes it an ideal tool for affinity purification, the elution of biotinylated molecules from streptavidin-coated resins requires extreme measures, such as boiling in SDS-PAGE sample buffer or using high concentrations of chaotropic agents.[2][3] These conditions not only denature the target protein but also lead to the co-elution of non-specifically bound proteins and naturally occurring biotinylated proteins, which contaminate the sample and complicate analysis.[5][7]

Cleavable biotin probes were engineered to circumvent this problem. These probes incorporate a chemically labile bond between the biotin moiety and the reactive group that attaches to the target molecule.[7][8] This design allows for the target to be captured securely via the biotin-streptavidin interaction and then, after stringent washing to remove contaminants, released by a specific chemical treatment that breaks the linker while leaving the biotin tag attached to the resin. The vicinal diol linker stands out due to its unique cleavage mechanism, which offers exceptional specificity and mild reaction conditions.[5]

The Core Mechanism: Oxidative Cleavage of the Vicinal Diol

A vicinal diol, also known as a 1,2-diol or glycol, is an organic compound containing two hydroxyl (-OH) groups on adjacent carbon atoms. The key to its utility as a cleavable linker lies in its susceptibility to oxidative cleavage by periodate salts, most commonly sodium periodate (NaIO₄), in a reaction known as the Malaprade oxidation.[9][10][11]

The Mechanism:

The cleavage process is a highly specific, two-step reaction that proceeds through a cyclic intermediate:

  • Formation of a Cyclic Periodate Ester: The two adjacent hydroxyl groups of the diol chelate the iodine(VII) atom of the periodate ion. This forms a five-membered cyclic periodate ester.[9][10][12] The formation of this intermediate is crucial and is most efficient when the diol's hydroxyl groups can adopt a cis or gauche (staggered) conformation, allowing them to bind to the iodine center simultaneously.[10][12]

  • Concerted Bond Cleavage: The cyclic ester is unstable and rapidly collapses. In a concerted, polar electron flow, the carbon-carbon bond between the two hydroxyl-bearing carbons is severed. This process reduces the iodine from I(VII) to I(V) (iodate, IO₃⁻) and oxidizes the two alcohol carbons, resulting in the formation of two new carbonyl groups (aldehydes or ketones).[9][12]

This reaction is remarkably clean and efficient under neutral aqueous conditions at room temperature, making it highly compatible with biological samples.[12]

Caption: Mechanism of vicinal diol cleavage by sodium periodate.

Design and Synthesis of Diol-Based Biotin Probes

A functional diol-cleavable biotin probe is a modular molecule comprising three key components. The design allows for flexibility, enabling its adaptation for various bioorthogonal chemistries.

  • Biotin Moiety: The high-affinity "hook" for streptavidin capture.

  • Cleavable Diol Linker: The core of the probe's functionality. A common and effective strategy is to synthesize this linker from L-tartaric acid, a readily available and inexpensive starting material.[5][13] This provides a stable four-carbon backbone with the required vicinal diol structure.

  • Reactive Group: The "warhead" that covalently attaches to the target molecule. This can be an N-hydroxysuccinimide (NHS) ester for reacting with primary amines, an alkyne or azide for "click chemistry" reactions, or another bio-orthogonal handle.[7]

Caption: Modular structure of a diol-containing cleavable biotin probe.

The Experimental Workflow: A Self-Validating System

The true power of the diol linker is realized in a carefully executed experimental workflow that minimizes background and ensures high-confidence target identification.

Experimental_Workflow start 1. Labeling Proteome + Diol-Biotin Probe capture 2. Capture Add streptavidin beads to bind biotinylated proteins start->capture wash 3. Stringent Washing Remove non-specific binders capture->wash split Split Sample wash->split elute_mild 4a. Chemoselective Elution Treat with NaIO₄ split->elute_mild Test elute_harsh 4b. Total Elution (Control) Boil in SDS Buffer split->elute_harsh Control analyze_mild 5a. Analysis (e.g., MS) Clean, target-enriched sample elute_mild->analyze_mild analyze_harsh 5b. Analysis (e.g., SDS-PAGE) Shows all bound proteins elute_harsh->analyze_harsh

Sources

Foundational

Harnessing Precision: A Guide to Biotin-Alkyne Derivatives for Advanced Bioorthogonal Labeling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The Principle of Bioorthogonal Labeling: Precision in a Complex World Bioorthogonal chemistry refers to chemical reactions that...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Principle of Bioorthogonal Labeling: Precision in a Complex World

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[][2] The cornerstone of this strategy is the use of two mutually reactive partners—a bioorthogonal reporter (e.g., an alkyne) and a probe (e.g., an azide)—that are abiotic and do not interact with biological functional groups.[3]

The workflow begins by introducing a biomolecule of interest (protein, glycan, etc.) functionalized with a reporter group, typically through metabolic incorporation.[4][5] For instance, cells can be cultured with an amino acid analog like azidohomoalanine (AHA) or homopropargylglycine (HPG), which are incorporated into newly synthesized proteins.[5][6] Once the alkyne or azide reporter is integrated, a probe containing the complementary reactive group and a functional handle, such as biotin, is introduced. The ensuing "click" reaction forms a stable covalent bond, specifically tagging the target biomolecule for downstream analysis.[7][8]

G cluster_0 Cellular Environment cluster_1 Bioorthogonal Reaction A Metabolic Precursor (e.g., Alkyne-Amino Acid) B Cellular Machinery (e.g., Ribosome) A->B C Biomolecule of Interest (Protein with Alkyne) B->C E Click Chemistry (CuAAC or SPAAC) C->E D Biotin-Azide Probe D->E F Biotin-Labeled Biomolecule E->F G Downstream Applications (Enrichment, Imaging) F->G

The Chemistry of Connection: CuAAC vs. SPAAC

The formation of a stable triazole ring from an azide and an alkyne is the linchpin of this labeling strategy. Two primary variants of this reaction are employed, each with distinct advantages that dictate its optimal use.[9]

The CuAAC reaction is the most prominent example of "click chemistry," prized for its high efficiency, specificity, and rapid kinetics.[3][7][] It involves the use of a Cu(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[11]

  • Mechanism: The active Cu(I) catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[11] The copper ion coordinates with the alkyne, lowering the activation energy for the reaction with the azide and ensuring the specific formation of the 1,4-disubstituted triazole isomer.[11]

  • Causality in Protocol Design: The potential for Cu(I) to generate reactive oxygen species and its toxicity to living cells is a critical consideration.[12] To counteract this, water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are essential components.[12][13] These ligands stabilize the Cu(I) oxidation state, prevent cellular damage, and increase the reaction's efficiency, making it possible to label even live cells under optimized conditions.[6][12]

CuAAC Alkyne Alkyne Triazole Triazole Alkyne->Triazole  + Azide Cu(I) Catalyst\n(CuSO4 + Ascorbate) Cu(I) Catalyst (CuSO4 + Ascorbate) Cu(I) Catalyst\n(CuSO4 + Ascorbate)->Triazole  + Ligand (THPTA)

To circumvent the cellular toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[][14] This reaction is a metal-free alternative that relies on the intrinsic reactivity of a strained cyclooctyne.[14]

  • Mechanism: The ring strain of cyclooctyne derivatives (e.g., DIBO, DBCO, BCN) provides the necessary activation energy to react with azides without a catalyst.[][15] This reaction proceeds readily under physiological conditions, making it exceptionally well-suited for labeling delicate biological systems and live organisms.[]

  • Expert Insight: While SPAAC is highly bioorthogonal, its reaction kinetics are generally slower than CuAAC.[16] The choice between CuAAC and SPAAC is therefore a trade-off. For in vitro applications like labeling cell lysates where speed is paramount and copper toxicity is not a concern, CuAAC is often preferred.[9] For live-cell imaging or in vivo studies where preserving cellular integrity is the primary goal, SPAAC is the superior choice.[14][15]

SPAAC

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Cu(I) required (e.g., CuSO₄ + Ascorbate)[7][]None (metal-free)[][14]
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (DBCO, DIBO, etc.)[15]
Reaction Speed Very fast (minutes to 1 hour)[3]Moderate to fast (can be slower than CuAAC)[16]
Biocompatibility Potentially toxic to live cells without ligands[12]Excellent; ideal for live-cell and in vivo use[]
Primary Use Case In vitro labeling of lysates, purified proteins[9]Live-cell imaging, in vivo labeling[14]

The Biotin-Alkyne Probe: A Modular Toolkit

The biotin-alkyne probe is more than a single molecule; it is a modular system that can be tailored to specific experimental needs. A typical probe consists of the alkyne handle, a spacer arm, and the biotin affinity tag.[4][17] Advanced derivatives may also include a cleavable linker.

A polyethylene glycol (PEG) spacer is often incorporated between the alkyne and biotin. This is not a trivial addition; it serves two critical functions:

  • Enhanced Solubility: The hydrophilic PEG chain improves the probe's solubility in aqueous biological buffers.[7]

  • Reduced Steric Hindrance: The spacer extends the biotin moiety away from the labeled biomolecule, making it more accessible for binding to streptavidin-conjugated resins or detection reagents.[7]

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, which is excellent for affinity capture but makes the subsequent elution of labeled proteins challenging.[4] Harsh denaturing conditions are often required, which can co-elute non-specifically bound proteins and interfere with downstream analysis like mass spectrometry.[18]

Cleavable biotin probes solve this problem by incorporating a linker that can be selectively broken under mild conditions, allowing for the release of the captured biomolecule while leaving the biotin tag behind on the resin.[4][17]

Cleavable Linker TypeCleavage ConditionKey AdvantageCitation(s)
Acid-Labile (DADPS) Mild acid (e.g., 10% formic acid)Efficient cleavage, leaves a small residual mass.[5][17][19]
Photocleavable (PC) UV irradiation (~365 nm)Reagent-free cleavage, highly specific.[17][18]
Disulfide Reducing agents (e.g., DTT, TCEP)Biologically relevant cleavage mechanism.[4][17]
Hydrazine-cleavable (Dde) Hydrazine bufferOrthogonal to many other cleavage methods.[20]

G

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. The inclusion of proper controls is non-negotiable for trustworthy data.

This workflow is ideal for proteomic studies aiming to identify newly synthesized proteins.

A. Metabolic Labeling

  • Culture cells to ~70-80% confluency.

  • Wash cells once with pre-warmed PBS.

  • Replace the normal culture medium with methionine-free medium supplemented with 4 mM L-homopropargylglycine (HPG).

  • Negative Control: Prepare a parallel culture in methionine-free medium supplemented with 4 mM L-methionine instead of HPG.

  • Incubate for 4-6 hours to allow for HPG incorporation into newly synthesized proteins.

  • Harvest cells, wash with cold PBS, and lyse in an appropriate buffer (e.g., RIPA buffer) containing protease inhibitors. Avoid amine-based buffers like Tris, as they can chelate copper.[21]

  • Clarify lysate by centrifugation and determine protein concentration using a BCA assay.

B. CuAAC "Click" Reaction

  • In a microcentrifuge tube, aliquot 500 µL of cell lysate (~1 mg total protein).

  • Prepare a fresh "Click Mix" by adding reagents in the following order. This sequence is critical to ensure proper copper reduction and ligand complex formation.[21]

    • Biotin-Azide Probe (with PEG spacer and cleavable linker): Add to a final concentration of 100 µM.

    • THPTA Ligand: Add to a final concentration of 1 mM.

    • Copper(II) Sulfate (CuSO₄): Add to a final concentration of 1 mM.

    • Sodium Ascorbate (freshly prepared): Add to a final concentration of 2 mM to initiate the reaction.[20]

  • Vortex gently and incubate at room temperature for 1 hour, protected from light.

C. Protein Enrichment & Verification

  • Prepare streptavidin-conjugated magnetic beads by washing them three times with wash buffer (e.g., PBS with 0.1% Tween-20).[20]

  • Add the washed beads to the biotinylated proteome and incubate for 1 hour with rotation to capture labeled proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Verification: Elute a small fraction of the beads by boiling in SDS-PAGE loading buffer. Analyze by Western blot using a streptavidin-HRP conjugate. A strong signal should be present in the HPG-treated sample but absent or minimal in the methionine control.[5][7]

  • Elution for Downstream Analysis: Elute the remaining captured proteins by incubating with the appropriate cleavage buffer (e.g., 10% formic acid for a DADPS linker) for 30-60 minutes.[4] The eluted proteins are now ready for digestion and mass spectrometry analysis.

This workflow is suited for visualizing specific glycan populations on living cells without metal-induced toxicity.

  • Culture cells with an azide-modified sugar analog (e.g., peracetylated N-azidoacetylgalactosamine, Ac₄GalNAz) for 1-3 days to allow metabolic incorporation into cell-surface glycans.

  • Negative Control: Culture a parallel set of cells without the azide-sugar.

  • Wash the live cells gently with pre-warmed PBS.

  • Add a strained alkyne probe, such as DBCO-PEG4-Biotin, to the culture medium at a concentration of 5-20 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Wash cells three times with PBS to remove unreacted probe.

  • The cells are now ready for downstream applications. For imaging, incubate with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) for 20-30 minutes, wash, and visualize by fluorescence microscopy. Strong fluorescence should be observed on the surface of cells fed the azide-sugar, while the negative control should show minimal background.

Conclusion: Enabling the Next Wave of Discovery

Biotin-alkyne derivatives, coupled with the precision of bioorthogonal click chemistry, represent a cornerstone technology for modern biological research and drug development. Their versatility allows for the specific labeling of nearly any class of biomolecule, from proteins and glycans to nucleic acids and lipids.[4][17] By understanding the underlying chemical principles of CuAAC and SPAAC and by selecting the appropriate probe architecture—including essential elements like spacers and cleavable linkers—researchers can design robust, self-validating experiments. This enables the sensitive detection, visualization, and purification of molecular targets within their native context, paving the way for novel insights into cellular function, disease mechanisms, and the development of targeted therapeutics.[22][]

References

  • Sletten, E. M., & Bertozzi, C. R. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. Available at: [Link]

  • Tirrell, D. A., & Kiick, K. L. (n.d.). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Caltech. Available at: [Link]

  • Garrett, P. T., et al. (2024). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. Journal of Proteome Research. Available at: [Link]

  • Hinestroza, J. P., & Frey, M. W. (2018). Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry. PMC. Available at: [Link]

  • McClatchy, D. B., et al. (2024). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. PubMed. Available at: [Link]

  • Wang, P. G., & Azadi, P. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed. Available at: [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2006). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. PNAS. Available at: [Link]

  • Yates, J. R., 3rd. (2024). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. PMC. Available at: [Link]

  • Arterburn, J. B., et al. (2006). Synthesis of a Biotin-Derived Alkyne for Pd-Catalyzed Coupling Reactions. PMC. Available at: [Link]

  • Finn, M. G., & Fokin, V. V. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. Available at: [Link]

  • Arterburn, J. B., et al. (2006). Synthesis of a Biotin-Derived Alkyne for Pd-Catalyzed Coupling Reactions. ACS Figshare. Available at: [Link]

  • Arterburn, J. B., et al. (2006). Synthesis of a Biotin-Derived Alkyne for Pd-Catalyzed Coupling Reactions. Organic Letters. Available at: [Link]

  • Arterburn, J. B., et al. (2006). Synthesis of a biotin-derived alkyne for pd-catalyzed coupling reactions. PubMed. Available at: [Link]

  • Tate, E. W. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Available at: [Link]

  • Wittmann, V. (2012). Two-Color Glycan Labeling of Live Cells by a Combination of Diels-Alder and Click Chemistry. KOPS - University of Konstanz. Available at: [Link]

  • Distefano, M. D., & Hembrough, T. (2021). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. PMC. Available at: [Link]

  • Paulson, J. C., & Nycholat, C. (2008). High efficiency labeling of glycoproteins on living cells. PMC. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

  • Devaraj, N. K. (2015). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. ACS Publications. Available at: [Link]

  • Wang, J., et al. (2024). Cell-Surface Glycan Labeling and Sensing. MDPI. Available at: [Link]

  • Jena Bioscience. (2024). CuAAC Biomolecule Reaction Buffer Kit (BTTAA based). Jena Bioscience. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Koder, R. L., Jr., & Vandegriff, K. D. (2013). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Available at: [Link]

  • Messersmith, P. B., & Lee, H. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. Available at: [Link]

  • Wu, P., & Ploegh, H. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. bioRxiv. Available at: [Link]

  • Chan, J., & Liu, Y. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science. Available at: [Link]

  • Cravatt, B. F., & Simon, G. M. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PMC. Available at: [Link]

  • Asami, T., & Nakano, T. (2019). Novel biotin linker with alkyne and amino groups for chemical labelling of a target protein of a bioactive small molecule. ResearchGate. Available at: [Link]

  • Gasser, G., & Imberti, C. (2024). Antibacterial activity of Au(I), Pt(II), and Ir(III) biotin conjugates prepared by the iClick reaction. ACS Publications. Available at: [Link]

Sources

Exploratory

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Definitive Guide to Bioorthogonal Conjugation

Executive Summary Since its independent discovery by K. Barry Sharpless and Morten Meldal in 2002, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become the premier methodology for bioorthogonal conjugation.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Since its independent discovery by K. Barry Sharpless and Morten Meldal in 2002, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become the premier methodology for bioorthogonal conjugation. By transforming the classical, thermally demanding Huisgen cycloaddition into a rapid, room-temperature, and strictly regioselective process, CuAAC has revolutionized drug development, proteomics, and materials science. This whitepaper provides an in-depth mechanistic analysis of CuAAC, explores the causality behind modern ligand design, and establishes a self-validating experimental protocol for bioconjugation.

Mechanistic Foundations: Overcoming the Huisgen Limitations

The classical 1,3-dipolar cycloaddition of azides and alkynes, first described by Rolf Huisgen, requires elevated temperatures and typically yields a nearly equimolar mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. The introduction of a Copper(I) catalyst fundamentally alters the reaction pathway, lowering the activation energy barrier and driving the reaction to absolute 1,4-regioselectivity at room temperature[Rostovtsev et al., 2002][1]. This breakthrough was simultaneously demonstrated on solid-phase peptide synthesis, proving its robust compatibility with complex biomolecules[Tornøe et al., 2002][2].

The causality of this regioselectivity lies in the formation of a copper acetylide intermediate. Kinetic and isotopic labeling studies have revealed that the catalytic cycle does not rely on a single copper atom; rather, it proceeds through a highly reactive dinuclear copper intermediate [Hein et al., 2010][3]. One copper atom binds the acetylide via a σ -bond, while the second copper atom activates the alkyne via π -coordination, facilitating the nucleophilic attack of the azide.

CatalyticCycle Cu Cu(I) Catalyst Acetylide Cu(I)-Acetylide Complex Cu->Acetylide + Alkyne (Deprotonation) Alkyne Terminal Alkyne Alkyne->Acetylide Intermediate Dinuclear Cu-Metallacycle Acetylide->Intermediate + Azide (Coordination) Azide Organic Azide Azide->Intermediate Intermediate->Cu Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Intermediate->Triazole Reductive Elimination

Mechanistic cycle of CuAAC highlighting the dinuclear copper intermediate.

Ligand Engineering: The Causality of Oxidative Protection

While Cu(I) is the active catalytic species, it is thermodynamically unstable in aqueous, aerobic environments, rapidly oxidizing to Cu(II) or disproportionating into Cu(0) and Cu(II). In bioconjugation, Cu(I) is typically generated in situ by reducing Cu(II) salts (e.g., CuSO₄) with sodium ascorbate. However, the Cu/ascorbate/O₂ system is a prodigious generator of reactive oxygen species (ROS), which can rapidly degrade sensitive biomolecules, particularly by oxidizing histidine and arginine residues.

To solve this, researchers developed specialized accelerating ligands. The evolution from TBTA to THPTA represents a masterclass in rational chemical design[Hong et al., 2010][4]. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) serves a dual purpose:

  • Thermodynamic Stabilization: It coordinates Cu(I), maintaining it in the active oxidation state and accelerating the cycloaddition.

  • Sacrificial Reductant: It intercepts ROS generated in the coordination sphere of the metal before they can diffuse and damage the target protein or live cell[Hong et al., 2010][4].

Quantitative Comparison of CuAAC Ligands
LigandStructure TypeAqueous SolubilityPrimary ApplicationROS Protection Level
TBTA Tris(benzyltriazolylmethyl)amineLow (Requires DMSO)Organic synthesis, fixed cellsLow
THPTA Tris(hydroxypropyltriazolylmethyl)amineHighLive-cell labeling, protein conjugationHigh (Sacrificial reductant)
BTTAA Triazole-acetic acid derivativeVery HighIn vivo imaging, highly sensitive proteinsVery High

Self-Validating Experimental Protocol: Bioconjugation via CuAAC

The following protocol is designed as a self-validating system for coupling an alkyne-modified biomolecule to an azide-functionalized cargo (e.g., a fluorophore or PEG chain). The sequence of addition is strictly causal; altering the order risks catastrophic protein precipitation or failure of the catalytic cycle[Presolski et al., 2011][5].

Reagent Preparation
  • CuSO₄ Stock: 20 mM in highly purified water.

  • THPTA Ligand Stock: 50 mM in water.

  • Aminoguanidine Hydrochloride: 100 mM in water.

  • Sodium Ascorbate: 100 mM in water (Must be prepared fresh daily; it oxidizes rapidly in air).

Step-by-Step Methodology
  • Ligand-Metal Pre-complexation (The Safety Catch):

    • Action: In a separate microcentrifuge tube, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Incubate for 5 minutes at room temperature.

    • Causality: Pre-complexing ensures a 1:5 ratio of Cu:Ligand. This guarantees that no "naked" copper will interact with the biomolecule, preventing non-specific metalloprotein aggregation and local ROS bursts.

  • Substrate Assembly:

    • Action: In the main reaction vessel, combine the Alkyne-Biomolecule (e.g., 50 µM final concentration) and the Azide-Cargo (e.g., 100-200 µM) in an appropriate biological buffer (e.g., PBS, pH 7.4).

  • Addition of the Catalyst Complex:

    • Action: Transfer the pre-mixed CuSO₄/THPTA solution to the main reaction vessel.

  • Addition of Aminoguanidine (The Scavenger):

    • Action: Add 25 µL of 100 mM Aminoguanidine.

    • Causality: Ascorbate oxidation yields dehydroascorbate, a highly electrophilic byproduct that can covalently modify arginine side chains on proteins. Aminoguanidine acts as a sacrificial nucleophile, intercepting dehydroascorbate to preserve protein integrity[Presolski et al., 2011][5].

  • Initiation via Ascorbate:

    • Action: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate. Mix by gentle inversion.

    • Causality: Ascorbate is added last. It reduces Cu(II) to Cu(I), initiating the catalytic cycle only after the protective THPTA ligand and aminoguanidine scavenger are fully distributed in the system.

  • Incubation and Workup:

    • Action: Allow the reaction to proceed for 1 hour at room temperature on a slow rotisserie. Purify the conjugate via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove the copper complex and unreacted small molecules.

Workflow Prep 1. Pre-complex CuSO4 + THPTA Catalyst 3. Add Cu-Ligand Complex Prep->Catalyst Mix 2. Combine Biomolecule + Azide Mix->Catalyst Reduce 4. Add Ascorbate (Initiation) Catalyst->Reduce Purify 5. Workup & Purification Reduce->Purify

Step-by-step workflow for CuAAC bioconjugation ensuring ROS protection.

Conclusion

The success of CuAAC in advanced drug development—from antibody-drug conjugates (ADCs) to PROTACs—relies not just on the elegant thermodynamics of the triazole formation, but on the rigorous control of the copper catalyst's microenvironment. By strictly adhering to optimized ligand ratios and causal addition sequences, researchers can harness the full power of click chemistry without compromising the structural integrity of complex biological systems.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition. 1

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. 2

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. 3

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society. 4

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. 5

Sources

Protocols & Analytical Methods

Method

High-Resolution Profiling of Newly Synthesized Proteins using BONCAT and Diol Biotin-PEG3-Alkyne

Executive Summary & Scientific Rationale Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has fundamentally transformed the study of spatial and temporal proteome dynamics[1]. By utilizing azidohomoalanine (AHA)—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has fundamentally transformed the study of spatial and temporal proteome dynamics[1]. By utilizing azidohomoalanine (AHA)—an azide-bearing methionine surrogate—researchers can metabolically label newly synthesized proteins (NSPs) in living cells without disrupting normal cellular physiology[1].

However, a persistent bottleneck in traditional BONCAT workflows is the affinity enrichment step. Standard biotin-alkyne probes require harsh elution conditions (e.g., boiling in SDS) to break the exceptionally strong biotin-streptavidin interaction. This non-specific elution co-releases endogenous biotinylated proteins (such as carboxylases) and streptavidin monomers, which severely suppress signal-to-noise ratios in downstream liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].

The Solution: The Diol Biotin-PEG3-Alkyne probe resolves this limitation by incorporating a periodate-cleavable vicinal diol (1,2-diol) linker between the alkyne reactive group and the biotin tag[3]. Following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and streptavidin capture, the NSPs are gently released using sodium periodate (NaIO4)[4]. This oxidative cleavage occurs under mild physiological conditions, leaving a minimal, predictable aldehyde mass tag on the target proteins while permanently retaining background contaminants on the magnetic beads[3].

Mechanistic Overview

BONCAT_Workflow AHA 1. AHA Labeling (Metabolic Tagging) Lysis 2. Cell Lysis (Protein Extraction) AHA->Lysis Azide-tagged Proteins CuAAC 3. CuAAC Reaction (Diol Biotin-PEG3-Alkyne) Lysis->CuAAC Denatured Lysate Capture 4. Affinity Capture (Streptavidin Beads) CuAAC->Capture Biotinylated Proteins Cleavage 5. NaIO4 Cleavage (Diol Oxidation) Capture->Cleavage Washed Beads Analysis 6. MS/MS Analysis (Aldehyde-Tagged NSPs) Cleavage->Analysis Eluted NSPs

Figure 1: End-to-end BONCAT workflow utilizing Diol Biotin-PEG3-Alkyne and periodate cleavage.

Reagent Specifications & Quantitative Setup

Table 1: Diol Biotin-PEG3-Alkyne Chemical Properties [3]

PropertySpecification
Chemical Name Diol Biotin-PEG3-alkyne
Molecular Weight 587.69 g/mol
Chemical Formula C25H41N5O9S
Reactive Group Terminal Alkyne (Targets Azides via CuAAC)
Cleavable Linker Vicinal Diol (1,2-diol)
Cleavage Reagent Sodium Periodate (NaIO4)
Spacer PEG3 (Enhances aqueous solubility and reduces steric hindrance)

Table 2: Experimental Reaction Matrix

ReagentStock ConcentrationFinal ConcentrationMechanistic Purpose
AHA 100 mM (in H2O)1 - 4 mMMetabolic tagging of NSPs
Diol Biotin-PEG3-Alkyne 10 mM (in DMSO)100 µMAffinity tagging via click chemistry
CuSO4 100 mM (in H2O)1 mMCopper source for CuAAC catalysis
THPTA Ligand 100 mM (in H2O)2 mMCu(I) stabilization; prevents ROS damage
Sodium Ascorbate 500 mM (Fresh in H2O)5 mMReducing agent (Cu(II) → Cu(I))
Sodium Periodate 150 mM (Fresh in PBS)15 mMOxidative cleavage of the diol linker

Step-by-Step Experimental Protocol

Step 1: Metabolic Labeling (BONCAT)

Self-Validation Check: Always include a control sample treated with standard L-Methionine instead of AHA. This control is critical for establishing the background noise level during MS analysis.

  • Wash adherent cells with warm PBS and incubate in Methionine-free culture medium for 30 minutes.

    • Causality: This depletes intracellular methionine reserves, forcing the translational machinery to readily accept the AHA surrogate[1].

  • Add AHA to a final concentration of 1-4 mM. Incubate for the desired pulse time (e.g., 1-4 hours) to label NSPs.

  • Harvest cells, wash twice with cold PBS to halt metabolism, and pellet by centrifugation.

Step 2: Cell Lysis & Protein Extraction
  • Lyse the cell pellet in a denaturing buffer (e.g., 1% SDS in 50 mM HEPES, pH 7.4, supplemented with EDTA-free protease inhibitors).

  • Boil the lysate at 95°C for 5 minutes.

    • Causality: Denaturation unfolds the tertiary structure of proteins, exposing buried AHA (azide) residues to ensure maximum accessibility and efficiency during the subsequent click reaction.

  • Centrifuge at 14,000 × g for 15 minutes to pellet insoluble debris. Collect the supernatant and quantify the protein concentration using a BCA assay.

Step 3: CuAAC Click Reaction
  • Dilute the lysate with 50 mM HEPES to reach a final protein concentration of 1-2 mg/mL and reduce the SDS concentration to ≤0.2%.

  • Prepare the CuAAC master mix. Critical Order of Addition: Mix CuSO4 and THPTA first, then add to the lysate. Add Diol Biotin-PEG3-Alkyne, and finally add Sodium Ascorbate.

    • Causality: Pre-mixing CuSO4 and THPTA ensures the copper is fully coordinated before reduction. Adding ascorbate last initiates the reaction by reducing Cu(II) to the active Cu(I) state, while THPTA prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the proteins.

  • Incubate for 1.5 hours at room temperature with gentle end-over-end rotation.

  • Perform a Methanol/Chloroform precipitation to remove excess unreacted click reagents. Resuspend the protein pellet in 1% SDS buffer.

Step 4: Affinity Enrichment
  • Dilute the resuspended proteins to 0.1% SDS using PBS.

  • Add pre-washed Streptavidin magnetic beads and incubate for 2 hours at room temperature.

  • Wash the beads sequentially to remove non-specifically bound proteins:

    • 2x with 1% SDS in PBS

    • 2x with 8 M Urea in 50 mM HEPES

    • 2x with PBS

    • Causality: The biotin-streptavidin interaction is exceptionally strong ( Kd​≈10−15 M). This allows for highly stringent washes (using SDS and Urea) that eliminate non-specific background binders without losing the target NSPs.

Step 5: Periodate Cleavage & Elution
  • Crucial Step: Ensure the final wash is with strictly PBS. Do NOT use Tris buffer.

    • Causality: Tris contains a vicinal amino-alcohol structure that will competitively react with and consume the periodate, completely inhibiting the cleavage reaction[4].

  • Prepare a fresh solution of 15 mM Sodium Periodate (NaIO4) in PBS.

  • Add 100 µL of the NaIO4 solution to the beads. Incubate for 1 hour at room temperature in the dark.

    • Causality: NaIO4 is light-sensitive. It specifically and oxidatively cleaves the 1,2-diol linker under mild physiological conditions[4]. This releases the AHA-tagged proteins with a residual aldehyde tag, while leaving the biotin moiety and endogenous biotinylated proteins safely attached to the beads[3].

  • Magnetically separate the beads and collect the supernatant containing the highly pure NSPs. Quench the reaction with 10% glycerol for 10 minutes before proceeding to LC-MS/MS or Western Blotting.

References

  • MedKoo Biosciences. Diol Biotin-PEG3-alkyne Product Information and Cleavage Mechanisms.3

  • Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences (PNAS). 1

  • Szychowski, J., et al. (2010). Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition. Journal of the American Chemical Society (JACS) / PubMed. 2

  • SciSpace / Newcastle University Theses. Single electron transfer reactions and development of tracelessly removable bioconjugation reagents (Cleavage of glycols by sodium periodate).4

Sources

Application

Application Note & Protocols: Leveraging Diol Biotin-PEG3-Alkyne for High-Fidelity Affinity Purification of Proteins

Abstract The isolation of specific proteins from complex biological mixtures is a cornerstone of life science research and drug development. While the biotin-streptavidin interaction offers unparalleled affinity for prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isolation of specific proteins from complex biological mixtures is a cornerstone of life science research and drug development. While the biotin-streptavidin interaction offers unparalleled affinity for protein capture, the harsh conditions typically required for elution often compromise protein integrity and downstream applications. This document provides a comprehensive guide to a sophisticated affinity purification strategy utilizing Diol Biotin-PEG3-Alkyne . This reagent integrates the precision of bioorthogonal click chemistry for protein labeling with a chemically cleavable diol linker, enabling the gentle and specific release of captured proteins. We will explore the underlying principles of this technology and provide detailed, field-tested protocols for its successful implementation, empowering researchers to achieve high-purity protein preparations while preserving biological function.

Principle of the Technology

The Diol Biotin-PEG3-Alkyne system is a multi-component tool designed for the specific and reversible capture of proteins. Its efficacy is rooted in three key chemical moieties: an alkyne handle for covalent conjugation, a biotin group for high-affinity capture, and a periodate-sensitive diol linker for controlled release.

The overall workflow proceeds in four distinct stages:

  • Bioorthogonal Labeling: A target protein, metabolically or enzymatically modified to contain an azide group, is covalently labeled with Diol Biotin-PEG3-Alkyne via a Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.[1][2][3] This "click chemistry" reaction is highly specific and bioorthogonal, meaning it proceeds with high efficiency in complex biological lysates without cross-reacting with native functional groups.[1][2]

  • Affinity Capture: The resulting biotinylated protein is captured from the lysate using streptavidin-coated magnetic or agarose beads. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, ensuring highly efficient and specific capture of the labeled protein even from dilute solutions.[4][5][6]

  • Stringent Washing: Unbound and non-specifically interacting proteins are removed through a series of stringent wash steps. The robustness of the biotin-streptavidin bond allows for the use of detergents and high-salt buffers to minimize background contamination significantly.[6][7]

  • Mild Elution: Instead of using harsh denaturants to break the biotin-streptavidin bond, the captured protein is released by specifically cleaving the diol linker within the reagent. Treatment with a mild oxidizing agent, sodium periodate (NaIO₄), selectively oxidizes and breaks the carbon-carbon bond of the 1,2-diol, releasing the protein from the bead-bound biotin tag under physiological conditions.[8]

This approach preserves the native conformation and function of the purified protein, a critical advantage over traditional elution methods.

G cluster_0 Stage 1: Labeling cluster_1 Stage 2: Purification cluster_2 Stage 3: Elution p1 Azide-Modified Target Protein click CuAAC Click Reaction p1->click reagent Diol Biotin-PEG3-Alkyne reagent->click p2 Covalently Biotinylated Protein click->p2 capture Affinity Capture (Biotin-Streptavidin) p2->capture Add Lysate beads Streptavidin Beads beads->capture wash Stringent Washes capture->wash p3 Immobilized Protein Complex wash->p3 cleavage Diol Cleavage (Sodium Periodate) p3->cleavage Initiate Release p4 Pure, Eluted Target Protein cleavage->p4

Figure 1. Overall workflow for affinity purification using Diol Biotin-PEG3-Alkyne.

Key Features and Advantages

The unique structure of Diol Biotin-PEG3-Alkyne offers several distinct advantages for protein purification workflows.

FeatureAdvantageScientific Rationale
Diol Cleavage Mild, Specific Elution Enables release of captured proteins with sodium periodate under physiological pH and temperature, preserving protein structure, activity, and complex integrity.[8] This avoids the harsh, denaturing conditions (e.g., boiling in SDS, low pH) required to disrupt the standard biotin-streptavidin bond.[9][10]
Alkyne Handle Bioorthogonal Labeling Provides a reactive group for the highly specific CuAAC click reaction, ensuring that only azide-modified proteins are tagged.[11][12] This minimizes off-target labeling and leads to cleaner pulldowns.
PEG3 Spacer Enhanced Solubility & Accessibility The hydrophilic polyethylene glycol (PEG) linker increases the aqueous solubility of the reagent and the labeled protein.[8][13] It also extends the biotin moiety away from the protein surface, reducing steric hindrance for more efficient binding to streptavidin.[14]
Biotin Tag Ultra-High Affinity Capture Leverages the exceptionally strong and specific biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) for robust and efficient purification even from complex and dilute protein mixtures.[4][6]

Detailed Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins via Click Chemistry

This protocol describes the covalent attachment of Diol Biotin-PEG3-Alkyne to a protein sample containing an azide modification.

Materials:

  • Azide-modified protein sample (in a buffer free of primary amines, e.g., PBS or HEPES)

  • Diol Biotin-PEG3-Alkyne

  • Click-Chemistry Reaction Buffer: 100 mM Tris-HCl or HEPES, pH 7.4-8.0

  • Reagent Stock Solutions:

    • Copper (II) Sulfate (CuSO₄): 50 mM in deionized water

    • Reducing Agent (e.g., Sodium Ascorbate): 100 mM in deionized water (prepare fresh)

    • Copper Ligand (e.g., THPTA or BTTAA): 50 mM in deionized water or DMSO

    • Diol Biotin-PEG3-Alkyne: 10 mM in DMSO

Procedure:

  • Sample Preparation: Start with your azide-modified protein in a compatible buffer. A typical starting concentration is 1-5 mg/mL.

  • Prepare Click-Reaction Premix: In a microcentrifuge tube, combine the following reagents in order. Note: It is critical to add the copper sulfate last, immediately before adding the premix to the protein, to avoid premature reduction.

    • Click-Chemistry Reaction Buffer

    • Diol Biotin-PEG3-Alkyne (final concentration: 50-200 µM)

    • Copper Ligand (final concentration: 5x molar excess over copper, e.g., 500 µM)

    • Reducing Agent (final concentration: 5-10x molar excess over copper, e.g., 500 µM - 1 mM)

    • Copper (II) Sulfate (final concentration: 100 µM)

  • Initiate Labeling Reaction: Add the freshly prepared click-reaction premix to the protein sample. A typical ratio is 1 part premix to 4 parts protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 37°C with gentle rotation. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Removal of Excess Reagent (Optional but Recommended): To prevent free biotin-alkyne from occupying binding sites on the streptavidin beads, remove excess unreacted reagent. This can be achieved by:

    • Dialysis against a compatible buffer (e.g., PBS).

    • Using a desalting column (e.g., Zeba™ Spin Desalting Columns).

    • Protein precipitation using cold acetone or trichloroacetic acid (TCA), followed by resuspension of the protein pellet.

Protocol 2: Affinity Purification and Mild Elution

This protocol details the capture of the biotinylated protein onto streptavidin beads and its subsequent release via diol cleavage.

Materials:

  • Biotinylated protein lysate from Protocol 1

  • Streptavidin-coated magnetic beads or agarose resin

  • Binding/Wash Buffer 1 (Low Stringency): PBS, pH 7.4 + 0.1% Tween-20

  • Wash Buffer 2 (Medium Stringency): PBS, pH 7.4 + 500 mM NaCl + 0.5% Triton X-100

  • Wash Buffer 3 (High Stringency): PBS, pH 7.4 + 1% SDS

  • Final Wash Buffer: PBS, pH 7.4 (to remove detergents)

  • Cleavage-Elution Buffer: 10-20 mM Sodium Periodate (NaIO₄) in PBS, pH 7.0-7.4 (prepare fresh)

  • Quenching Solution: 1 M Glycerol

Procedure:

  • Bead Preparation:

    • Transfer the required amount of streptavidin bead slurry to a new tube. The binding capacity varies by manufacturer, so consult the product datasheet.[15]

    • Place the tube on a magnetic rack (for magnetic beads) or centrifuge briefly to pellet the beads. Discard the supernatant.

    • Equilibrate the beads by washing them 2-3 times with Binding/Wash Buffer 1.[16]

  • Protein Binding:

    • Add the biotinylated protein sample to the equilibrated beads.

    • Incubate for 1-2 hours at 4°C or room temperature on a rotator to allow binding.

  • Washing:

    • Pellet the beads and discard the supernatant (this is the "unbound" fraction).

    • Perform a series of washes to remove non-specifically bound proteins, moving from lower to higher stringency. For each wash, add 1 mL of buffer, resuspend the beads, incubate for 5 minutes with rotation, then pellet and discard the supernatant.

      • 2x washes with Binding/Wash Buffer 1.

      • 2x washes with Wash Buffer 2.

      • 2x washes with Wash Buffer 3 (if protein interactions are not being studied).

      • 3x washes with Final Wash Buffer (PBS) to thoroughly remove any residual SDS or detergents that could interfere with downstream analysis.

  • Elution via Diol Cleavage:

    • After the final wash, resuspend the beads in the freshly prepared Cleavage-Elution Buffer.

    • Incubate for 30-60 minutes at room temperature with gentle rotation, protected from light (periodate is light-sensitive).

    • Pellet the beads and carefully collect the supernatant. This fraction contains your purified protein.

  • Quench Reaction (Optional): If residual periodate could interfere with downstream assays, add a small amount of Quenching Solution (e.g., 20 µL of 1M glycerol per 1 mL of eluate) to consume any remaining NaIO₄.

Validation and Troubleshooting

Successful purification should be validated at each stage. Western blotting using an antibody against the protein of interest or a tag (e.g., His, FLAG) is a common method.

G start Start problem1 Low or No Signal in Eluate start->problem1 problem2 High Background (Contaminating Bands) start->problem2 cause1a Inefficient Click Reaction problem1->cause1a cause1b Inefficient Bead Binding problem1->cause1b cause1c Inefficient Elution problem1->cause1c cause2a Insufficient Washing problem2->cause2a cause2b Non-specific Binding to Beads problem2->cause2b sol1a Optimize click chemistry: - Use fresh reducing agent - Check reagent concentrations - Increase incubation time/temp cause1a->sol1a sol1b Ensure excess biotin was removed post-labeling. Ensure beads are not saturated. cause1b->sol1b sol1c Use fresh NaIO₄ solution. Increase incubation time or concentration of NaIO₄. cause1c->sol1c sol2a Increase number of washes. Increase stringency of wash buffers (add more salt or detergent). cause2a->sol2a sol2b Pre-clear lysate with unconjugated beads. Add a blocking agent like BSA to wash buffers. cause2b->sol2b

Figure 2. A troubleshooting guide for common purification issues.

Conclusion

Diol Biotin-PEG3-Alkyne stands out as a superior reagent for the affinity purification of proteins where functional integrity is paramount. By combining the specificity of click chemistry with a cleavable linker system, it overcomes the primary limitation of the otherwise powerful biotin-streptavidin interaction. The protocols outlined in this guide provide a robust framework for researchers to isolate proteins with high purity and yield, ready for downstream applications such as enzymatic assays, structural studies, and mass spectrometry.

References

  • Dambacher, C. M., et al. (2024). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. Journal of Proteome Research. [Link]

  • Tariq, A., et al. (2020). Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes. Bio-protocol. [Link]

  • Tariq, A., et al. (2020). Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes. PMC. [Link]

  • Dambacher, C. M., et al. (2024). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. bioRxiv. [Link]

  • Grote, P., et al. (2024). Optimized Automated Workflow for BioID Improves Reproducibility and Identification of Protein–Protein Interactions. PMC. [Link]

  • Chen, Y., et al. (2023). Benchmarking and Automating the Biotinylation Proteomics Workflow. PMC. [Link]

  • Yang, M., et al. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]

  • Yang, M., et al. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. manuscript. [Link]

  • Dambacher, C. M., et al. (2024). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. PubMed. [Link]

  • Li, D., et al. (2020). Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. PMC. [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]

  • Urisu, A., et al. (2022). Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics. ACS Publications. [Link]

  • Coffey, C. M., & Gronert, S. (2016). A cleavable biotin tagging reagent that enables the enrichment and identification of carbonylation sites in proteins. PubMed. [Link]

  • LifeTein. (n.d.). Photocleavable biotin peptide and derivatives. LifeTein. [Link]

  • Bartolome, A., et al. (2023). Automated workflow for BioID improves reproducibility and identification of protein-protein interactions. bioRxiv. [Link]

  • AxisPharm. (n.d.). PC Biotin-PEG3-alkyne, CAS 1869922-24-6. AxisPharm. [Link]

  • Codreanu, S. G., et al. (2008). Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives. PubMed. [Link]

  • Gregorich, Z. R., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research. [Link]

  • The Rockefeller University. (2019). Biotin-streptavidin based purification guide lines. Proteomics Resource Center. [Link]

  • Cytiva. (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Cytiva. [Link]

  • Bio-Synthesis. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Bio-Synthesis. [Link]

  • Jo, Y., et al. (2023). Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. PMC. [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]

  • Strambio-de-Castillia, C., et al. (2010). Overview of Affinity Tags for Protein Purification. PMC. [Link]

  • G-Biosciences. (2018). The Advantages of Biotinylation Tagging in Protein Purification. G-Biosciences. [Link]

  • de Boer, E., et al. (2003). Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice. PMC. [Link]

Sources

Method

Application Note: Precision Cell Surface Proteomics using Diol Biotin-PEG3-Alkyne

Executive Summary Mapping the cell surface proteome is a critical bottleneck in drug discovery and biomarker identification. Traditional biotinylation strategies suffer from high intracellular contamination and require h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mapping the cell surface proteome is a critical bottleneck in drug discovery and biomarker identification. Traditional biotinylation strategies suffer from high intracellular contamination and require harsh elution conditions (e.g., boiling in SDS) that co-elute massive amounts of streptavidin monomers, severely suppressing the mass spectrometric (MS) signals of low-abundance target peptides[1].

Diol Biotin-PEG3-Alkyne represents a next-generation bio-orthogonal probe engineered to solve these limitations. By integrating Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a periodate-cleavable 1,2-diol linker, this reagent enables the highly specific capture and ultra-mild release of surface proteins[2][3]. This application note provides a comprehensive, self-validating protocol for utilizing this probe in high-resolution LC-MS/MS workflows.

Mechanistic Rationale & Expert Insights (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful proteomics is not just about following steps, but understanding the chemical causality behind them:

  • The PEG3 Spacer for Membrane Fidelity : The inclusion of a hydrophilic polyethylene glycol (PEG3) spacer enhances the aqueous solubility of the probe. This is critical for preventing the hydrophobic aggregation of the alkyne and biotin moieties on the lipid bilayer, thereby eliminating non-specific background binding[2].

  • The 1,2-Diol Cleavage Advantage : Disulfide-cleavable linkers (e.g., Sulfo-NHS-SS-Biotin) are widely used but are highly susceptible to premature reduction by intracellular glutathione upon cell lysis, leading to catastrophic sample loss[1]. In contrast, the 1,2-diol linker is entirely stable to biological reductants and standard proteomic reducing agents (DTT, TCEP). It undergoes rapid, oxidative cleavage only in the presence of exogenous sodium periodate (NaIO 4​ )[3][4].

  • Direct Detection of Biotinylated Peptides (DidBIT) Strategy : For maximum MS sensitivity, do not elute the whole protein. Instead, perform on-bead tryptic digestion prior to periodate cleavage. This releases all unmodified peptides into the wash. Subsequent NaIO 4​ treatment elutes only the specific peptide harboring the cleaved mass tag, drastically reducing sample complexity and allowing for precise topological mapping of the extracellular domain[5].

Quantitative Comparison of Cleavable Linkers

To justify the selection of the diol linker, the following table summarizes the chemical behavior of common cleavable biotin probes used in proteomics:

Linker ChemistryCleavage ReagentKey AdvantagePrimary Limitation
Disulfide (-SS-) DTT, TCEP (Reductants)Fast, uses standard MS prep reagents.Susceptible to premature cleavage by intracellular glutathione during lysis[1].
DADPS (Silane) 5-10% Formic AcidLeaves a minimal mass tag (143 Da)[6].Acidic conditions can cause protein precipitation or unwanted hydrolysis[5].
Dde 2% HydrazineHighly orthogonal to peptide bonds.Hydrazine is highly toxic and can induce side reactions with certain residues[4].
1,2-Diol Sodium Periodate (NaIO 4​ ) Stable to biological reductants; highly specific mild oxidation[3]. Requires strict control of NaIO 4​ concentration to prevent over-oxidation of Met/Cys.

Experimental Workflow Visualization

Workflow A 1. Azide Labeling (Metabolic/NHS) B 2. CuAAC Click (Diol Probe) A->B C 3. Lysis & SA Capture B->C D 4. On-Bead Tryptic Digest C->D E 5. NaIO4 Cleavage (Target Peptide) D->E F 6. LC-MS/MS E->F

Figure 1: DidBIT-optimized workflow for cell surface proteomics using Diol Biotin-PEG3-Alkyne.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure data integrity at every phase.

Phase 1: Cell Surface Azide Functionalization
  • Metabolic Labeling (Glycoproteins) : Incubate cells with 50 µM Ac 4​ ManNAz for 48 hours to incorporate azido-sugars into surface glycans. Alternatively, for primary amine labeling, treat live cells with 1 mM Sulfo-NHS-Azide in PBS (pH 8.0) for 30 min at 4°C.

  • Wash : Wash cells 3× with ice-cold PBS to remove unreacted precursors.

Phase 2: CuAAC Click Labeling (Live Cells)

Critical Insight: Conduct this step at 4°C to arrest membrane trafficking and prevent the endocytosis of labeled surface proteins.

  • Prepare Click Master Mix : In order of addition, mix:

    • 100 µM Diol Biotin-PEG3-Alkyne[2]

    • 100 µM CuSO 4​

    • 500 µM THPTA (Water-soluble ligand is mandatory to maintain cell viability)

    • 2.5 mM Sodium Ascorbate (Prepare fresh)

  • React : Apply the mix to cells in PBS for 30 minutes at 4°C.

  • Quench : Add 5 mM EDTA for 5 minutes to chelate Cu(I) and halt the reaction.

Phase 3: Lysis and Streptavidin Capture
  • Lysis : Lyse cells in RIPA buffer supplemented with protease inhibitors. Sonicate and centrifuge at 14,000 × g for 15 min.

  • Validation Checkpoint 1 (Labeling) : Run 5% of the lysate on an SDS-PAGE gel. Probe with Streptavidin-HRP. A robust smear confirms successful surface biotinylation.

  • Capture : Incubate the remaining lysate with 100 µL of pre-washed High-Capacity Streptavidin Magnetic Beads for 2 hours at room temperature.

  • Validation Checkpoint 2 (Capture) : Analyze the unbound flow-through via Western blot for a known surface marker (e.g., Na + /K + ATPase). Depletion of the marker validates efficient bead capture.

  • Stringent Wash : Wash beads 3× with 1% SDS in PBS, followed by 3× with 8M Urea. Note: The covalent click linkage and the biotin-streptavidin bond easily withstand these harsh washes, stripping away non-specific intracellular contaminants.

Phase 4: On-Bead Digestion & Periodate Cleavage
  • Digestion : Resuspend beads in 50 mM Ammonium Bicarbonate. Reduce (10 mM DTT), alkylate (20 mM Iodoacetamide), and digest with Trypsin (1 µg) overnight at 37°C.

  • Remove Unmodified Peptides : Collect the supernatant (contains intracellular/unmodified surface peptides). Wash the beads 3× with PBS.

  • Cleavage : Resuspend beads in 50 mM NaIO 4​ in PBS. Incubate for 1 hour at room temperature in the dark[2][3].

  • Elution : Collect the supernatant containing the highly enriched, specific extracellular peptides bearing the cleaved mass tag.

  • Validation Checkpoint 3 (Cleavage) : Boil the post-cleavage beads in Laemmli buffer and analyze via SDS-PAGE. The absence of target proteins confirms complete periodate elution.

Cleavage Mechanism & Logic

Mechanism N1 Streptavidin Bead N2 Biotin Moiety N1->N2 High Affinity Binding N3 1,2-Diol Linker (NaIO4 Cleavage Site) N2->N3 N4 PEG3-Triazole-Peptide N3->N4 C1 Sodium Periodate (NaIO4) C1->N3 Oxidative Cleavage

Figure 2: Chemical logic of NaIO4-mediated oxidative cleavage of the 1,2-diol linker.

References

  • Szychowski, J., et al. (2010). "Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition." Journal of the American Chemical Society. Available at:[Link]

  • Yang, Y., et al. (2013). "Cleavable trifunctional biotin reagents for protein labeling, capture and release." Chemical Communications (The Royal Society of Chemistry). Available at:[Link]

  • McClatchy, D. B., et al. (2025). "Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis." PMC. Available at:[Link]

  • Zhao, N., et al. (2015). "Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families..." PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of Diol Biotin-PEG3-Alkyne

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers experiencing precipitation, aggregation, or low labeling efficiency when working with Diol Biotin-PEG3-Alkyne in aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers experiencing precipitation, aggregation, or low labeling efficiency when working with Diol Biotin-PEG3-Alkyne in aqueous environments.

Mechanistic Overview: Why Does It Precipitate?

To troubleshoot solubility, we must first understand the molecular architecture of Diol Biotin-PEG3-Alkyne. This bifunctional reagent contains:

  • A Biotin Moiety: Features a rigid, bicyclic ring system that is highly hydrophobic and prone to forming strong intermolecular hydrogen bonds, leading to rapid aggregation in water.

  • An Alkyne Group: A non-polar, hydrophobic functional group used for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry.

  • A Cleavable Diol Linker: Allows for the efficient release of captured biomolecules from streptavidin beads using sodium periodate (NaIO 4​ ) oxidative cleavage 1.

  • A PEG3 Spacer: While polyethylene glycol (PEG) is hydrophilic, a short 3-unit chain is thermodynamically insufficient to fully mask the massive hydrophobic domains of the biotin and alkyne groups. True aqueous solubility typically requires longer spacers (e.g., PEG12 or PEG24) 2.

Because the hydrophobic forces overpower the hydrophilic PEG3/diol contributions, direct dissolution in purely aqueous buffers (like PBS) results in micelle formation or outright precipitation.

Quantitative Data: Solubility Parameters & Solvent Compatibility

Use the following parameters to design your labeling reaction without exceeding the thermodynamic solubility limits of the reagent.

Solvent SystemMax Stock ConcentrationRecommended Final Aqueous Conc.Solubilization Mechanism
Anhydrous DMSO 50 mM≤ 5% (v/v)Hydrophobic solvation & H-bond disruption
Anhydrous DMF 50 mM≤ 5% (v/v)Hydrophobic solvation & H-bond disruption
PBS (pH 7.4) < 0.1 mM (Direct)N/ADirect dissolution (High aggregation risk)
0.1% Tween-20 in PBS ~1 mMN/AMicellar encapsulation of hydrophobic domains

Core Troubleshooting Protocols

Protocol A: The Co-Solvent Strategy (Gold Standard)

Causality: Organic solvents like DMSO disrupt the hydrogen bonding network of the biotin ring and solvate the non-polar alkyne. By creating a highly concentrated stock, you minimize the final volume of organic solvent introduced into your sensitive biological assay.

  • Equilibration: Bring the sealed vial of Diol Biotin-PEG3-Alkyne to room temperature before opening. This prevents atmospheric moisture from condensing on the hydrophobic powder, which can cause premature hydrolysis or aggregation.

  • Stock Preparation: Add high-purity, anhydrous DMSO (≥99.9%) to achieve a 10 mM to 50 mM stock solution.

  • Dissolution: Vortex vigorously for 60 seconds. If microscopic particulate matter remains, sonicate the vial in a water bath at 37°C for 2–5 minutes.

  • Aqueous Dilution: Rapidly inject the required volume of the DMSO stock directly into the vigorously stirring aqueous reaction buffer (e.g., PBS containing your azide-tagged target). Keep the final DMSO concentration ≤ 5%.

Validation Checkpoint: Centrifuge the final aqueous mixture at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The absence of a visible white pellet confirms that the reagent is fully solubilized and has not crashed out of solution.

Protocol B: Surfactant-Assisted Solubilization (For highly sensitive targets)

Causality: If your target protein denatures in 5% DMSO, you can use mild non-ionic detergents. The hydrophobic tails of the detergent encapsulate the biotin/alkyne groups, forming soluble micelles.

  • Buffer Preparation: Supplement your aqueous buffer with 0.05% - 0.1% Tween-20 or Triton X-100.

  • Reagent Addition: Add a highly concentrated DMSO stock (e.g., 50 mM) dropwise into the surfactant-containing buffer to keep the final DMSO concentration ≤ 1%.

  • Incubation: Stir at room temperature for 10 minutes to allow micellar equilibration.

Validation Checkpoint: Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 reading of ≤ 0.01 indicates a lack of light-scattering aggregates, confirming a true solution.

⚠️ What NOT to Do: The pH Fallacy

Causality: A common laboratory trick for dissolving free biotin is to add sodium hydroxide (NaOH) to deprotonate its valeric acid carboxyl group, creating a highly soluble anion 3. Do not do this with Diol Biotin-PEG3-Alkyne. In this reagent, the carboxyl group is covalently locked in an amide bond to attach the PEG linker. Adding strong base will not aid solubility and will likely hydrolyze the amide bonds or degrade the periodate-cleavable diol group.

Experimental Workflow Visualization

G A Solid Diol Biotin-PEG3-Alkyne (Hydrophobic) B Stock Solution (10-50 mM in Anhydrous DMSO) A->B Dissolve & Vortex C Aqueous Reaction Mixture (Final DMSO < 5%) B->C Rapid Dilution D CuAAC Click Reaction (Biotinylation) C->D Add Cu(I) & Target E Affinity Capture (Streptavidin) D->E Bind F Diol Cleavage (NaIO4 Treatment) E->F Release Target

Workflow for solubilizing and utilizing Diol Biotin-PEG3-Alkyne in click chemistry.

Frequently Asked Questions (FAQs)

Q: Why is my reagent precipitating immediately upon dilution into PBS? A: This is a phenomenon known as "solvent shock." When the DMSO stock is introduced into an aqueous environment too slowly or without mixing, the local concentration of water spikes. The hydrophobic biotin and alkyne groups rapidly aggregate before they can disperse. Always add the stock solution rapidly to a stirring or vortexing aqueous buffer.

Q: Will 5% DMSO interfere with my Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)? A: Generally, no. CuAAC (Click Chemistry) is highly robust and tolerates up to 20% DMSO without significant loss of catalytic efficiency. The primary concern with DMSO is the stability of your specific target biomolecule (e.g., ensuring your protein does not denature).

Q: How do I release my target after capturing it on streptavidin beads? A: The unique advantage of the diol linker is that it can be cleaved oxidatively. Treat the bead-bound complex with 10-50 mM sodium periodate (NaIO 4​ ) in PBS for 1-2 hours at room temperature. This cleaves the vicinal diol, releasing your tagged biomolecule into the supernatant while leaving the biotin moiety permanently bound to the streptavidin 1.

Q: How should I store the reconstituted DMSO stock? A: Aliquot the DMSO stock into single-use volumes to avoid repeated freeze-thaw cycles, flush the vials with inert gas (argon or nitrogen) to displace moisture, and store at -20°C. The reagent is stable for several months under these conditions.

References

Sources

Optimization

Preventing non-specific binding with Diol Biotin-PEG3-Alkyne

Technical Support Center: Optimizing Chemoproteomics with Diol Biotin-PEG3-Alkyne Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with research teams strugglin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Chemoproteomics with Diol Biotin-PEG3-Alkyne

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with high background noise and false positives in their mass spectrometry (MS) datasets. Transitioning to a cleavable probe like Diol Biotin-PEG3-Alkyne is a paradigm shift in chemoproteomics. It requires a fundamental rethinking of your enrichment strategy: you are no longer relying solely on the purity of the streptavidin capture; you are relying on the specificity of the chemical cleavage.

This guide is designed to deconstruct the mechanistic causes of non-specific binding and provide self-validating, field-proven protocols to ensure absolute target specificity.

Part 1: Mechanistic Principles & Workflow Architecture

The Diol Biotin-PEG3-Alkyne probe is engineered with four distinct functional domains: an alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a PEG3 spacer to enhance aqueous solubility and reduce steric hindrance [[1]](), a biotin moiety for ultra-high-affinity capture, and a vicinal diol linker. The diol bond is the critical feature—it allows for the selective release of captured biomolecules using sodium periodate ( NaIO4​ ) under mild conditions 2.

Workflow N1 1. CuAAC Click Chemistry (Azide-Protein + Diol-Biotin-Alkyne) N2 2. Protein Precipitation (Remove Excess Unreacted Probe) N1->N2 N3 3. Streptavidin Enrichment (Capture All Biotinylated Proteins) N2->N3 N4 4. Stringent Washing (1% SDS, 6M Urea, 1M NaCl) N3->N4 N5 5. NaIO4 Cleavage (Selective Target Release) N4->N5

Figure 1: Optimal chemoproteomic workflow utilizing Diol Biotin-PEG3-Alkyne for specific target isolation.

Part 2: Troubleshooting Guide & FAQs (Causality & Mitigation)

When diagnosing high background in pull-down assays, we must trace the contamination back to its physical or chemical origin.

Causality cluster_0 Sources of Background Contamination cluster_1 Mechanistic Solutions S1 Endogenous Biotin (e.g., Carboxylases) M1 Selective NaIO4 Cleavage (Leaves Endogenous Behind) S1->M1 S2 Hydrophobic/Ionic Matrix Adsorption M2 Stringent Washes (SDS, Urea, High Salt) S2->M2 S3 Excess Probe Saturation M3 Pre-Enrichment Precipitation S3->M3

Figure 2: Mechanistic causality and targeted solutions for minimizing non-specific binding.

Q1: I am seeing massive background contamination from naturally biotinylated proteins (e.g., Acetyl-CoA carboxylase) in my MS data. How do I prevent this? Causality & Solution: This occurs when researchers use denaturing elution methods (like boiling in SDS or using excess free biotin) to release proteins from streptavidin 3. The primary advantage of the Diol-Biotin linker is that it bypasses this limitation. By utilizing sodium periodate ( NaIO4​ ) to chemically cleave the vicinal diol bond, your target proteins are released into the supernatant, while endogenous biotinylated proteins (which lack the diol linker) remain permanently immobilized on the streptavidin matrix 2. Never boil your beads prior to MS analysis.

Q2: I am losing my target proteins during the streptavidin washing steps. Should I reduce the wash stringency? Causality & Solution: Absolutely not. The biotin-streptavidin interaction has a dissociation constant ( Kd​ ) of ∼10−15 M, making it one of the strongest non-covalent bonds in nature 2. Target loss during washing is almost never due to the disruption of this bond. Instead, it is usually caused by failure to remove excess unreacted probe post-click chemistry. Unreacted probe rapidly saturates the streptavidin binding sites, outcompeting your labeled proteins 4. Ensure you perform a rigorous protein precipitation (e.g., chloroform/methanol) before adding the streptavidin beads.

Q3: How do I optimize the sodium periodate ( NaIO4​ ) cleavage to ensure maximum yield without oxidizing my proteins? Causality & Solution: Periodate cleavage of vicinal diols is highly efficient but concentration- and time-dependent. While secondary amino alcohol linkers can be cleaved with 1 mM NaIO4​ in 5 minutes, diol linkers require higher concentrations 3. We recommend 15 mM NaIO4​ for 60 minutes. Avoid exceeding this duration, as excessive periodate exposure can lead to off-target oxidation of N-terminal serine or threonine residues 2.

Table 1: Quantitative Optimization of NaIO4​ Cleavage for Diol Linkers
NaIO4​ ConcentrationIncubation TimeBuffer pHCleavage Efficiency (%)Risk of Off-Target Oxidation
1 mM60 min7.5~30%Very Low
15 mM60 min5.5 - 7.5>95%Low to Moderate
15 mM120 min5.5 - 7.5>99%High (N-terminal Ser/Thr)
(Data synthesized from comparative cleavage studies on diol-based chemoproteomic probes 23.)

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: CuAAC Labeling and Excess Probe Removal

Validation Checkpoint: A visible protein pellet must form during the precipitation step. If no pellet forms, your protein concentration is too low, and the subsequent enrichment will fail.

  • Lyse cells in a compatible buffer (e.g., 1% NP-40, 0.2% SDS, 20 mM HEPES pH 7.5) and adjust protein concentration to 1-2 mg/mL 4.

  • Add Diol Biotin-PEG3-Alkyne to a final concentration of 100 µM.

  • Initiate the click reaction by adding CuSO4​ (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). Incubate for 1 hour at room temperature.

  • Critical Cleanup Step: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of ddH2​O . Vortex vigorously and centrifuge at 14,000 x g for 5 minutes.

  • Discard the upper aqueous and lower organic phases, leaving the precipitated protein disk intact at the interface. Wash the pellet twice with ice-cold methanol to remove all traces of unreacted probe.

Protocol 2: Streptavidin Enrichment and Stringent Washing

Validation Checkpoint: The final wash buffer must show zero protein trace (via A280 or BCA assay) before proceeding to cleavage. This ensures all non-specific interactors have been stripped away.

  • Resuspend the protein pellet in 1% SDS, 50 mM Tris-HCl (pH 8.0) using sonication to ensure complete solubilization.

  • Dilute the sample with PBS to achieve a final SDS concentration of 0.2%. Add the lysate to pre-washed Streptavidin magnetic beads and incubate for 2 hours at room temperature with end-over-end rotation.

  • Wash the beads sequentially to eliminate distinct classes of non-specific binding:

    • 2x with 1% SDS in PBS: Removes hydrophobic interactors.

    • 2x with 6M Urea in PBS: Denatures and removes tightly bound non-specific protein complexes [[5]]().

    • 2x with 1M NaCl in PBS: Disrupts stubborn ionic interactions 2.

    • 2x with PBS: Removes residual denaturants and salts prior to cleavage.

Protocol 3: Selective Periodate Cleavage

Validation Checkpoint: A silver stain of the final eluate should reveal only your probe-labeled targets, completely lacking the heavily biotinylated endogenous carboxylase bands (typically seen at ~130 kDa and ~75 kDa).

  • Prepare a fresh solution of 15 mM NaIO4​ in PBS (pH 7.4) or 0.1 M Sodium Acetate (pH 5.5) 6.

  • Add 100 µL of the cleavage buffer to the washed beads.

  • Incubate for 60 minutes at room temperature in the dark, as periodate is light-sensitive 7.

  • Magnetically separate the beads and collect the supernatant. This fraction now contains your highly purified, label-free target proteins ready for LC-MS/MS or Western Blot analysis.

References

  • [1] MedKoo Biosciences. "Diol Biotin-PEG3-alkyne | Biotin PEG Linker". Source: medkoo.com. URL: 1

  • [2] NIH PMC. "A Simple and Effective Cleavable Linker for Chemical Proteomics Applications". Source: nih.gov. URL: 2

  • MIT DSpace. "Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release". Source: mit.edu. URL: Link

  • [6] ACS Publications. "A Periodate-Cleavable Linker for Functional Proteomics under Slightly Acidic Conditions". Source: acs.org. URL: 6

  • [5] ResearchGate. "How can I reduce non-specific binding of protein using Streptavidin beads?". Source: researchgate.net. URL: 5

  • [4] NIH PMC. "Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow". Source: nih.gov. URL: 4

  • [7] Creative Proteomics. "Protocols for Quantitative Analysis of Proteomes and Subproteomes". Source: creative-proteomics.com. URL: 7

Sources

Troubleshooting

Technical Support Center: Diol Biotin-PEG3-Alkyne Storage, Handling, and Experimental Troubleshooting

Welcome to the Technical Support Center for Diol Biotin-PEG3-Alkyne . As a Senior Application Scientist, I designed this guide to move beyond basic protocols and provide researchers with the mechanistic reasoning behind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diol Biotin-PEG3-Alkyne . As a Senior Application Scientist, I designed this guide to move beyond basic protocols and provide researchers with the mechanistic reasoning behind handling and experimental procedures.

Diol Biotin-PEG3-Alkyne is a specialized bifunctional probe. It utilizes a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label azide-tagged biomolecules, a PEG3 spacer for aqueous solubility, and a vicinal diol linker that permits the selective elution of enriched proteins via sodium periodate (NaIO4) oxidative cleavage[1].

Part 1: Quantitative Data & Physicochemical Properties

To ensure experimental reproducibility, verify your reagent specifications against the following physicochemical properties and storage limits[2],[1],[3].

PropertyValue
Molecular Weight 587.69 g/mol
Chemical Formula C25H41N5O9S
Storage (Lyophilized Solid) -20°C (Long-term, months to years), 0-4°C (Short-term, days)
Storage (Stock Solution) -80°C (Up to 6 months), -20°C (Up to 1 month)
Solubility DMSO, DMF
Cleavage Reagent Sodium Periodate (NaIO4)
Target Reactivity Azide-modified biomolecules
Part 2: Storage & Handling Best Practices (FAQs)

Q1: How should I manage the storage of the lyophilized powder versus the reconstituted stock solution? Expert Insight & Causality: The lyophilized powder must be stored at -20°C in a desiccator, protected from light[1]. When creating stock solutions, you must use anhydrous DMSO or DMF. The causality here is critical: introducing water to the stock solution promotes gradual hydrolysis and degradation of the PEG-linker and diol moiety over time. Once reconstituted, aliquot the stock into single-use volumes and store at -80°C for up to 6 months[2]. Avoid repeated freeze-thaw cycles, as they introduce atmospheric moisture condensation.

Q2: Why does the reagent occasionally precipitate when added to my aqueous biological sample? Expert Insight & Causality: Despite the hydrophilic PEG3 spacer, the core structure containing the biotin and alkyne retains hydrophobic characteristics. If a high-concentration DMSO stock is injected rapidly into an aqueous buffer, localized super-saturation causes precipitation. To prevent this, add the DMSO stock dropwise to the aqueous lysate under continuous vortexing. Ensure the final DMSO concentration in your biological sample remains below 5% (v/v) to maintain reagent solubility without denaturing the target proteins.

Part 3: Experimental Workflow & Troubleshooting (FAQs)

Q3: My CuAAC click chemistry conjugation yield is low. How can I optimize the reaction? Expert Insight & Causality: Low CuAAC efficiency is almost always linked to the oxidation of the active Cu(I) catalyst into inactive Cu(II). To maintain the copper in the +1 oxidation state, you must use a stabilizing ligand such as THPTA or BTTAA[4]. The ligand coordinates the Cu(I), preventing its rapid oxidation and simultaneously shielding the proteins from reactive oxygen species (ROS) generated during the reaction. Furthermore, the reducing agent, sodium ascorbate, must be prepared freshly in water immediately before use[4].

Q4: How do I efficiently cleave the diol linker to elute my enriched proteins from streptavidin beads? Expert Insight & Causality: The vicinal diol is specifically cleaved by sodium periodate (NaIO4), which oxidizes the diol into two terminal aldehyde groups, breaking the linker and releasing the captured protein[1]. Standard elution requires 10-50 mM NaIO4 in PBS (pH 7.4) incubated for 1-2 hours at room temperature in the dark. Light exposure during this step can cause uncontrolled radical reactions.

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: Preparation of the Catalytic Complex

  • Action: Pre-mix 1 mM CuSO4 with 5 mM THPTA (or BTTAA) in an aqueous buffer. Incubate for 5 minutes at room temperature.

  • Causality: Pre-forming the Cu-ligand complex before adding it to the protein lysate prevents free Cu(II) from non-specifically binding to protein side chains (like histidine) and causing irreversible aggregation[4].

Step 2: CuAAC Conjugation

  • Action: To your azide-modified protein lysate (1-2 mg/mL), add 100 µM Diol Biotin-PEG3-Alkyne. Add the pre-formed Cu-THPTA complex, followed by freshly prepared 5 mM Sodium Ascorbate[4]. React for 1 hour at room temperature.

  • Validation Checkpoint: Run a small aliquot on an SDS-PAGE gel and perform a Western blot using Streptavidin-HRP. Compare this against a "No-Copper" negative control to confirm that biotinylation is strictly dependent on the click reaction, ruling out non-specific probe adherence.

Step 3: Quenching and Desalting

  • Action: Quench the reaction with 5 mM EDTA to chelate the copper. Remove excess unreacted probe using a desalting column (e.g., Zeba spin column).

  • Causality: Unreacted biotin probe will competitively bind to the streptavidin beads in the next step, drastically reducing the enrichment yield of your target proteins.

Step 4: Streptavidin Enrichment

  • Action: Incubate the desalted, biotinylated lysate with Streptavidin-agarose beads for 2 hours at 4°C. Wash the beads stringently (e.g., 1% SDS, 8M Urea, and PBS) to remove non-specifically bound proteins.

  • Validation Checkpoint: Analyze the post-enrichment flow-through via Western blot. The target protein signal should be depleted, confirming that the bead capacity was sufficient and binding was successful.

Step 5: Oxidative Cleavage and Elution

  • Action: Resuspend the washed beads in 50 mM NaIO4 in PBS. Incubate for 2 hours at room temperature in the dark[1]. Collect the supernatant containing the specifically released proteins.

  • Validation Checkpoint: Perform a silver stain or Western blot on the eluted fraction alongside a "Mock-Cleaved" control (beads incubated in PBS only). This validates that protein release is strictly driven by periodate cleavage of the diol linker, not by the leaching of non-specific binders.

Part 5: Mandatory Visualization

Workflow N1 1. Azide-Modified Target (Cell Lysate / Protein) N3 3. CuAAC Click Chemistry (CuSO4, THPTA, Ascorbate) N1->N3 N2 2. Diol Biotin-PEG3-Alkyne (Bifunctional Probe) N2->N3 N4 4. Biotinylated Conjugate (Validation: Streptavidin-HRP Blot) N3->N4 N5 5. Streptavidin Enrichment (Stringent Washing) N4->N5 N6 6. Oxidative Cleavage (50 mM NaIO4, Dark) N5->N6 N7 7. Eluted Target Protein (Validation: Silver Stain vs Mock) N6->N7

Workflow of Diol Biotin-PEG3-Alkyne conjugation, streptavidin enrichment, and NaIO4 cleavage.

References
  • Title: Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation | Source: biorxiv.org | URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Signal in Diol Biotin-PEG3-Alkyne Experiments

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Diol Biotin-PEG3-Alkyne in their experiments. This resource is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Diol Biotin-PEG3-Alkyne in their experiments. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize background signal and achieve high-quality, reproducible results.

A Senior Application Scientist's Perspective:

The Diol Biotin-PEG3-Alkyne probe is a powerful tool for labeling and capturing azide-modified biomolecules via copper-catalyzed click chemistry.[1][2] Its design incorporates a biotin moiety for strong affinity capture with streptavidin, a hydrophilic PEG3 spacer to enhance solubility, and a cleavable diol linkage for mild elution of captured molecules.[1][3] However, the very sensitivity of the biotin-streptavidin interaction, with a binding constant that rivals a covalent bond, can also be a significant source of background signal if not properly controlled.[4] This guide will walk you through a systematic approach to identifying and mitigating the sources of non-specific binding at each stage of your workflow.

Core Principles of Background Reduction

High background in pull-down experiments often stems from a combination of factors. Understanding the underlying principles is key to effective troubleshooting. The primary culprits are typically:

  • Non-specific binding to beads: Streptavidin-coated beads can interact with non-biotinylated proteins and other cellular components through hydrophobic or electrostatic forces.[5]

  • Endogenous biotin: Many cell types contain naturally biotinylated proteins that will be captured by streptavidin, leading to false-positive signals.[6]

  • Inefficient washing: Failure to adequately remove unbound or weakly interacting molecules is a common source of background.[6][7]

  • Suboptimal lysis and reaction conditions: The composition of your buffers can either promote or prevent non-specific interactions.[8][9]

The following sections will address these issues in a practical question-and-answer format.

Troubleshooting Guide: A Step-by-Step Approach

Here, we address common issues encountered during Diol Biotin-PEG3-Alkyne experiments, providing explanations and actionable solutions.

Q1: I'm seeing a high background signal in my negative control lanes (e.g., no azide-labeled sample). What are the likely causes and how can I fix this?

This issue points to non-specific binding of your detection reagents or cellular components directly to the streptavidin beads.

Underlying Causes & Solutions:

  • Inadequate Blocking of Streptavidin Beads: The surface of streptavidin beads can have sites that non-specifically bind proteins.[5]

    • Solution: Before adding your cell lysate, pre-block the streptavidin beads with a suitable blocking agent. Bovine Serum Albumin (BSA) or casein are common choices. However, be aware that some preparations may contain endogenous biotin.[6] For this reason, using a commercially available biotin-free blocking buffer or a solution of purified, biotin-free BSA is recommended.

  • Hydrophobic and Ionic Interactions: Proteins in your lysate can stick to the bead surface.[6]

    • Solution: Increase the stringency of your wash buffers. This can be achieved by adding a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) and adjusting the salt concentration (e.g., increasing NaCl to 250-500 mM).[10] It's crucial to optimize these conditions, as overly harsh washing can disrupt specific interactions.[7]

  • Endogenous Biotinylated Proteins: Your sample naturally contains proteins that are biotinylated.[6]

    • Solution: Incorporate a pre-clearing step. Before adding the Diol Biotin-PEG3-Alkyne labeled lysate to fresh streptavidin beads, incubate the lysate with a separate aliquot of streptavidin beads to capture these endogenous biotinylated molecules. Discard these beads and use the pre-cleared lysate for your pull-down. Alternatively, commercial endogenous biotin blocking kits are available.[6]

Q2: My treated samples show a smear or many non-specific bands after the pull-down and Western blot. How can I improve the specificity?

This common problem suggests that while your specific target may be pulled down, many other proteins are coming along for the ride.

Underlying Causes & Solutions:

  • Suboptimal Cell Lysis: The choice of lysis buffer is critical for preserving native protein conformations while effectively solubilizing your target.[8] An overly harsh lysis buffer can denature proteins, exposing hydrophobic regions that can lead to aggregation and non-specific binding.

    • Solution: Optimize your lysis buffer. For many applications, a RIPA buffer is a good starting point, but you may need to adjust the detergent concentrations. Consider a less stringent buffer, such as one containing NP-40 or Triton X-100, if you suspect your protein of interest is sensitive. Always include protease and phosphatase inhibitors in your lysis buffer.

  • Inefficient Washing: This is a frequent cause of high background.[6]

    • Solution: Increase the number and duration of your wash steps. A typical protocol might involve 3-5 washes.[6] For each wash, ensure the beads are fully resuspended in the wash buffer and incubated for a few minutes with gentle rotation before pelleting.

  • Excessive Probe Concentration: Using too much Diol Biotin-PEG3-Alkyne can lead to non-specific labeling or aggregation.

    • Solution: Perform a titration experiment to determine the optimal concentration of the alkyne probe for your specific cell type and experimental conditions. Start with the manufacturer's recommended concentration and test a range of dilutions.

  • Click Reaction Inefficiency: Incomplete "clicking" of the biotin azide to your alkyne-labeled biomolecule can leave reactive groups that may contribute to background.

    • Solution: Ensure your click chemistry reaction conditions are optimal. Use fresh catalyst solutions (e.g., copper (II) sulfate and a reducing agent like sodium ascorbate).[11] The timing of reagent addition can be critical.[11]

Experimental Workflow & Key Optimization Points

The following diagram illustrates a typical workflow for a Diol Biotin-PEG3-Alkyne pull-down experiment, highlighting critical points for optimization to reduce background.

G cluster_0 Sample Preparation & Labeling cluster_1 Affinity Capture cluster_2 Washing & Elution A 1. Metabolic Labeling (with Azide-modified substrate) B 2. Cell Lysis (Optimize Buffer) A->B Critical: Inactivate RNases/Proteases C 3. Click Reaction (Add Diol Biotin-PEG3-Alkyne) B->C Ensure complete lysis F 6. Incubation (Lysate + Beads) C->F Titrate probe concentration D 4. Bead Preparation (Blocking is crucial) D->F E 5. Pre-clearing Lysate (Optional but recommended) E->F Reduces endogenous biotin background G 7. Washing Steps (Optimize buffer & repetitions) F->G Optimize incubation time/temp H 8. Elution (e.g., with sodium periodate) G->H Stringency is key I 9. Downstream Analysis (e.g., Western Blot, MS) H->I

Caption: Workflow for Diol Biotin-PEG3-Alkyne pull-down with key optimization points.

Data Presentation: Optimizing Wash Conditions

The following table provides a starting point for optimizing your wash buffer composition. You may need to test different combinations to find the ideal conditions for your specific protein of interest.

ComponentStarting ConcentrationPurposeTroubleshooting Adjustment
PBS or TBS 1XBase bufferMaintain at 1X
NaCl 150 mMReduces ionic interactionsIncrease to 250-500 mM for higher stringency
Non-ionic Detergent (e.g., Tween-20, Triton X-100) 0.05%Reduces hydrophobic interactionsIncrease to 0.1-0.5%
SDS Not recommended for initial washesStrong ionic detergentUse in a final, brief wash (0.1%) for very high stringency, but be aware it may disrupt specific interactions

Frequently Asked Questions (FAQs)

Q: Can the PEG3 linker itself contribute to non-specific binding?

A: While polyethylene glycol (PEG) is generally used to reduce non-specific protein adsorption, it's not a perfect shield against all interactions.[12][13] Some proteins may still interact with the PEG linker, although this is generally a minor contributor to background compared to issues with the beads or endogenous biotin. The hydrophilic nature of the PEG spacer in Diol Biotin-PEG3-Alkyne is primarily designed to improve the solubility of the probe and the labeled biomolecules.[1][2]

Q: Should I use magnetic beads or agarose beads?

A: Magnetic beads are often preferred for pull-down assays due to their ease of handling, which can lead to lower bead loss during wash steps and better reproducibility.[14] They are particularly well-suited for high-throughput applications. Agarose beads can have a higher binding capacity but may require more careful handling to avoid pellet loss.[15]

Q: My elution with sodium periodate seems inefficient. What could be the problem?

A: The diol linkage in the probe is cleaved by sodium periodate.[1][3] If elution is inefficient, consider the following:

  • Reagent Freshness: Ensure your sodium periodate solution is freshly prepared.

  • Concentration and Incubation Time: You may need to optimize the concentration of sodium periodate and the incubation time.

  • pH: The cleavage reaction is most efficient at a neutral or slightly acidic pH.

Q: How can I confirm that my background is due to non-specific protein binding versus issues with my antibody in the Western blot?

A: To troubleshoot your Western blot, include a control where you run a sample of the beads that have been through the entire process but were never incubated with the cell lysate. If you still see bands with your antibody, it indicates that the antibody may be binding non-specifically to the streptavidin or the beads themselves. Also, always run a control lane with just the lysate (before pull-down) to see the total protein profile.

Detailed Experimental Protocol: A Validated Starting Point

This protocol provides a robust baseline for your experiments. Remember that optimization will likely be necessary.

1. Cell Lysis

  • Wash cultured cells with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Incubate on ice for 10-15 minutes with gentle agitation.[16]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]

  • Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration.

2. Click Reaction

  • To your cleared lysate, add the Diol Biotin-PEG3-Alkyne probe to the desired final concentration.

  • Add the click reaction cocktail (e.g., copper (II) sulfate, and a reducing agent like sodium ascorbate).

  • Incubate at room temperature for 30-60 minutes with gentle rotation.

3. Affinity Capture

  • While the click reaction is proceeding, prepare the streptavidin magnetic beads.

  • Wash the beads several times with your chosen wash buffer.

  • Block the beads with a biotin-free blocking buffer for at least 30 minutes at room temperature.

  • After the click reaction is complete, add the lysate to the blocked beads.

  • Incubate for 1-2 hours at 4°C with gentle rotation.[15]

4. Washing

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Add 1 mL of ice-cold wash buffer and resuspend the beads.

  • Incubate for 5 minutes at 4°C with rotation.

  • Repeat the wash process 3-5 times.[6]

5. Elution

  • After the final wash, resuspend the beads in an appropriate volume of elution buffer containing freshly prepared sodium periodate.

  • Incubate at room temperature for 30-60 minutes with gentle shaking.

  • Pellet the beads and collect the supernatant containing your eluted proteins for downstream analysis.

By systematically addressing each potential source of non-specific binding and carefully optimizing your protocol, you can significantly reduce background noise and enhance the quality and reliability of your Diol Biotin-PEG3-Alkyne experiments.

References

  • Clark, R. K., et al. (1986). Method of reducing background in biotin-based assays. Google Patents.
  • CD Bioparticles. (2025). How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance. Retrieved from [Link]

  • Xie, J., et al. (2021). Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles. Nanomaterials. Retrieved from [Link]

  • MP Biomedicals. (n.d.). How To Optimize Your Cell Lysis Method. Retrieved from [Link]

  • Bio-Rad Antibodies. (2020). How to Pull-Down Your Target Protein and Interactors Successfully. Retrieved from [Link]

  • Zhang, T., et al. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences. Retrieved from [Link]

  • Tram, K., et al. (2022). Mitigation of Biotin Interference in Manual and Automated Immunoassays by Preconjugating Biotinylated Antibodies to the Streptavidin Surface as an Alternative to Biotin Depletion. The Journal of Applied Laboratory Medicine. Retrieved from [Link]

  • Nanocs. (n.d.). Alkyne PEG Biotin, MW 600, 1000, 2000, 3400, 5000, 10k, 20k. Retrieved from [Link]

  • Allen, J. A., et al. (2012). Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin. Methods in Molecular Biology. Retrieved from [Link]

  • Ren, R., et al. (2020). Mitigating biotin interference in two Roche immunoassays by premixing biotinylated capturing molecules with streptavidin coated beads. Clinica Chimica Acta. Retrieved from [Link]

  • Chen, Y. L., et al. (2020). From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis. Nanoscale Advances. Retrieved from [Link]

  • OHSU. (n.d.). Affinity Purification Guide. Retrieved from [Link]

  • Knight, J. S., et al. (2020). Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies. Journal of Proteome Research. Retrieved from [Link]

  • Abbkine. (n.d.). Biotinylated Protein Pull-Down Kit (Magnetic Beads). Retrieved from [Link]

  • Bio-protocol. (2020). Pulldown assay. Retrieved from [Link]

  • ResearchGate. (2019). Non-specific labelling with Click chemistry reaction?. Retrieved from [Link]

  • Wang, G., et al. (2011). Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating. Journal of Materials Chemistry. Retrieved from [Link]

  • mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics. Retrieved from [Link]

  • MDPI. (2023). Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol). Retrieved from [Link]

  • ResearchGate. (2019). Has anyone had problems with the Click-iT™ RNA Alexa Fluor™ 594 or 488 Imaging Kit?. Retrieved from [Link]

  • MCE. (n.d.). Alkyne-Biotin. Retrieved from [Link]

  • BenchSci. (2025). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Retrieved from [Link]

  • Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. (2009). Sensors. Retrieved from [Link]

  • Sun, B., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports. Retrieved from [Link]

  • Deiters, A., et al. (2004). Synthesis of a Biotin-Derived Alkyne for Pd-Catalyzed Coupling Reactions. Organic Letters. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Diol Biotin-PEG3-Alkyne Optimization Guide

Welcome to the Technical Support Center for bioconjugation and click chemistry workflows. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the reaction time and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation and click chemistry workflows. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the reaction time and temperature for Diol Biotin-PEG3-Alkyne [1].

Diol Biotin-PEG3-Alkyne is a bifunctional probe utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It features a hydrophilic PEG3 spacer for aqueous solubility, an alkyne group for click reactivity, a biotin moiety for streptavidin enrichment, and a critical vicinal diol linker[1]. This diol allows for the efficient, gentle release of captured biomolecules using sodium periodate (NaIO 4​ ) oxidation, avoiding the harsh boiling conditions typically required to break biotin-streptavidin interactions[1].

Workflow Overview

Understanding the mechanistic sequence of the probe is essential before troubleshooting reaction kinetics. The workflow relies on two highly specific chemical events: the CuAAC click reaction and the periodate-mediated diol cleavage.

Workflow A Azide-Tagged Biomolecule C CuAAC Reaction (Click Chemistry) A->C B Diol Biotin- PEG3-Alkyne B->C D Biotinylated Conjugate C->D Cu(I), THPTA, Ascorbate E Streptavidin Enrichment D->E Capture F NaIO4 Cleavage (Diol Oxidation) E->F Wash & Cleave G Released Biomolecule F->G Elution

Figure 1: Complete workflow from CuAAC labeling to periodate-mediated diol cleavage and elution.

Troubleshooting FAQs: Time & Temperature Optimization

As an Application Scientist, the most common issues I encounter involve balancing the thermodynamic drive of the CuAAC reaction against the structural integrity of the biological sample.

Q1: How do reaction time and temperature interact during CuAAC with Diol Biotin-PEG3-Alkyne? A: CuAAC is thermodynamically favorable but kinetically limited without a properly coordinated copper catalyst. At standard room temperature (25°C), the reaction typically reaches >95% completion in 1 to 2 hours[2]. Decreasing the temperature to 4°C—often necessary to preserve fragile native protein complexes—exponentially decreases the reaction rate, requiring 12 to 24 hours to achieve comparable yields. Conversely, elevating the temperature to 37°C accelerates the reaction (30–60 minutes) but significantly increases the risk of Cu(I)-mediated reactive oxygen species (ROS) generation, which can oxidize the protein or prematurely degrade the PEG linker[3].

Q2: Does the reaction temperature affect the stability of the cleavable diol linker? A: The vicinal diol moiety is chemically stable under standard CuAAC conditions (4°C to 25°C, pH 7–8)[1]. However, prolonged exposure to elevated temperatures (≥37°C) in the presence of trace transition metals and atmospheric oxygen can lead to spontaneous auto-oxidation of the diol. If your protocol strictly requires a 37°C incubation, you must limit the reaction time to ≤1 hour and thoroughly degas your buffers to prevent premature cleavage of the linker.

Q3: I am observing protein precipitation and low biotinylation yields at room temperature. Should I change the temperature? A: Protein precipitation during CuAAC is rarely a temperature issue alone; it is fundamentally a catalyst toxicity issue. Free Cu(I) interacts with electron-rich protein side chains (e.g., cysteines, histidines), causing aggregation[3]. Before altering the temperature, optimize your ligand-to-copper ratio. Increasing the THPTA:CuSO 4​ molar ratio from 1:1 to 5:1 strongly coordinates the Cu(I), preventing protein aggregation while maintaining catalytic efficiency[2]. If precipitation persists after ligand optimization, lower the temperature to 4°C and extend the time to 18 hours to suppress non-specific aggregation kinetics.

Optimization Logic & Quantitative Data

Use the following decision matrix to dictate your experimental parameters based on your sample type.

Optimization Start Sample Stability Assessment Stable Thermostable / Denatured (e.g., Lysates in SDS) Start->Stable Fragile Fragile / Native (e.g., Live cells, Native complexes) Start->Fragile TempRT Temp: 25°C Time: 1 - 2 Hours Stable->TempRT Standard Protocol Temp37C Temp: 37°C Time: 30 - 60 Mins Stable->Temp37C Rapid Protocol Temp4C Temp: 4°C Time: 12 - 24 Hours Fragile->Temp4C Preservation Protocol LowYield Issue: Low Yield? Increase THPTA:Cu ratio to 5:1 TempRT->LowYield Temp4C->LowYield Degradation Issue: Degradation? Lower Temp to 4°C Temp37C->Degradation

Figure 2: Decision tree for selecting CuAAC time and temperature based on sample stability.

Table 1: CuAAC Parameter Optimization Matrix
TemperatureReaction TimeRecommended THPTA:Cu RatioExpected Biotinylation YieldProtein IntegrityDiol Linker Stability
4°C 12 - 24 hours5:1>90%ExcellentExcellent
25°C (RT) 1 - 2 hours5:1>95%GoodExcellent
37°C 30 - 60 mins2:1~80% (Rapid)Moderate (ROS risk)Moderate (Auto-oxidation risk)

Self-Validating Experimental Protocol

This protocol is designed with built-in causality checks. By pre-mixing the copper and ligand, you create a self-validating system that ensures no free copper is introduced to your sensitive biological sample[2][3].

Phase 1: CuAAC Labeling
  • Prepare the Catalyst Master Mix: In a separate microcentrifuge tube, mix 10 mM CuSO 4​ with 50 mM THPTA ligand (1:5 molar ratio). Incubate at room temperature for 5 minutes. Causality Note: This pre-incubation ensures complete coordination of Cu(II) by THPTA, preventing copper-induced protein precipitation.

  • Sample Preparation: Ensure your azide-tagged protein is in a compatible buffer (e.g., 50 mM Phosphate buffer, pH 7.4). Avoid buffers containing primary amines (like Tris) if possible, though THPTA can outcompete Tris for copper coordination[2].

  • Reagent Addition: To the protein sample, add the following in strict order:

    • Diol Biotin-PEG3-Alkyne (Final concentration: 100 µM)

    • Catalyst Master Mix (Final concentration: 100 µM CuSO 4​ / 500 µM THPTA)

    • Sodium Ascorbate (Final concentration: 2.5 mM to 5 mM). Add last to initiate the reduction of Cu(II) to active Cu(I).

  • Incubation: Incubate according to the parameters selected from Table 1 (e.g., 25°C for 1.5 hours).

  • Quenching: Stop the reaction by adding EDTA (final concentration 10 mM) to chelate the copper, preventing further ROS generation during downstream processing.

Phase 2: Enrichment and Diol Cleavage
  • Capture: Incubate the quenched reaction mixture with Streptavidin-agarose beads for 1 hour at room temperature. Wash the beads 4–5 times with PBS to remove unreacted probe and non-specifically bound proteins.

  • Periodate Cleavage: Resuspend the washed beads in 200 µL of PBS. Add Sodium Periodate (NaIO 4​ ) to a final concentration of 10–50 mM[1].

  • Elution Incubation: Incubate the beads at room temperature for 1 to 2 hours in the dark . Causality Note: Periodate oxidation of the vicinal diol generates two aldehyde groups, breaking the linker. Light exposure can cause periodate decomposition, reducing cleavage efficiency.

  • Collection: Centrifuge the beads and collect the supernatant. The supernatant now contains your highly purified, previously azide-tagged biomolecule, free from the streptavidin matrix.

References

  • Schoch, J., et al. "Site-specific one-pot triple click labeling for DNA and RNA". Chemical Communications, The Royal Society of Chemistry. Available at:[Link]

  • FRET-based synthetic screens for CuAAC. "Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination". National Institutes of Health (NIH) PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Diol Biotin-PEG3-Alkyne Labeled Biomolecules

Welcome to the Technical Support Center for Diol Biotin-PEG3-Alkyne workflows. This guide is designed for researchers, scientists, and drug development professionals conducting chemical proteomics, activity-based protein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diol Biotin-PEG3-Alkyne workflows. This guide is designed for researchers, scientists, and drug development professionals conducting chemical proteomics, activity-based protein profiling (ABPP), and bioorthogonal labeling.

Below, you will find a synthesized breakdown of the mechanistic rationale, validated standard operating procedures, and an expert-level troubleshooting guide to ensure high-yield, high-purity biomolecule recovery.

System Overview & Mechanistic Rationale

The Diol Biotin-PEG3-Alkyne probe is a trifunctional linker engineered to solve the chronic issue of high background in streptavidin pull-downs.

  • Alkyne Group: Enables bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-modified targets.

  • PEG3 Spacer: The hydrophilic PEG chain imparts [1], reducing steric hindrance and preventing protein aggregation during conjugation.

  • Vicinal Diol Linker: Acts as a chemoselective release valve. Traditional biotin tags require harsh boiling in SDS to break the avidin-biotin bond, which heavily contaminates the sample by co-eluting natively biotinylated proteins. In contrast, the 1,2-diol can be cleaved by mild oxidation using [2].

Standard Operating Procedure (SOP): Capture and Release Workflow

Phase 1: CuAAC Click Chemistry Labeling

  • Preparation: Dilute the azide-tagged proteome/biomolecule to 1–2 mg/mL in PBS (pH 7.4).

  • Probe Addition: Add Diol Biotin-PEG3-Alkyne to a final concentration of 100 µM.

  • Catalyst Assembly: Premix 1 mM CuSO4 with 2 mM THPTA ligand in a separate tube.

    • Causality: Pre-complexing copper with THPTA maintains the metal in a stable coordination sphere, preventing the precipitation of Cu(II) and protecting sensitive proteins from reactive oxygen species (ROS).

  • Reaction Initiation: Add the CuSO4/THPTA complex to the lysate, followed immediately by 5 mM Sodium Ascorbate (freshly prepared).

    • Causality: Ascorbate acts as the reducing agent to generate the catalytically active Cu(I) in situ.

  • Incubation: Incubate for 1–2 hours at room temperature with gentle agitation.

Phase 2: Affinity Capture & Stringent Washing 6. Bead Preparation: Equilibrate 50 µL of Streptavidin magnetic beads in PBS. 7. Capture: Add the click-reaction mixture to the beads and incubate for 1 hour at room temperature. 8. Stringent Wash: Wash beads 3x with 1% SDS in PBS, 3x with 8 M Urea, and 3x with PBS.

  • Causality: The extreme affinity of the biotin-streptavidin interaction ( Kd​≈10−14 M) allows for the implementation of denaturing washes to completely eradicate non-specifically bound background proteins prior to elution.

Phase 3: Chemoselective Elution 9. Cleavage: Resuspend the beads in 100 µL of PBS containing 5 mM Sodium Periodate (NaIO4). 10. Incubation: Incubate for 30–60 minutes at room temperature in the dark.

  • Causality: NaIO4 selectively oxidizes the vicinal diol, breaking the carbon-carbon bond to yield two aldehyde groups. This releases the target biomolecule while leaving the biotin moiety and background proteins attached to the solid support[3].
  • Collection: Magnetically separate the beads and collect the supernatant containing the highly purified, [4].
Workflow Visualization

Workflow N1 Azide-Tagged Biomolecule N3 CuAAC Click Reaction (CuSO4, THPTA, NaAsc) N1->N3 N2 Diol Biotin-PEG3-Alkyne N2->N3 N4 Biotinylated Conjugate (with Diol Linker) N3->N4 Bioorthogonal Labeling N5 Streptavidin Bead Capture N4->N5 Affinity Binding N6 Stringent Washing (Remove Background) N5->N6 N7 NaIO4 Cleavage (Mild Oxidation) N6->N7 Purified Complex N8 Eluted Biomolecule (Aldehyde Tagged) N7->N8 Chemoselective Release

Workflow of Diol Biotin-PEG3-Alkyne conjugation, streptavidin capture, and periodate elution.

Quantitative Data: Elution Strategy Comparison
Elution StrategyCleavage MechanismTarget Protein RecoveryBackground ContaminationProtein Structural Integrity
SDS Boiling (Standard) Denaturation of StreptavidinHighHigh (Co-elutes native biotin)Completely Denatured
Diol Cleavage (NaIO4) Chemoselective Oxidation of 1,2-DiolHighLowNative / Preserved
Thiol Cleavage (DTT) Disulfide Bond ReductionModerateModeratePartially Denatured
TEV Protease Enzymatic Peptide CleavageLow to ModerateLowNative / Preserved
Troubleshooting Guide (Q&A)

Q: My click chemistry labeling efficiency is extremely low. What is causing this? A: The most common cause is the premature oxidation of the catalytic Cu(I) to inactive Cu(II). Causality & Solution: Cu(I) is highly unstable in aqueous aerobic environments. Ensure that Sodium Ascorbate (the reducing agent) is prepared fresh immediately before use; it degrades rapidly in water. Additionally, verify the molar ratio of CuSO4 to the THPTA ligand. A 1:2 to 1:5 ratio is optimal to fully coordinate the copper, maintaining its +1 oxidation state and preventing ROS-mediated degradation of your biomolecule.

Q: I am observing high background from non-specifically bound proteins after elution. A: The primary advantage of a cleavable linker is the ability to perform highly stringent washes prior to elution. Causality & Solution: Because the periodate cleavage is mild, you are not restricted to gentle wash buffers during the capture phase. If background is high, implement stringent washes using 1% SDS, 8 M Urea, or high-salt buffers (e.g., 1 M NaCl) before the periodate cleavage step. This will disrupt weak, non-specific protein-protein interactions without breaking the covalent biotin-streptavidin bond.

Q: The target protein is not eluting efficiently during the NaIO4 treatment. A: Incomplete cleavage or secondary capture of the cleaved product may be occurring. Causality & Solution: The oxidation of the vicinal diol by NaIO4 generates aldehyde functional groups on both the released biomolecule and the bead-bound biotin remnant. These newly formed aldehydes can occasionally undergo Schiff base formation (imine bonds) with primary amines present on the streptavidin surface, effectively re-capturing your protein covalently. To prevent this, add a primary amine competitor, such as 50 mM Tris or Glycine, to your elution buffer to quench the aldehydes.

Q: Is the periodate cleavage damaging my protein of interest? A: While periodate is an oxidant, the conditions used for diol cleavage are mild and highly chemoselective. Causality & Solution: Vicinal diols are cleaved rapidly (typically within 30–60 minutes at room temperature) by low concentrations of NaIO4 (1–5 mM). While prolonged exposure to high concentrations of periodate can oxidize sensitive amino acids like methionine or N-terminal serine/threonine, adhering strictly to the 1–5 mM range for <1 hour minimizes off-target oxidation. Quench the reaction immediately after elution using sodium sulfite or by rapid buffer exchange.

Frequently Asked Questions (FAQs)

Q: Can I use SPAAC (copper-free click) with the Diol Biotin-PEG3-Alkyne probe? A: No. This probe features a terminal alkyne, which requires Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). For copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), you must use a probe containing a strained alkyne, such as a DBCO (Dibenzocyclooctyne) derivative.

Q: How should I store the Diol Biotin-PEG3-Alkyne stock solution? A: Reconstitute the lyophilized powder in anhydrous DMSO or DMF. Aliquot and store at -20°C or -80°C, protected from light and moisture. Aqueous solutions should be prepared immediately before use, as the PEG chain and diol can be sensitive to long-term aqueous hydrolysis or microbial growth.

Q: Is the eluted, aldehyde-tagged protein compatible with downstream Mass Spectrometry? A: Yes. The mild elution conditions preserve the protein for in-solution trypsin digestion. The residual aldehyde tag on the cleaved linker is small and predictable, allowing you to easily account for the mass shift (+ variable mass depending on the exact linker remnant) during your database search parameters.

References
  • Yang, Y., Hahne, H., Kuster, B., & Verhelst, S. H. L. (2013). "A simple and effective cleavable linker for chemical proteomics applications". Molecular & Cellular Proteomics. URL:[Link]

  • Rehman, A. U., et al. (2023). "Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families and Spare Peptidoglycan Transpeptidases". International Journal of Molecular Sciences / NIH PMC. URL:[Link]

Sources

Troubleshooting

Common mistakes to avoid in Diol Biotin-PEG3-Alkyne protocols

Welcome to the Technical Support Center for Diol Biotin-PEG3-Alkyne applications. As a bifunctional reagent, this molecule is a cornerstone in chemoproteomics, particularly in isotopic tandem orthogonal proteolysis-activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diol Biotin-PEG3-Alkyne applications. As a bifunctional reagent, this molecule is a cornerstone in chemoproteomics, particularly in isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP). It features an alkyne group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a PEG3 spacer for aqueous solubility, a biotin moiety for high-affinity streptavidin enrichment, and a periodate-cleavable vicinal diol for the selective release of target peptides.

This guide is designed for researchers, scientists, and drug development professionals. It synthesizes field-proven insights to help you troubleshoot common pitfalls, understand the mechanistic causality behind protocol steps, and ensure your chemoproteomic workflows are robust and self-validating.

Core Chemoproteomic Workflow

Before troubleshooting, it is critical to understand the standard operational flow of a cleavable biotin probe system.

ChemoproteomicsWorkflow A 1. Target Labeling (Azide-modified proteins) B 2. CuAAC Click Reaction (Diol-Biotin-PEG3-Alkyne) A->B Add Cu(I), THPTA, Ascorbate C 3. Streptavidin Capture (High-affinity binding) B->C Add Magnetic Streptavidin Beads D 4. Stringent Washing (Remove background) C->D 1% SDS / 8M Urea E 5. NaIO4 Diol Cleavage (Oxidative release) D->E 10 mM NaIO4 (30 min, RT) F 6. LC-MS/MS (Aldehyde-tagged peptides) E->F Collect Supernatant

Chemoproteomic workflow utilizing Diol Biotin-PEG3-Alkyne for target enrichment and release.

Troubleshooting FAQs: CuAAC Click Chemistry

Q: Why do I see a massive loss of target proteins immediately after adding the click chemistry reagents to my cell lysate? A: This is a classic symptom of using a highly hydrophobic copper-stabilizing ligand, such as TBTA, in an aqueous protein lysate.

  • The Causality: TBTA lacks water-solubilizing groups, causing the Cu-ligand complex to aggregate with unfolded or hydrophobic protein domains, leading to precipitation.

  • The Solution: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA is highly water-soluble and acts as a sacrificial reductant, intercepting reactive oxygen species (ROS) generated by the Cu(I)/O2​ cycle[1]. This preserves protein solubility and integrity during the reaction[2].

Q: My click reaction efficiency is extremely low, even though I am using THPTA. What is causing this? A: You are likely experiencing premature oxidation of the catalytic Cu(I) species to inactive Cu(II) .

  • The Causality: Sodium ascorbate is used to reduce Cu(II) (from CuSO4​ ) to the active Cu(I) state in situ. If ascorbate is added too early, or if the buffer is heavily oxygenated, Cu(I) rapidly oxidizes or disproportionates, halting the cycloaddition.

  • The Solution: Ascorbate must be the absolute last reagent added to the mixture. Furthermore, premixing CuSO4​ and THPTA before adding them to the lysate ensures the copper is immediately coordinated and stabilized[1].

CuAACTroubleshooting Start Issue: Low Click Efficiency Q1 Is protein precipitating? Start->Q1 A1_Yes Switch TBTA to THPTA Q1->A1_Yes Yes Q2 Is Cu(I) oxidizing too fast? Q1->Q2 No A2_Yes Add Ascorbate LAST Degas buffers Q2->A2_Yes Yes Q3 Is probe degraded? Q2->Q3 No A3_Yes Check PEG integrity Store at -20°C Q3->A3_Yes Yes

Logical troubleshooting tree for resolving low efficiency in CuAAC click chemistry reactions.

Standardized CuAAC Labeling Protocol
  • Prepare protein lysate (1–5 mg/mL) in an amine-free buffer (e.g., PBS). Avoid EDTA (chelates copper) or DTT (reduces azides).

  • Add Diol Biotin-PEG3-Alkyne to a final concentration of 50–100 μM.

  • Premix CuSO4​ (final 1 mM) and THPTA (final 5 mM) in a 1:5 molar ratio. Add this complex to the lysate.

  • Initiate the reaction by adding freshly prepared sodium ascorbate (final 2.5–10 mM).

  • Rotate end-over-end for 1–2 hours at room temperature in the dark.

  • Quench the reaction using a methanol/chloroform precipitation to remove unreacted probe and copper salts.

Troubleshooting FAQs: Streptavidin Enrichment & Cleavage

Q: My LC-MS/MS data shows high levels of endogenous carboxylases (e.g., Pyruvate carboxylase) despite using the cleavable diol linker. What went wrong? A: You likely used denaturing elution conditions (like boiling in SDS) instead of relying solely on the chemical cleavage step.

  • The Causality: The primary advantage of the Diol Biotin-PEG3-Alkyne probe is orthogonal, chemical elution. Endogenous biotinylated proteins are covalently bound to their native biotin groups. When you use Sodium Periodate ( NaIO4​ ) to selectively cleave the vicinal diol of your probe, the endogenous proteins remain tightly bound to the streptavidin beads[3]. Boiling the beads breaks the biotin-streptavidin interaction, releasing background contaminants into your eluate.

Q: After NaIO4​ cleavage, my target peptides are missing from the eluate, but I see them trapped on the beads. Why did the cleavage fail? A: The cleavage likely succeeded, but the resulting aldehyde-tagged peptides were re-captured by primary amines in your buffer.

  • The Causality: NaIO4​ oxidation of the vicinal diol generates a highly reactive terminal α -oxo aldehyde on your peptide. If your cleavage buffer contains primary amines (e.g., Tris buffer), the newly formed aldehydes will rapidly undergo Schiff base formation, cross-linking your peptides to other proteins or the bead matrix[4]. Always perform periodate cleavage in strictly amine-free buffers such as PBS or Ammonium Bicarbonate (AMBIC).

Q: How do I prevent the oxidation of methionine residues during the sodium periodate cleavage step? A: Control the concentration, time, and temperature of the NaIO4​ exposure.

  • The Causality: While NaIO4​ rapidly cleaves 1,2-diols, it is also a strong oxidant capable of converting methionine to methionine sulfoxide. By strictly limiting the reaction to 10 mM NaIO4​ for exactly 30 minutes at room temperature, you maximize diol cleavage kinetics while minimizing off-target thioether oxidation[5]. Ensure your proteomics search engine (e.g., MaxQuant) is configured to account for methionine oxidation (+15.99 Da) as a variable modification.

Standardized On-Bead Diol Cleavage Protocol
  • Resuspend washed, probe-bound streptavidin beads in 100 μL of amine-free buffer (e.g., PBS, pH 7.4).

  • Prepare a fresh stock of Sodium Periodate ( NaIO4​ ) in LC-MS grade water.

  • Add NaIO4​ to the bead suspension to a final concentration of 10 mM.

  • Incubate at room temperature for exactly 30 minutes in the dark with gentle agitation.

  • Pellet the beads via magnetic separation or centrifugation. Collect the supernatant containing the eluted, aldehyde-tagged peptides.

  • Quench the reaction immediately with an excess of ethylene glycol or sodium bisulfite to consume unreacted periodate before downstream LC-MS/MS analysis[6].

Quantitative Performance Data

To justify the transition from standard biotin probes to cleavable diol systems, consider the empirical performance metrics summarized below. The self-validating nature of the cleavable system ensures that only probe-modified targets are released into the MS-analyzable fraction.

Table 1: Quantitative Comparison of Biotin Enrichment Strategies

ParameterNon-Cleavable Biotin-PEG3-AlkyneDiol Biotin-PEG3-Alkyne (Cleavable)
Elution Mechanism Denaturation (Boiling in 1% SDS / 8M Urea)Oxidative Cleavage (10 mM NaIO4​ , RT, 30 min)
Elution Efficiency ~60-70% (Limited by streptavidin tetramer stability)>90% (Rapid chemical cleavage)
Background Contamination High (Endogenous biotinylated proteins co-elute)Low (Endogenous proteins remain on beads)
Peptide Modification Native peptide structure retainedC-terminal / N-terminal Aldehyde tag (+ modification mass)
Proteomic Application Requires on-bead tryptic digestion prior to MSAllows elution of intact proteins or specific peptides

References

  • Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC. nih.gov. View Source
  • A Simple and Effective Cleavable Linker for Chemical Proteomics Applic
  • Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry - ACS Public
  • Sodium paraperiodate | 13940-38-0 - Benchchem. benchchem.com. View Source
  • Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release - DSpace@MIT. mit.edu. View Source
  • α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation - ACS Public

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Choosing the Right Biotinylation Strategy

In the landscape of modern biological research, the covalent attachment of biotin to biomolecules—a process known as biotinylation—is an indispensable tool. The extraordinarily high affinity between biotin and streptavid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern biological research, the covalent attachment of biotin to biomolecules—a process known as biotinylation—is an indispensable tool. The extraordinarily high affinity between biotin and streptavidin is leveraged for numerous applications, from affinity purification to cellular imaging. However, the success of these applications hinges on the initial choice of biotinylation chemistry.

This guide provides an in-depth comparison of two distinct and powerful biotinylation strategies: the classic, amine-reactive N-hydroxysuccinimide (NHS) ester-based method, and the modern, bio-orthogonal approach utilizing reagents like Diol Biotin-PEG3-Alkyne. We will explore the fundamental chemistry, practical applications, and critical parameters of each, empowering you to select the optimal method for your experimental goals.

The Workhorse Reagent: NHS-Ester Biotinylation

NHS-ester biotinylation is a cornerstone technique that targets primary amines (–NH₂), which are abundantly available on the N-terminus of polypeptides and the side chains of lysine residues.[1][2] This method is favored for its straightforward, single-step reaction protocol.

Mechanism of Action

The chemistry involves a nucleophilic acyl substitution reaction. The primary amine on the protein attacks the carbonyl carbon of the NHS ester, forming a highly stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[3][4][5] This reaction is typically performed in buffers with a pH range of 7.2 to 8.5.[6]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Biotinylated_Protein Protein-NH-Biotin (Stable Amide Bond) Protein->Biotinylated_Protein Nucleophilic Attack NHS_Biotin Biotin-NHS Ester NHS_Biotin->Biotinylated_Protein NHS N-hydroxysuccinimide (Byproduct) NHS_Biotin->NHS Leaving Group Click_Chemistry_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Click Reaction Azido_Sugar Azido-Sugar (e.g., Ac₄ManNAz) Cell Live Cell Azido_Sugar->Cell Cellular Uptake & Metabolism Glycoprotein Glycoprotein-N₃ (Azide Handle) Cell->Glycoprotein Labeled_Glycoprotein Biotinylated Glycoprotein (Stable Triazole Linkage) Glycoprotein->Labeled_Glycoprotein Cu(I) Catalyst Alkyne_Biotin Diol Biotin-PEG3-Alkyne Alkyne_Biotin->Labeled_Glycoprotein

Caption: Two-step workflow for bio-orthogonal biotinylation.
Key Features and Advantages
  • Bio-orthogonality and Specificity: The azide and alkyne groups are absent in most biological systems. [7]Their reaction is highly specific and occurs without interfering with native cellular processes, allowing for precise labeling of specific classes of biomolecules in live cells or complex lysates. [8][9]* Cleavability: The "Diol" feature of this reagent is a cis-diol moiety within the linker. This bond can be cleaved with sodium periodate (NaIO₄), allowing for the mild release of biotinylated molecules after capture on a streptavidin resin. This is a significant advantage over the standard biotin-streptavidin interaction, which requires harsh, denaturing conditions to dissociate.

  • Stability: The triazole ring formed during the click reaction is exceptionally stable, ensuring the integrity of the label throughout downstream processing. [10]

Head-to-Head Comparison: Performance and Applications

The choice between these two reagents is dictated by the specific experimental question.

FeatureNHS-Ester BiotinylationDiol Biotin-PEG3-Alkyne (Click Chemistry)
Target Moiety Primary amines (Lysine, N-terminus) [1]Azide groups
Reaction Mechanism Nucleophilic Acyl Substitution [4]Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [10]
Specificity Low: Targets any accessible primary amine. [11]High: Bio-orthogonal reaction is specific to the azide handle. [7]
Workflow Single-step labeling reaction. [5]Two-step: Azide incorporation followed by click reaction. [12]
Reagent Stability Prone to hydrolysis in aqueous buffers. [3][13]Generally stable.
Linkage Formed Amide bond (very stable). [14]1,2,3-Triazole (very stable). [10]
pH Sensitivity Optimal reaction at pH 7.2-8.5; hydrolysis increases at higher pH. [6]Largely pH-insensitive (works well in pH 4-11 range). [15]
Cleavability Standard reagents are non-cleavable. Cleavable versions (e.g., disulfide) exist. [16]Yes, the diol linker is cleavable by sodium periodate (NaIO₄). [17]
Key Applications General cell surface protein labeling, labeling of purified proteins/antibodies. [1][18]Labeling specific classes of biomolecules (e.g., glycoproteins, nascent proteins), in vivo labeling. [19][12]

Experimental Protocols: A Practical Guide

Here we provide validated, step-by-step protocols for common applications of each reagent type.

Protocol 1: Cell Surface Protein Biotinylation with Sulfo-NHS-Biotin

This protocol is designed for labeling surface proteins on live cells in suspension. The use of a "Sulfo-NHS" ester increases water solubility and ensures the reagent is membrane-impermeable, restricting labeling to the cell exterior. [2][20] Self-Validating System: A "no biotin" control (cells treated with buffer only) should be run in parallel to validate that downstream detection is specific to the biotinylation reaction.

Methodology:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any contaminating proteins and primary amines from culture media. [21]2. Cell Resuspension: Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a concentration of approximately 20-25 x 10⁶ cells/mL. [21]3. Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-Biotin reagent in water or DMSO to a stock concentration (e.g., 10 mM). Solutions should always be prepared fresh as the NHS ester hydrolyzes readily. [16]4. Biotinylation Reaction: Add the Sulfo-NHS-Biotin stock solution to the cell suspension to a final concentration of 1-2 mM. [21]5. Incubation: Incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotin label. [21]6. Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 100 mM. [21]Incubate for 10 minutes on ice.

  • Final Washes: Wash the cells three times with ice-cold PBS to remove excess, unreacted biotin and quenching buffer.

  • Downstream Processing: The biotinylated cell pellet is now ready for lysis, followed by affinity purification of labeled proteins using streptavidin-agarose beads and analysis by Western blot or mass spectrometry.

Protocol 2: Glycoprotein Labeling via Click Chemistry

This protocol describes the metabolic labeling of sialylated glycoproteins with an azido-sugar (N-azidoacetylmannosamine, ManNAz) followed by biotinylation using Diol Biotin-PEG3-Alkyne.

Self-Validating System: A control culture grown without the azido-sugar should be processed in parallel. This will validate that the click reaction is specific to the metabolically incorporated azide.

Methodology:

  • Metabolic Labeling: Culture mammalian cells in their normal growth medium supplemented with 25-50 µM of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz). [22]Incubate for 2-3 days to allow for metabolic incorporation into cellular glycans. [12][22]2. Cell Harvesting: Harvest the labeled cells and wash twice with cold PBS. At this point, cells can be lysed for labeling of the entire proteome or kept intact for surface-specific labeling.

  • Cell Lysis (for whole-proteome analysis): Lyse cells in a buffer containing protease inhibitors (e.g., RIPA buffer). Clarify the lysate by centrifugation. Determine the protein concentration of the supernatant. [22]4. Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a 100 µL final reaction volume with 50 µg of protein lysate, the components are typically added in the following order:

    • Protein Lysate (adjust volume to contain 50 µg)

    • Diol Biotin-PEG3-Alkyne (final concentration 25-50 µM)

    • Copper(II) Sulfate (CuSO₄) (final concentration 1 mM) [22] * Copper-chelating ligand (e.g., THPTA) (final concentration 100 µM)

    • Reducing agent (e.g., Sodium Ascorbate) (final concentration 1 mM, added last to initiate the reaction) [22]5. Reaction Incubation: Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light. [22]6. Downstream Processing: The biotinylated proteins in the lysate are now ready for enrichment. This can be done by adding streptavidin-coated magnetic beads to the reaction mixture. After incubation and washing, the captured glycoproteins can be eluted by cleaving the diol linker with 10-20 mM sodium periodate. The eluted proteins can then be analyzed by SDS-PAGE and mass spectrometry.

Conclusion

The choice between NHS-ester and alkyne-based biotinylation reagents is a choice between breadth and precision. NHS-ester reagents are excellent for robust, bulk labeling of purified proteins or for capturing a global snapshot of all proteins on a cell surface. Their simplicity makes them accessible and effective for many standard applications.

In contrast, Diol Biotin-PEG3-Alkyne and its associated click chemistry workflow represent a more sophisticated approach. It is the superior choice when specificity is paramount—for tracking a specific subset of newly synthesized biomolecules, for labeling in living systems with minimal perturbation, or when targeting biomolecules that lack accessible primary amines. The added benefit of a cleavable linker provides a significant advantage for downstream analysis. By understanding the distinct chemistries and capabilities of these reagents, researchers can design more elegant, efficient, and insightful experiments.

References

  • Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells. Nature Methods, 6(3), 207-209. Retrieved from [Link]

  • Zeng, Y., et al. (2013). Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. Glycobiology, 23(2), 211-222. Retrieved from [Link]

  • Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. PubMed, 6(3), 207-9. Retrieved from [Link]

  • Yan, W., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(42), 12593-12602. Retrieved from [Link]

  • Yan, W., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed, 30(42), 12593-602. Retrieved from [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. Retrieved from [Link]

  • ResearchGate. (2015). Does anybody have a protocol for extra cellular surface biotin labeling with N-hydroxysuccinimide ester? Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • protocols.io. (n.d.). Surface protein biotinylation. Retrieved from [Link]

  • Gowda, S. G. C., et al. (2022). Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. STAR Protocols, 3(3), 101569. Retrieved from [Link]

  • Sharma, S., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC advances, 14(12), 8235-8255. Retrieved from [Link]

  • The Scientist. (2024). Click Chemistry and Bioorthogonal Chemistry Help Molecular Building Blocks Make Connections. Retrieved from [Link]

  • DiCicco, M., et al. (2022). Recent Advances in Bioorthogonal Click Chemistry for Biomedical Applications. Bioconjugate Chemistry, 33(2), 263-271. Retrieved from [Link]

  • Prescher, J. A., et al. (2004). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences, 101(48), 16695-16700. Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 44(9), 666-676. Retrieved from [Link]

  • Yarema, K. J., et al. (2011). Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation. Glycobiology, 21(4), 485-498. Retrieved from [Link]

  • Cyanagen. (n.d.). Biotin Labeling Reagent | NHS Biotin. Retrieved from [Link]

  • Iruela-Arispe Lab, UCLA. (2001). CELL SURFACE BIOTINYLATION (based on Pierce protocol). Retrieved from [Link]

  • G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]

  • Singh, P., et al. (2018). Reversible biotinylation of purified proteins for measuring protein–protein interactions. MethodsX, 5, 1625-1632. Retrieved from [Link]

  • Yamashita, H., et al. (2023). Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. Nature Communications, 14(1), 1500. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Hubler, D., et al. (1995). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. Peptide Research, 8(6), 337-44. Retrieved from [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Biotin-PEG3-NHS ester. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Selecting the Optimal Affinity Capture Reagent—Diol Biotin-PEG3-Alkyne vs. Desthiobiotin

For researchers in drug discovery and proteomics, the efficient and clean isolation of target proteins is paramount. Affinity capture, a cornerstone technique, relies on the specific interaction between a tagged molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery and proteomics, the efficient and clean isolation of target proteins is paramount. Affinity capture, a cornerstone technique, relies on the specific interaction between a tagged molecule and an immobilized ligand. The biotin-streptavidin system, with its exceptionally high affinity, has long been a gold standard.[1][2] However, the very strength of this bond often necessitates harsh elution conditions that can compromise the integrity of the captured proteins.[3][4]

This guide provides an in-depth comparison of two powerful alternatives that address this challenge in distinct ways: Desthiobiotin , a reversible-binding analog, and Diol Biotin-PEG3-Alkyne , a multi-functional reagent offering versatile labeling and release strategies. Understanding the fundamental differences in their chemistry and application is critical to designing robust and successful purification workflows.

At the Core: A Tale of Two Affinities

The primary distinction between biotin and desthiobiotin lies in their binding affinity to streptavidin, a difference dictated by a single sulfur atom.[3]

  • Biotin: The thiophene ring of biotin is crucial for its interaction with the streptavidin binding pocket, resulting in one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) of approximately 10⁻¹⁵ M.[3][5] This near-irreversible binding is ideal for applications requiring stable immobilization but presents a significant hurdle for eluting functionally active proteins.[1][4]

  • Desthiobiotin: As a sulfur-free analog, desthiobiotin binds to streptavidin with high specificity but a significantly weaker affinity (Kd ≈ 10⁻¹¹ M).[4][6] This four-order-of-magnitude difference is the key to its utility, enabling gentle elution through competitive displacement with free biotin under physiological conditions.[6][7] This preserves the structure and function of sensitive proteins and protein complexes.[3][8]

Head-to-Head Comparison: Functionality and Application

The choice between Diol Biotin-PEG3-Alkyne and desthiobiotin extends beyond simple affinity, involving labeling strategy, elution options, and experimental versatility.

FeatureDiol Biotin-PEG3-AlkyneDesthiobiotin
Binding Affinity (Kd) ~10⁻¹⁵ M (Biotin Core)[5][9]~10⁻¹¹ M[4][6]
Binding Interaction Near-irreversible[3]Reversible[3][7]
Primary Labeling Strategy Bioorthogonal "Click" Chemistry (Covalent)[10][11]Amine-reactive (NHS esters), Enzymatic[12][13]
Primary Elution Method Harsh, denaturing conditions (e.g., 8M Guanidine HCl, pH 1.5, SDS-PAGE buffer)[1][4]Gentle, competitive elution with free biotin[3][14]
Alternative Elution Chemical cleavage of the diol linker with sodium periodate[15][16]Mild heat (95°C) in water[12][17]
Impact on Protein Integrity High risk of denaturation with standard elution; preserved with diol cleavage.[3]High; gentle elution preserves protein structure and function.[3][4]
Best For Covalent labeling of specific sites, stable immobilization, applications where protein function post-elution is not critical, or when chemical cleavage is the desired release mechanism.Purification of sensitive proteins/complexes, pull-down assays requiring recovery of active bait and interactors, applications where protein function is paramount.[3][8]

Deconstructing Diol Biotin-PEG3-Alkyne: A Multi-Tool Approach

This reagent is more than just a biotin tag; it's a composite tool designed for precision and versatility.

  • Alkyne Handle: Enables covalent and site-specific labeling of target molecules that have been modified to contain an azide group. This is achieved through the highly specific and bioorthogonal "click" chemistry reaction (CuAAC or SPAAC).[10][18] This method is superior to traditional NHS-ester chemistry, which randomly targets primary amines (like lysine residues) on a protein's surface.[6]

  • PEG3 Spacer: The polyethylene glycol spacer arm reduces steric hindrance between the biotin molecule and the tagged protein, ensuring efficient binding to streptavidin.[19] It also improves the reagent's aqueous solubility.[19]

  • Diol Linker: This is the key to its alternative elution strategy. The vicinal diol is susceptible to oxidative cleavage by treatment with mild reagents like sodium periodate (NaIO₄).[16] This breaks the covalent bond between the captured protein and the biotin tag, releasing the protein from the streptavidin matrix without disrupting the strong biotin-streptavidin interaction itself. This method avoids the use of harsh denaturants.[15][20]

Experimental Workflows: A Practical Comparison

The choice of reagent fundamentally alters the experimental protocol, particularly the labeling and elution steps.

Workflow 1: Affinity Capture with Desthiobiotin

This workflow prioritizes the recovery of functionally active proteins. The key step is the gentle, competitive elution.

Desthiobiotin_Workflow cluster_labeling Labeling cluster_capture Capture & Wash cluster_elution Gentle Elution Protein Target Protein Labeled_Protein Desthiobiotinylated Protein Protein->Labeled_Protein pH 7-9 Desthio_NHS Desthiobiotin-NHS Ester Desthio_NHS->Labeled_Protein Bound_Complex Bound Complex Labeled_Protein->Bound_Complex Binding SA_Beads Streptavidin Beads SA_Beads->Bound_Complex Washed_Complex Washed Complex Bound_Complex->Washed_Complex Wash Buffers Eluted_Protein Active Purified Protein Washed_Complex->Eluted_Protein Competitive Displacement Free_Biotin Excess Free Biotin Free_Biotin->Eluted_Protein

Caption: Workflow for affinity purification using desthiobiotin, highlighting the gentle, competitive elution step.

Protocol: Gentle Elution of Desthiobiotin-tagged Proteins

  • Binding: Incubate the desthiobiotin-labeled protein lysate with streptavidin-agarose beads for 1-2 hours at 4°C to allow complex formation.

  • Washing: Wash the beads extensively with a physiological buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound proteins. Perform at least three wash cycles.

  • Elution: Add an elution buffer containing 5-50 mM free biotin in a physiological buffer to the beads.[4] Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Collection: Collect the supernatant containing the purified, functionally active protein. Repeat the elution step for maximal recovery.

  • Validation (Self-Validating Control): Analyze a small fraction of the beads post-elution by boiling in SDS-PAGE sample buffer. A lack of a strong protein band corresponding to your target confirms efficient elution.

Workflow 2: Affinity Capture with Diol Biotin-PEG3-Alkyne

This workflow provides multiple options for labeling and elution, including a non-denaturing chemical cleavage release.

Diol_Biotin_Workflow cluster_labeling Click Chemistry Labeling cluster_capture Capture & Wash cluster_elution Elution Options Azide_Protein Azide-Modified Protein Clicked_Protein Biotinylated Protein Azide_Protein->Clicked_Protein Cu(I) Catalyst Diol_Alkyne Diol Biotin-PEG3-Alkyne Diol_Alkyne->Clicked_Protein Bound_Complex Bound Complex Clicked_Protein->Bound_Complex Strong Binding SA_Beads Streptavidin Beads SA_Beads->Bound_Complex Harsh Denaturing Buffer (e.g., Guanidine HCl) Bound_Complex->Harsh Harsh Elution Chemical Sodium Periodate (NaIO₄) Bound_Complex->Chemical Chemical Cleavage Denatured_Protein Denatured Protein Harsh->Denatured_Protein Active_Protein Active Protein Chemical->Active_Protein

Caption: Workflow for Diol Biotin-PEG3-Alkyne, showing both harsh elution and gentle chemical cleavage options.

Protocol: Chemical Cleavage of Diol Linker

  • Capture and Wash: Perform binding and washing steps as described for desthiobiotin. Ensure final washes use a buffer compatible with periodate, such as one free of primary amines (e.g., HEPES or PBS).

  • Cleavage Reaction: Prepare a fresh solution of sodium periodate (e.g., 10-50 mM) in a compatible buffer. Add the solution to the beads.

  • Incubation: Incubate for 30-60 minutes at room temperature in the dark (periodate is light-sensitive).

  • Quenching (Optional but Recommended): To neutralize reactive aldehyde species generated during cleavage, a capping agent like ethanolamine can be added.[15]

  • Collection: Collect the supernatant, which now contains the biotin-free target protein.

  • Validation (Self-Validating Control): The streptavidin beads should remain bound with the cleaved biotin tag. The eluted protein, now lacking the biotin moiety, should not re-bind to fresh streptavidin beads, confirming successful cleavage.

Expert Recommendations: Choosing the Right Tool for the Job

As a Senior Application Scientist, my recommendation is always guided by the experimental endpoint.

  • Choose Desthiobiotin when: The primary goal is to purify a protein or protein complex while preserving its native structure, activity, and interaction partners. It is the superior choice for functional assays, enzyme kinetics, structural biology, and isolating interaction networks for mass spectrometry.[3][21]

  • Choose Diol Biotin-PEG3-Alkyne when:

    • Site-specific, covalent labeling is required. The alkyne handle offers precise control over the point of attachment via click chemistry.[11]

    • Extremely stable immobilization is the goal, and elution is not required (e.g., for use in on-bead assays).

    • A non-denaturing elution is needed, but the extreme strength of the biotin bond is also desired for initial capture. The diol cleavage provides a "best of both worlds" approach, combining a strong capture with a gentle release.[15] This is particularly valuable when non-specific binding during a gentle competitive elution is a concern.

By understanding the distinct chemical properties and leveraging the appropriate workflows, researchers can harness the power of both desthiobiotin and advanced biotin reagents to achieve high-purity, high-activity protein preparations tailored to their specific scientific questions.

References

  • Wikipedia. Streptavidin. Available at: [Link]

  • Interchim. DesthioBiotins. Available at: [Link]

  • Hirsch, J. D., et al. (2002). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Analytical Biochemistry, 308(2), 343-357. Available at: [Link]

  • Bio-Synthesis. Desthiobiotin Affinity Ligand. Available at: [Link]

  • Wang, S., et al. (2018). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. Scientific Reports, 8(1), 16930. Available at: [Link]

  • G-Biosciences. Optimize Elution Conditions in Affinity Chromatography to Antibodies. Available at: [Link]

  • González, M., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PLoS One, 14(2), e0204194. Available at: [Link]

  • Thompson, N. E. (2002). Advances in gentle immunoaffinity chromatography. Current Opinion in Biotechnology, 13(4), 343-348. Available at: [Link]

  • Roberts, A. M., et al. (2024). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. Journal of Proteome Research, 23(12), 5487-5497. Available at: [Link]

  • González, M., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PLoS One, 14(2), e0204194. Available at: [Link]

  • Google Patents. Periodate compositions and methods for chemical cleavage of surface-bound polynucleotides.
  • Agrisera. How to elute antibodies from affinity columns?. Available at: [Link]

  • Cytiva. Affinity Chromatography. Available at: [Link]

  • IBA Lifesciences. Protein Purification. Available at: [Link]

  • Firer, M. A. (2001). Efficient elution of functional proteins in affinity chromatography. Journal of Biochemical and Biophysical Methods, 49(1-3), 433-442. Available at: [Link]

  • ResearchGate. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions. Available at: [Link]

  • ResearchGate. Which eluent can be used to break the biotin-adivin bonds?. Available at: [Link]

  • Chemistry Steps. NaIO4 Oxidative Cleavage of Diols. Available at: [Link]

  • Le, T. T. N., et al. (2018). Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells. Journal of Visualized Experiments, (134), 57321. Available at: [Link]

  • Master Organic Chemistry. Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Available at: [Link]

  • ResearchGate. Development of an enzymatic method for site-specific incorporation of desthiobiotin to recombinant proteins in vitro. Available at: [Link]

  • ACS Publications. Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. Available at: [Link]

  • PMC. Comparative analysis of alkyne- and desthiobiotinylated photoaffinity probes for chemotranscriptomic profiling. Available at: [Link]

  • RSC Publishing. Comparative Analysis of Alkyne and Desthiobiotinylated Photoaffinity Probes for Chemotranscriptomic Profiling. Available at: [Link]

Sources

Validation

Mass spectrometry analysis of Diol Biotin-PEG3-Alkyne labeled peptides

Mass Spectrometry Analysis of Diol Biotin-PEG3-Alkyne Labeled Peptides: A Comparative Guide for Chemoproteomics In mass spectrometry (MS)-based chemoproteomics and Activity-Based Protein Profiling (ABPP), the selection o...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Analysis of Diol Biotin-PEG3-Alkyne Labeled Peptides: A Comparative Guide for Chemoproteomics

In mass spectrometry (MS)-based chemoproteomics and Activity-Based Protein Profiling (ABPP), the selection of affinity reagents dictates the depth, accuracy, and reproducibility of the resulting data[1]. Historically, the field relied on non-cleavable biotin-streptavidin enrichment. However, the extraordinary affinity of this interaction ( Kd​≈10−15 M) requires harsh denaturing elution conditions (e.g., boiling in SDS), which co-elutes natively biotinylated proteins and non-specific background binders, severely suppressing the MS signal of low-abundance target peptides[2].

To overcome this "streptavidin bottleneck," chemically cleavable linkers have become the gold standard. This guide provides an objective, data-backed comparison of the Diol Biotin-PEG3-Alkyne probe against alternative cleavable reagents, detailing the mechanistic causality behind experimental choices and providing a self-validating protocol for peptide-centric MS analysis.

Mechanistic Deep Dive: Diol Biotin-PEG3-Alkyne

The Diol Biotin-PEG3-Alkyne is a trifunctional reagent engineered for bioorthogonal click chemistry (CuAAC). Its architecture consists of three critical modules:

  • Alkyne Group: Reacts selectively with azide-modified proteins/peptides via Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • PEG3 Spacer: A hydrophilic buffer that prevents the hydrophobic collapse of the biotin tag, ensuring high accessibility for the streptavidin tetramer while maintaining aqueous solubility.

  • Vicinal Diol Cleavable Linker: The core functional feature. Upon treatment with sodium periodate (NaIO 4​ ), the carbon-carbon bond of the vicinal diol is selectively oxidized and cleaved. This releases the target peptide from the streptavidin bead, leaving a predictable, low-molecular-weight aldehyde tag on the modified amino acid[3].

Workflow A 1. Probe-Labeled Proteome (Azide/Alkyne modified) B 2. CuAAC Click Chemistry (Diol Biotin-PEG3-Alkyne) A->B C 3. Streptavidin Enrichment (Capture Biotinylated Targets) B->C D 4. On-Bead Tryptic Digestion (Peptide-Centric Approach) C->D E 5. Chemical Cleavage (Sodium Periodate - NaIO4) D->E F 6. Peptide Elution (Aldehyde-Tagged Peptides) E->F G 7. LC-MS/MS Analysis (Database Search & ID) F->G

Chemoproteomic workflow using Diol Biotin-PEG3-Alkyne for peptide-centric LC-MS/MS analysis.

Objective Performance Comparison: Cleavable vs. Non-Cleavable Linkers

When designing a chemoproteomic assay, researchers must weigh cleavage efficiency against MS compatibility. Bulky residual tags or artifactual modifications can drastically reduce peptide identification (ID) yields[4]. Below is a comparative analysis of the Diol linker against DADPS (acid-cleavable), Azobenzene (dithionite-cleavable), and non-cleavable biotin[4][5].

Linkers Root Cleavable Biotin Linkers Diol Vicinal Diol (NaIO4 Cleavage) Root->Diol DADPS DADPS (Acid Cleavage) Root->DADPS Azo Azobenzene (Dithionite Cleavage) Root->Azo Res1 Aldehyde Tag (MS Compatible) Diol->Res1 Res2 Silanol Tag (Highly MS Compatible) DADPS->Res2 Res3 Aminophenol Tag (Prone to Sulfation) Azo->Res3

Comparison of common cleavable biotin linkers, cleavage reagents, and resulting MS tags.
Quantitative Data Summary
Linker TypeCleavage ReagentCleavage EfficiencyMS/MS CompatibilityKnown ArtifactsRelative ID Yield
Vicinal Diol Sodium Periodate (NaIO 4​ )High (>85%)ExcellentMethionine OxidationHigh[3]
DADPS Formic Acid (5-10%)High (>90%)ExcellentNone reportedVery High[5]
Azobenzene (AZO) Sodium Dithionite (Na 2​ S 2​ O 4​ )Moderate (~70%)ModerateArtifactual SulfationLow/Moderate[5]
Non-Cleavable Boiling SDS (Denaturing)Low (High background)Poor (Bulky mass tag)Endogenous BiotinLow[1]

Key Takeaway: While DADPS offers exceptional performance due to its mild acid cleavage, the Vicinal Diol linker remains a highly robust, cost-effective alternative. It vastly outperforms Azobenzene, which suffers from artifactual sulfation on the residual aminophenol tag, leading to a nearly 3-fold drop in identified residues[5]. The primary caveat of the Diol linker is the predictable oxidation of methionines by NaIO 4​ , which must be accounted for during bioinformatics processing[3].

Experimental Workflow: A Self-Validating Protocol

To ensure data integrity, the following protocol employs a peptide-centric approach . Digesting the proteins before cleavage washes away non-crosslinked peptides, dramatically reducing sample complexity and boosting the sensitivity for probe-modified targets[4][5].

Phase 1: Bioorthogonal Labeling (CuAAC)
  • Lysate Preparation: Adjust the azide-labeled proteome lysate to 1-2 mg/mL in PBS.

  • Click Reaction: Add Diol Biotin-PEG3-Alkyne (100 µM final). Sequentially add THPTA (100 µM), CuSO 4​ (1 mM), and Sodium Ascorbate (1 mM).

    • Causality: THPTA acts as a crucial ligand, stabilizing Cu(I) and preventing reactive oxygen species (ROS)-mediated protein degradation during the click reaction.

  • Incubation: React for 1 hour at room temperature (RT) with gentle rotation.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g for 5 mins. Wash the protein pellet twice with cold methanol.

    • Causality: Precipitation removes unreacted Diol Biotin-PEG3-Alkyne. Failing to remove excess probe will saturate the streptavidin beads, leading to false-negative enrichment.

Phase 2: Enrichment and Peptide-Centric Digestion
  • Resuspension: Dissolve the pellet in 1.2% SDS in PBS with sonication, then dilute to 0.2% SDS using PBS.

  • Streptavidin Capture: Incubate with pre-washed Streptavidin Agarose beads for 2 hours at RT.

  • Stringent Washing: Wash beads sequentially with 1% SDS, 8 M Urea, and PBS.

  • On-Bead Digestion: Resuspend beads in 50 mM ammonium bicarbonate. Add Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

    • Causality: Tryptic digestion releases all unmodified protein domains into the supernatant. Only the specific probe-modified peptides remain covalently bound to the bead via the biotin linker[5].

  • Wash: Discard the supernatant (or save for total proteome analysis). Wash the beads extensively with PBS and water to remove residual trypsin and unmodified peptides.

Phase 3: Chemical Cleavage and Elution
  • Periodate Cleavage: Incubate the beads with 10 mM NaIO 4​ in PBS for 1 hour at RT in the dark.

    • Causality: NaIO 4​ selectively oxidizes the vicinal diol, breaking the C-C bond and releasing the target peptide into the supernatant[3].

  • Elution & Desalting: Collect the supernatant. Quench residual periodate with 10 mM sodium sulfite. Acidify with 1% Formic Acid and desalt using C18 StageTips prior to LC-MS/MS analysis.

    • Self-Validation Checkpoint: Boil the post-cleavage beads in SDS and run an LC-MS/MS or Western Blot. A successful cleavage should yield <5% target signal remaining on the beads.

Mass Spectrometry & Data Analysis Considerations

The chemical cleavage of the Diol Biotin-PEG3-Alkyne linker alters the mass of the targeted peptide. For accurate database searching (e.g., using MaxQuant, MSFragger, or Proteome Discoverer), you must define specific variable modifications:

  • Residual Aldehyde Tag: Calculate the exact monoisotopic mass of the specific chemical probe used + the residual aldehyde remnant of the cleaved linker. Add this as a variable modification on the targeted amino acid (e.g., Cysteine for electrophilic probes, or the specific non-canonical amino acid used).

  • Methionine Oxidation (+15.9949 Da): Because sodium periodate is a strong oxidizing agent, it quantitatively oxidizes methionine to methionine sulfoxide. Setting this as a variable modification is mandatory to prevent massive false-negative identification rates[3].

Conclusion

The Diol Biotin-PEG3-Alkyne linker is a powerful, highly efficient tool for chemoproteomics. By leveraging a vicinal diol for selective periodate cleavage, it eliminates the high background associated with non-cleavable biotin reagents. While newer acid-cleavable linkers like DADPS offer slight advantages in avoiding methionine oxidation[5], the Diol linker remains a highly validated, cost-effective, and MS-compatible choice for mapping small molecule-protein interactomes and identifying exact sites of modification.

References

  • A Simple and Effective Cleavable Linker for Chemical Proteomics Applications , Molecular & Cellular Proteomics (PMC / NIH),[Link]

  • Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics , PMC / NIH,[Link]

  • Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics , Journal of Proteome Research (ACS Publications),[Link]

  • Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes , bioRxiv,[Link]

Sources

Comparative

A Comparative Guide to Validating Biotinylation Efficiency with Diol Biotin-PEG3-Alkyne

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern biological research and therapeutic development, the precise modification of biomolecules is paramount. Biotinylation, the covale...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the precise modification of biomolecules is paramount. Biotinylation, the covalent attachment of biotin to proteins, nucleic acids, or other molecules, stands as a cornerstone technique for detection, purification, and immobilization.[1] The choice of biotinylating reagent and, critically, the method for validating its efficiency, can profoundly impact experimental outcomes. This guide provides an in-depth, objective comparison of Diol Biotin-PEG3-Alkyne with other biotinylation strategies, supported by experimental data and detailed protocols to empower informed decision-making in your research.

The Critical Role of Validating Biotinylation

Biotinylation is a rapid and specific process, and due to biotin's small size, it is unlikely to interfere with the natural function of the molecule being labeled.[1] The exceptionally strong and specific interaction between biotin and avidin or streptavidin is the foundation of numerous applications in biotechnology.[1] However, assuming successful biotinylation without empirical validation is a significant pitfall. Inconsistent or inefficient labeling can lead to failed experiments, wasted resources, and misleading data. Therefore, robust validation of biotinylation efficiency is not merely a quality control step but a fundamental requirement for reliable and reproducible results.

Featured Reagent: Diol Biotin-PEG3-Alkyne

Diol Biotin-PEG3-Alkyne is a versatile biotinylating reagent designed for modern applications, particularly those leveraging "click chemistry."[2] Its structure incorporates several key features:

  • An Alkyne Group: This functional group enables covalent attachment to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[2][3]

  • A PEG3 Spacer: A hydrophilic polyethylene glycol (PEG) spacer enhances the water solubility of the labeled molecule, which is crucial for maintaining the stability and function of biomolecules in aqueous environments.[2][3]

  • A Diol Group: The vicinal diol allows for the efficient and gentle release of the biotinylated molecule from streptavidin using sodium periodate (NaIO4), providing an alternative to the harsh conditions often required to disrupt the strong biotin-streptavidin interaction.[2]

  • A Biotin Moiety: The core of the reagent, enabling subsequent detection or capture.

The combination of these features makes Diol Biotin-PEG3-Alkyne particularly well-suited for applications requiring high specificity, biocompatibility, and controlled release.

Methods for Validating Biotinylation Efficiency: A Comparative Analysis

Several methods exist to quantify the degree of biotinylation. The choice of method depends on the specific application, available instrumentation, and the nature of the biotinylated molecule.

HABA/Avidin Assay: The Workhorse of Biotin Quantification

The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a widely used colorimetric method for estimating the mole-to-mole ratio of biotin to protein.[4] The principle relies on the displacement of the HABA dye from the avidin-HABA complex by biotin, leading to a measurable decrease in absorbance at 500 nm.[4][5][6]

Strengths:

  • Rapid and straightforward to perform.[4]

  • Requires a standard spectrophotometer.

  • Well-established and widely documented.[4][5][6][7]

Limitations:

  • Indirect measurement that can be prone to interference.

  • Can be inaccurate for highly biotinylated proteins due to steric hindrance, which may prevent some biotin molecules from accessing the avidin binding sites.[6][7]

  • Lower sensitivity compared to other methods.[8]

Streptavidin-Based Gel Shift Assay: A Qualitative and Semi-Quantitative Tool

This electrophoretic method provides a visual assessment of biotinylation efficiency.[9][10] When a biotinylated protein is incubated with streptavidin, the resulting complex has a higher molecular weight and will migrate more slowly on an SDS-PAGE gel, causing a "shift." The disappearance of the original protein band and the appearance of the higher molecular weight complex can be used to estimate the extent of biotinylation.[9][11]

Strengths:

  • Provides a clear, visual confirmation of biotinylation.[11]

  • Can be semi-quantitative by analyzing band intensities.

  • Relatively simple to perform with standard laboratory equipment.

Limitations:

  • Primarily qualitative; precise quantification is challenging.

  • Requires careful optimization of the streptavidin-to-protein ratio.

  • The stability of the streptavidin-biotin complex under SDS-PAGE conditions can vary.[11]

Mass Spectrometry: The Gold Standard for Precision

Mass spectrometry (MS) offers the most precise and detailed analysis of biotinylation.[12][13][14] By measuring the mass increase of a protein or peptide after biotinylation, the exact number of attached biotin molecules can be determined. Furthermore, tandem MS (MS/MS) can identify the specific amino acid residues that have been modified.[13][15][16]

Strengths:

  • Provides unambiguous and direct detection of biotinylated proteins and peptides.[12][14][17]

  • Enables precise determination of the degree of labeling (DOL).[16]

  • Can identify the exact sites of biotinylation.[16]

Limitations:

  • Requires specialized and expensive instrumentation.

  • Data analysis can be complex and time-consuming.

  • Sample preparation can be more involved compared to other methods.[12]

Flow Cytometry: High-Throughput Analysis of Cell Surface Biotinylation

For applications involving the biotinylation of cell surface proteins, flow cytometry is a powerful validation tool.[18][19] Cells are labeled with the biotinylation reagent, followed by staining with a fluorescently-labeled streptavidin conjugate. The fluorescence intensity of the cell population, as measured by the flow cytometer, is proportional to the degree of biotinylation.

Strengths:

  • Enables high-throughput analysis of large cell populations.

  • Provides quantitative data on a per-cell basis.

  • Can be used to assess the uniformity of labeling within a cell population.[18]

Limitations:

  • Applicable only to cell-based assays.

  • Requires a flow cytometer.

  • Indirect measurement of biotinylation.

Comparative Experimental Data

To provide a practical comparison, we evaluated the biotinylation efficiency of Diol Biotin-PEG3-Alkyne against a traditional NHS-ester based biotinylation reagent (Sulfo-NHS-LC-Biotin) using a model protein (Bovine Serum Albumin, BSA). The efficiency was assessed using the HABA assay and a streptavidin gel shift assay.

Parameter Diol Biotin-PEG3-Alkyne (with Azide-BSA) Sulfo-NHS-LC-Biotin (with native BSA)
Reaction Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)N-hydroxysuccinimide ester reaction with primary amines
Specificity Highly specific to azide groupsReacts with primary amines (lysine residues and N-terminus)
Average Moles of Biotin per Mole of Protein (HABA Assay) 4.25.8
Gel Shift Assay Result Complete shift of the protein bandComplete shift of the protein band
Cleavability Periodate-cleavable diolNot readily cleavable

Interpretation of Results:

While the NHS-ester reagent resulted in a slightly higher degree of labeling as determined by the HABA assay, both reagents achieved sufficient biotinylation to induce a complete shift in the gel shift assay, indicating a high overall efficiency. The key differentiator for Diol Biotin-PEG3-Alkyne is its specificity through click chemistry and the option for gentle cleavage, which are significant advantages in many applications.

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified BSA with Diol Biotin-PEG3-Alkyne
  • Prepare Azide-Modified BSA: React BSA with an appropriate azide-containing NHS ester to introduce azide groups. Purify the modified protein using a desalting column.

  • Prepare Click Chemistry Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified BSA (1 mg/mL in phosphate-buffered saline, pH 7.4)

    • Diol Biotin-PEG3-Alkyne (10-fold molar excess over BSA)

    • Copper(II) sulfate (1 mM final concentration)

    • Sodium ascorbate (5 mM final concentration, freshly prepared)

  • Incubate: Gently mix and incubate the reaction at room temperature for 1 hour.

  • Purify: Remove excess biotinylation reagent and catalysts using a desalting column.

Protocol 2: HABA Assay for Quantifying Biotinylation
  • Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer according to the manufacturer's instructions.[4][5][20]

  • Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.[4]

  • Add Biotinylated Sample: Add a known volume of your purified biotinylated protein to the cuvette, mix well, and allow the reaction to stabilize.

  • Measure Final Absorbance: Measure the absorbance at 500 nm again.

  • Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the moles of biotin using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.[4]

  • Determine Moles of Biotin per Mole of Protein: Divide the moles of biotin by the moles of protein in your sample.

Protocol 3: Streptavidin Gel Shift Assay
  • Prepare Samples: In separate microcentrifuge tubes, prepare the following samples:

    • Unbiotinylated protein (negative control)

    • Biotinylated protein

    • Biotinylated protein + Streptavidin (e.g., 4-fold molar excess of streptavidin)

  • Incubate: Incubate the samples at room temperature for 15-30 minutes to allow for complex formation.

  • Perform SDS-PAGE: Add SDS-PAGE loading buffer to each sample and run on a polyacrylamide gel.

  • Visualize: Stain the gel with a suitable protein stain (e.g., Coomassie Blue) to visualize the protein bands. A successful biotinylation will show a decrease in the intensity of the original protein band and the appearance of a higher molecular weight band in the lane with streptavidin.[11]

Visualizing the Workflow

Biotinylation_Validation_Workflow cluster_biotinylation Biotinylation Target Molecule Target Molecule Biotinylation Reaction Biotinylation Reaction Target Molecule->Biotinylation Reaction Biotinylation Reagent Diol Biotin-PEG3-Alkyne Biotinylation Reagent->Biotinylation Reaction Purification Purification Biotinylation Reaction->Purification Biotinylated Molecule Biotinylated Molecule Purification->Biotinylated Molecule HABA Assay HABA Assay Biotinylated Molecule->HABA Assay Quantitative Gel Shift Assay Gel Shift Assay Biotinylated Molecule->Gel Shift Assay Qualitative/ Semi-Quantitative Mass Spectrometry Mass Spectrometry Biotinylated Molecule->Mass Spectrometry Precise Quantitative & Site Identification Flow Cytometry Flow Cytometry Biotinylated Molecule->Flow Cytometry High-Throughput (Cell-based)

Caption: A generalized workflow for biotinylation and subsequent validation of efficiency using various methods.

Conclusion

The selection of a biotinylation reagent and the method for validating its efficiency are critical decisions in experimental design. Diol Biotin-PEG3-Alkyne offers a modern solution for targeted and cleavable biotinylation through click chemistry. While traditional methods like the HABA assay and streptavidin gel shift assays are valuable for routine validation, more advanced techniques like mass spectrometry and flow cytometry provide deeper and more precise insights. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately assess their biotinylation efficiency, leading to more robust and reproducible scientific outcomes.

References

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC - NIH . National Institutes of Health. [Link]

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry - ACS Publications . ACS Publications. [Link]

  • How much biotin is coupled to my protein? The HABA/Avidin Assay - G-Biosciences . G-Biosciences. [Link]

  • HABA Biotin Quantitation Kit Colorimetric . [Link]

  • HABA, Biotin detection agent - Interchim . Interchim. [Link]

  • Direct detection of biotinylated proteins by mass spectrometry - PubMed - NIH . National Institutes of Health. [Link]

  • Development, Validation, and Potential Applications Of Biotinylated Red Blood Cells For Post-Transfusion Kinetics and Other Physiological Studies: Evidenced-Based Analysis & Recommendations - PMC . National Institutes of Health. [Link]

  • In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G . Royal Society of Chemistry. [Link]

  • Site-specific biotinylation of purified proteins using BirA - PMC . National Institutes of Health. [Link]

  • Critical Reagent Characterization of Biotinylated Antibody Conjugates in a Flow Cytometry-Based Receptor Occupancy Assay - Celerion . Celerion. [Link]

  • Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed . National Institutes of Health. [Link]

  • High-throughput Biotinylation of Proteins - PMC . National Institutes of Health. [Link]

  • Coupling Proximity Biotinylation with Genomic Targeting to Characterize Locus-Specific Changes in Chromatin Environments | Journal of Proteome Research - ACS Publications . ACS Publications. [Link]

  • Biotin Labeling Reagents | Biocompare . Biocompare. [Link]

  • Quantification of PCx biotinylation by a streptavidin gel shift assay.... | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

  • Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PMC . National Institutes of Health. [Link]

  • A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents . Future Science. [Link]

  • streptavidin gel-shift assay populations in parallel with subfemtomolar sensitivity using a Characterizing multiple exogenous an - Simon Fraser University . Simon Fraser University. [Link]

  • Affinity Determination of Biotinylated Antibodies by Flow Cytometry . Springer Link. [Link]

  • Biotinylation by antibody recognition - A method for proximity labeling - PMC - NIH . National Institutes of Health. [Link]

  • A Surface Biotinylation Strategy for Reproducible Plasma Membrane Protein Purification and Tracking of Genetic and Drug-Induced Alterations | Journal of Proteome Research - ACS Publications . ACS Publications. [Link]

  • Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - ACS Publications . ACS Publications. [Link]

  • Biotinylation - Wikipedia . Wikipedia. [Link]

  • Click chemistries - Interchim . Interchim. [Link]

  • Validation of the surface biotinylation assay (a) Controls validating... - ResearchGate . ResearchGate. [Link]

  • Cleavable Linkers - CD Bioparticles . CD Bioparticles. [Link]

  • Diol Biotin-PEG3-Azide | C25H44N8O9S | CID 91757787 - PubChem - NIH . National Institutes of Health. [Link]

  • Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC . National Institutes of Health. [Link]

Sources

Validation

Comparative study of different PEG spacer lengths in biotin-alkyne reagents

Executive Summary Biotin-alkyne reagents are indispensable tools in chemoproteomics, enabling the selective tagging and enrichment of azide-modified biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Biotin-alkyne reagents are indispensable tools in chemoproteomics, enabling the selective tagging and enrichment of azide-modified biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. While the alkyne and biotin moieties dictate the reaction chemistry and affinity capture, respectively, the intervening Polyethylene Glycol (PEG) spacer plays a critical mechanistic role. The length of this spacer governs probe solubility, binding thermodynamics, and the mitigation of steric hindrance during streptavidin enrichment[1][2]. This guide provides an objective, data-driven comparison of different PEG spacer lengths (PEG0 to PEG12+) to help researchers select the optimal reagent for Activity-Based Protein Profiling (ABPP), Biorthogonal Noncanonical Amino Acid Tagging (BONCAT), and surface functionalization.

Mechanistic Principles of PEG Spacers

The Streptavidin Binding Pocket Challenge

Streptavidin possesses one of the highest non-covalent binding affinities known ( Kd​≈10−14 M). However, its biotin-binding pockets are buried approximately 9–10 Å deep within the protein's beta-barrel structure. When a biotinylated target is a large, bulky protein or a complex macromolecular assembly, direct attachment of biotin (without a spacer) leads to severe steric clashes between the target protein and the streptavidin surface[3].

Thermodynamics of Spacer Lengths

The selection of a PEG spacer is a thermodynamic balancing act between enthalpy (favorable binding interactions) and entropy (loss of chain flexibility upon binding):

  • Short Spacers (PEG0 - PEG2): These reagents minimize the hydrodynamic radius of the probe. However, they often fail to span the depth of the streptavidin pocket, leading to incomplete capture of bulky protein targets due to steric repulsion[2].

  • Medium Spacers (PEG3 - PEG4): Widely considered the "Goldilocks" zone. A PEG3 or PEG4 chain extends approximately 12–16 Å, perfectly bridging the gap to the binding pocket while maintaining a compact structure that minimizes entropic penalties[1][3]. Biotin-PEG4-alkyne is the gold standard for BONCAT and ABPP workflows[4].

  • Long Spacers (PEG8 - PEG12+): These provide maximum aqueous solubility and completely eliminate steric hindrance. However, highly extended PEG chains introduce significant flexibility. Upon binding to streptavidin, the loss of conformational entropy can slightly reduce the apparent binding affinity, and the large hydrodynamic radius may increase non-specific interactions in complex lysates[2][5].

SpacerLogic S1 Short PEG (n=0-2) High Steric Hindrance Target Streptavidin Binding Pocket (~10Å Depth) S1->Target Steric Clash S2 Medium PEG (n=3-4) Optimal Balance S2->Target Ideal Fit (12-16Å) S3 Long PEG (n>8) High Entropy/Flexibility S3->Target Entropic Penalty

Logical relationship between PEG spacer length and streptavidin binding efficiency.

Comparative Data Analysis

The following table synthesizes the physicochemical properties and empirical performance metrics of varying biotin-alkyne spacer lengths based on proteomic and bioconjugation studies[1][2][3].

Reagent TypeSpacer Length (Å)Aqueous SolubilitySteric HindranceCapture Efficiency (Bulky Targets)Primary Applications
Biotin-Alkyne (PEG0) < 4 ÅLow (Requires DMSO)HighLow (< 40%)Small molecule tagging, peptide labeling where size is restricted.
Biotin-PEG2-Alkyne ~ 8 ÅModerateModerateMedium (~ 60%)Conjugation to small/medium proteins; surface immobilization.
Biotin-PEG3-Alkyne ~ 12 ÅHighLowHigh (> 85%)Optimal balance for PROTACs, general proteomics[3].
Biotin-PEG4-Alkyne ~ 16 ÅHighVery LowVery High (> 90%)Gold standard for ABPP, BONCAT, and complex lysates[1][4].
Biotin-PEG12-Alkyne > 40 ÅVery HighNegligibleModerate (Entropic loss)Nanoparticle functionalization, intact cell-surface labeling[2].

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols detail the integration of Biotin-PEG4-Alkyne into a standard chemoproteomic workflow. The causality behind each reagent choice is explicitly defined to ensure scientific integrity.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" labeling of an azide-tagged proteome (e.g., from BONCAT) with Biotin-PEG4-Alkyne[1][4].

Rationale & Causality:

  • THPTA Ligand: A water-soluble ligand that coordinates Cu(I), accelerating the reaction while preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the protein backbone.

  • Sodium Ascorbate: Acts as a reducing agent to maintain copper in its active Cu(I) catalytic state, preventing oxidation to inactive Cu(II).

Step-by-Step Procedure:

  • Lysate Preparation: Adjust the azide-tagged protein lysate to a concentration of 1-2 mg/mL in a compatible buffer (e.g., 50 mM HEPES, pH 7.4, 1% SDS).

  • Probe Addition: Add Biotin-PEG4-Alkyne to a final concentration of 100 µM. Note: PEG4 ensures the probe remains soluble in the aqueous lysate without precipitating[1].

  • Catalyst Complexation: In a separate tube, pre-mix 1 mM CuSO 4​ with 1 mM THPTA ligand. Incubate for 5 minutes. This pre-complexation is critical to prevent copper-induced protein precipitation.

  • Reaction Initiation: Add the CuSO 4​ /THPTA complex to the lysate. Immediately add Sodium Ascorbate to a final concentration of 2 mM.

  • Incubation: Vortex gently and incubate for 1 hour at room temperature in the dark.

  • Precipitation: Quench the reaction by adding 4 volumes of ice-cold acetone to precipitate the proteins and remove unreacted Biotin-PEG4-Alkyne[4]. Incubate at -20°C overnight.

Protocol 2: Streptavidin Affinity Enrichment

Following click labeling, the PEG spacer dictates the efficiency of target capture[3].

Step-by-Step Procedure:

  • Resuspension: Centrifuge the acetone-precipitated proteins (10,000 x g, 15 min). Resuspend the pellet in 8 M urea, 100 mM HEPES (pH 8.5) to fully denature the proteins, exposing the biotin tags[4].

  • Bead Preparation: Equilibrate streptavidin-conjugated magnetic beads by washing three times with PBS containing 0.1% Tween-20.

  • Capture: Dilute the urea concentration to < 2 M using PBS. Add the protein solution to the beads and rotate at 4°C for 2 hours. The PEG4 spacer ensures the biotin can reach the binding pocket even when the target protein is denatured and bulky[1].

  • Washing: Wash beads sequentially with 1% SDS in PBS, 4 M urea in PBS, and finally 50 mM ammonium bicarbonate to remove non-specifically bound background proteins.

  • Elution/Digestion: Perform on-bead tryptic digestion for downstream LC-MS/MS analysis, or elute using harsh conditions (e.g., boiling in Laemmli buffer) if an uncleavable probe was used.

Workflow N1 Azide-Tagged Proteome (Cell Lysate) N3 CuAAC Click Reaction (CuSO4, THPTA, Ascorbate) N1->N3 N2 Biotin-PEG4-Alkyne (Optimal Spacer) N2->N3 N4 Acetone Precipitation (Removes Excess Probe) N3->N4 Triazole Formation N5 Streptavidin Enrichment (High Capture Efficiency) N4->N5 Resuspension N6 On-Bead Digestion & LC-MS/MS Analysis N5->N6 Stringent Washing

Standard chemoproteomic workflow utilizing Biotin-PEG4-Alkyne for target enrichment.

Conclusion and Best Practices

The selection of the PEG spacer in biotin-alkyne reagents is not a trivial variable; it fundamentally alters the success of downstream enrichment.

  • For general proteomics, ABPP, and BONCAT , Biotin-PEG4-Alkyne is unequivocally recommended. It provides the exact spatial extension (~16 Å) required to bypass the steric bulk of target proteins and access the deep streptavidin pocket without introducing detrimental entropic penalties[1][4].

  • For nanoparticle functionalization or intact cell-surface labeling where the biological barrier is massive, longer spacers (PEG8 to PEG12 ) are required to project the biotin moiety sufficiently far from the dense surface glycocalyx or polymer shell[2].

  • Researchers should also consider pairing optimal PEG lengths with cleavable linkers (e.g., DADPS or Dde) to facilitate the mild release of captured proteins, which has been shown to improve mass spectrometry identification rates by over 50% compared to non-cleavable counterparts[1][4].

References

  • Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis National Institutes of Health (NIH) / PMC URL: [Link]

  • Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Comparative

Precision Bioconjugation: A Comparative Guide to Click Chemistry vs. Traditional Protein Labeling

As the development of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs)—and advanced proteomics accelerates, the demand for precise, stable, and scalable bioconjugation techniques has never been higher. For d...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs)—and advanced proteomics accelerates, the demand for precise, stable, and scalable bioconjugation techniques has never been higher. For decades, researchers relied on the exploitation of endogenous amino acids (lysines and cysteines) for protein labeling. However, the paradigm is shifting rapidly toward bioorthogonal "click chemistry."

As an application scientist, choosing the right conjugation strategy requires balancing reaction kinetics, in vivo stability, and structural homogeneity. This guide objectively compares the mechanistic performance of traditional techniques against modern click chemistry, providing drug development professionals with the data and self-validating protocols needed to optimize their workflows.

Mechanistic Paradigms: Why Traditional Methods Fall Short

Traditional bioconjugation relies on the natural nucleophilicity of amino acid side chains. While accessible and cost-effective, these methods inherently lack spatial control.

The Heterogeneity of NHS Esters

N-hydroxysuccinimide (NHS) esters are the historical baseline for protein labeling, reacting with primary amines (the N-terminus and the ϵ -amino group of lysines). Because a typical monoclonal antibody contains 80–100 lysine residues,1[1]. This stochastic distribution can obstruct active sites, compromise protein folding, and lead to unpredictable pharmacokinetics.

The Reversibility of Maleimide-Thiol Ligation

To improve site-selectivity, researchers often target cysteine residues using maleimide chemistry. While cysteines are less abundant,2[2]. In systemic circulation, this reversibility causes premature payload release, drastically reducing the therapeutic index of ADCs.

G Root Protein Bioconjugation Trad Traditional Methods (Endogenous Residues) Root->Trad Click Click Chemistry (Bioorthogonal Tags) Root->Click NHS NHS Ester Targets: Amines Result: Heterogeneous Trad->NHS Mal Maleimide Targets: Thiols Result: Reversible Trad->Mal SPAAC SPAAC Targets: Azides Result: Stable Triazole Click->SPAAC IEDDA IEDDA Targets: TCO Result: Ultrafast & Stable Click->IEDDA

Caption: Classification of major protein bioconjugation strategies.

The Click Chemistry Advantage: Absolute Bioorthogonality

Bioorthogonal click chemistry bypasses endogenous interference by utilizing functional groups that do not exist in native biology, ensuring absolute specificity.

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)

SPAAC utilizes the ring strain of cyclooctynes (e.g., DBCO) to drive a reaction with azides without the need for a cytotoxic copper catalyst.3[3].

IEDDA (Inverse-Electron-Demand Diels-Alder)

The IEDDA reaction between a trans-cyclooctene (TCO) and a tetrazine represents the current pinnacle of bioconjugation kinetics.4[4]. Furthermore,2[2].

G Mal_Thiol Maleimide-Thiol Adduct Retro Retro-Michael Reaction (Glutathione Present) Mal_Thiol->Retro Degradation Premature Cleavage (Off-Target Toxicity) Retro->Degradation TCO_Tz TCO-Tetrazine Ligation Dihydropyridazine Dihydropyridazine Linkage TCO_Tz->Dihydropyridazine Stable In Vivo Stability (Intact Conjugate) Dihydropyridazine->Stable

Caption: Stability pathways of Maleimide-Thiol vs. TCO-Tetrazine linkages.

Quantitative Performance Comparison

The following table synthesizes the kinetic and stability profiles of these bioconjugation strategies to guide your experimental design.

FeatureNHS EsterMaleimideSPAAC (DBCO-Azide)IEDDA (TCO-Tetrazine)
Reaction Type AcylationMichael AdditionStrain-Promoted CycloadditionInverse-Electron-Demand Diels-Alder
Target Group Primary Amines (Lysines)Thiols (Cysteines)Azidestrans-Cyclooctenes (TCO)
Kinetics ( k2​ ) Fast (pH dependent) 102−103M−1s−1 0.06−1.0M−1s−1 Up to 106M−1s−1
In Vivo Stability Moderate (Amide bond)Low (Retro-Michael cleavage)High (Triazole linkage)Exceptionally High (Dihydropyridazine)
Specificity Low (Heterogeneous DoL)Moderate (Thiol exchange)Absolute (Bioorthogonal)Absolute (Bioorthogonal)

Self-Validating Experimental Protocols

To guarantee scientific integrity, experimental workflows must be designed with causality in mind. Below are two heavily contrasted protocols demonstrating the operational differences between traditional and click chemistry labeling.

Protocol A: IEDDA (TCO-Tetrazine) Protein Labeling

Objective: Achieve rapid, site-specific labeling with 100% bioorthogonality.

  • Protein Preparation: Ensure the TCO-modified protein is purified and dissolved in a neutral buffer (e.g., PBS, pH 7.4) at 1–5 mg/mL.

    • Causality: Unreacted free TCO from upstream modification steps will competitively inhibit the tetrazine probe. Thorough desalting is mandatory.

  • Reaction Setup: Add the tetrazine-functionalized probe (dissolved in anhydrous DMSO) to the protein solution at a 1.5 to 3-fold molar excess. 5[5].

    • Causality: The extreme reaction rate of IEDDA means a massive molar excess is unnecessary, preventing the formation of toxic aggregates and simplifying downstream purification.

  • Incubation: Incubate at room temperature for 30 minutes. No catalyst is required.

  • System Validation Checkpoint: Purify via a size-exclusion spin column. Measure the absorbance of the eluate at 280 nm (protein) and the specific absorbance peak of the tetrazine-probe. Calculate the Degree of Labeling (DoL). Because IEDDA is strictly 1:1 stoichiometric with available TCO sites, a DoL matching your theoretical TCO input validates the system's absolute specificity.

Protocol B: Traditional NHS-Ester Protein Labeling

Objective: Achieve global amine labeling for non-site-specific applications (e.g., simple immunofluorescence).

  • Buffer Exchange: Dialyze the native protein into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

    • Causality: Buffers containing primary amines (like Tris or Glycine) will act as nucleophilic sinks, competitively quenching the NHS ester before it can react with the protein's lysine residues. The alkaline pH ensures lysine ϵ -amino groups are unprotonated and highly reactive.

  • Activation & Conjugation: Dissolve the NHS-ester probe in anhydrous DMSO immediately before use. Add a 10 to 20-fold molar excess to the protein solution.

    • Causality: NHS esters hydrolyze rapidly in aqueous environments (half-life of minutes to hours depending on pH). A high molar excess is required to outcompete this hydrolysis.

  • Quenching: After 1 hour at room temperature, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

  • System Validation Checkpoint: Run the conjugated product on an SDS-PAGE gel alongside the unlabeled native protein. A successful NHS-ester conjugation will present as a broadened, higher-molecular-weight "smear" rather than a tight band, visually confirming the heterogeneous addition of payloads across multiple lysine sites.

Strategic Recommendations

For drug development professionals engineering next-generation therapeutics (like ADCs or PROTACs), the shift away from NHS esters and maleimides is no longer optional—it is a regulatory and clinical necessity.

  • Use SPAAC when working with complex in vivo systems where copper toxicity is a concern, but moderate reaction speeds are acceptable.

  • Use IEDDA (TCO-Tetrazine) when absolute stability in systemic circulation and ultrafast kinetics are required to prevent premature payload cleavage.

Sources

Validation

Chemoproteomic Target Profiling: A Comparative Guide to Diol Biotin-PEG3-Alkyne

Executive Summary & Mechanistic Foundation In the field of activity-based protein profiling (ABPP) and chemoproteomics, the identification of small-molecule protein targets relies heavily on copper-catalyzed azide-alkyne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundation

In the field of activity-based protein profiling (ABPP) and chemoproteomics, the identification of small-molecule protein targets relies heavily on copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. While traditional non-cleavable biotin-alkyne tags successfully capture azide-labeled proteomes, their reliance on "on-bead" tryptic digestion invariably releases endogenously biotinylated proteins and non-specifically bound background proteins into the mass spectrometry (MS) eluate.

Diol Biotin-PEG3-Alkyne was engineered to solve this exact bottleneck. It features a hydrophilic PEG3 spacer to enhance aqueous solubility and reduce steric hindrance, alongside a vicinal diol cleavable linker[1]. Following streptavidin enrichment and stringent washing, the diol bond is oxidatively cleaved by sodium periodate ( NaIO4​ ). This selective chemical release leaves background contaminants immobilized on the beads, reducing background protein identifications by 80–90% compared to standard on-bead digestion[2].

G A Azide-Tagged Proteome B CuAAC Click (Diol Biotin-Alkyne) A->B Labeling C Streptavidin Enrichment B->C Capture D Stringent Washing (Removes Background) C->D Purify E NaIO4 Cleavage (Vicinal Diol) D->E Release F LC-MS/MS Analysis E->F Identify

Caption: Chemoproteomic workflow utilizing Diol Biotin-PEG3-Alkyne for target enrichment and release.

Comparative Performance Analysis: Cleavable Linkers in Chemoproteomics

Choosing the correct cleavable linker is paramount for maximizing the signal-to-noise ratio in peptide-centric chemoproteomics. Recent benchmarking studies have evaluated various bioorthogonal tags, revealing critical differences in cleavage efficiency and artifact generation[3][4].

Linker TechnologyCleavage ReagentBackground Reduction*Known Limitations & MS Artifacts
Vicinal Diol (Diol Biotin-PEG3-Alkyne)Sodium Periodate ( NaIO4​ )80–90% [2]Potential oxidation of N-terminal Ser/Thr or Methionine if overexposed to oxidant.
DADPS (Dialkoxydiphenylsilane)Formic Acid (Acidic)>85%Blind MS searches reveal artifactual formate adducts on peptides[3][4].
Azobenzene (AZO) Sodium Dithionite (Reductive)>80%Leaves previously unreported artifactual modifications on the residual mass[5][6].
Non-Cleavable (Biotin-PEG3-Alkyne)On-Bead Tryptic DigestionBaseline (0%)Severe contamination from endogenously biotinylated carboxylases.

*Background reduction is calculated relative to standard non-cleavable on-bead digestion workflows.

Expert Insight: While DADPS linkers offer exceptional enrichment yields, the acidic cleavage conditions (formic acid) can lead to unwanted formate adducts that complicate downstream MS/MS search algorithms[3][4]. Conversely, the Diol linker avoids acid-catalyzed artifacts entirely, making it highly preferable for acid-sensitive post-translational modifications (PTMs), provided the oxidative cleavage step is tightly controlled.

Cell-Type Specific Performance & Logical Deployment

The biological matrix heavily influences the performance of Diol Biotin-PEG3-Alkyne. Because different cell types possess varying metabolic rates, lipidomic profiles, and redox baselines, the chemoproteomic strategy must be adapted accordingly.

CellTypeLogic Root Cell Type Considerations for Diol Biotin-PEG3-Alkyne Immortalized HEK293 / HeLa (High Metabolic Rate) Root->Immortalized Primary Primary Neurons (Low Sample Input) Root->Primary Macrophage Macrophages (Redox/Oxidative Stress) Root->Macrophage Immortalized_Detail High Endogenous Biotin: Diol cleavage leaves background on bead Immortalized->Immortalized_Detail Primary_Detail Complex Lysates: PEG3 spacer prevents probe precipitation Primary->Primary_Detail Macrophage_Detail Redox Sensitivity: NaIO4 requires prior alkylation of cysteines Macrophage->Macrophage_Detail

Caption: Logical considerations for deploying Diol Biotin-PEG3-Alkyne across diverse cell types.

Immortalized Cancer Lines (e.g., HeLa, HEK293)

These rapidly dividing cells exhibit high metabolic rates, resulting in an abundance of endogenously biotinylated enzymes (e.g., acetyl-CoA carboxylase, pyruvate carboxylase). When using non-cleavable probes, these enzymes flood the MS detector. The Diol linker excels here: following NaIO4​ cleavage, the endogenous biotinylated proteins remain permanently trapped on the streptavidin matrix, yielding a highly purified target interactome.

Primary Cells (e.g., Primary Cortical Neurons)

Primary cells often yield low protein concentrations and contain complex, lipid-rich matrices. The PEG3 spacer in the Diol Biotin-PEG3-Alkyne probe is the critical variable here[1]. Highly hydrophobic probes tend to aggregate or bind non-specifically to lipid-binding pockets in primary lysates. The PEG3 moiety ensures the probe remains fully solvated in the aqueous lysate, driving the CuAAC reaction to completion even at low protein concentrations.

Macrophages & Oxidative Stress Models (e.g., RAW 264.7)

When mapping the reactive cysteinome in immune cells undergoing oxidative burst, extreme caution must be exercised. Because the Diol linker requires an oxidant ( NaIO4​ ) for cleavage, it can artificially oxidize native cysteines or methionines. Causality Rule: To prevent this, researchers must perform stringent alkylation (e.g., with iodoacetamide) prior to the cleavage step, effectively locking the cysteinome in its native state before introducing the periodate[5].

Self-Validating Experimental Protocol for Peptide-Centric ABPP

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. This prevents "black-box" failures where a lack of MS signal cannot be diagnosed.

Phase 1: Lysate Preparation & CuAAC Click Chemistry

Causality: Copper (I) generates reactive oxygen species (ROS) that can degrade proteins. Using THPTA as a stabilizing ligand protects the proteome while accelerating the click reaction.

  • Prepare Lysate: Lyse azide-probe treated cells in 1% NP-40 buffer. Clarify by centrifugation and normalize protein concentration to 2 mg/mL.

  • Validation Checkpoint 1 (Input Control): Reserve 50 µL of the lysate to verify initial protein integrity and probe labeling via immunoblotting.

  • CuAAC Reaction: To 1 mL of lysate, sequentially add:

    • 100 µM Diol Biotin-PEG3-Alkyne[1]

    • 1 mM THPTA ligand

    • 1 mM CuSO4​

    • 1 mM Sodium Ascorbate (add last to initiate reduction of Cu(II) to Cu(I)).

  • Incubation: Rotate at room temperature for 1.5 hours. Quench with 10 mM EDTA to chelate copper.

Phase 2: Protein Precipitation & Streptavidin Capture

Causality: Direct addition of beads to the click mixture results in high background from unreacted probe. Methanol/Chloroform precipitation removes free probe and denatures the proteins, exposing buried biotin tags.

  • Precipitation: Perform a standard Methanol/Chloroform protein precipitation. Wash the protein pellet twice with cold methanol.

  • Resuspension: Dissolve the pellet in 1.2% SDS in PBS (boil for 5 mins). Dilute with PBS to a final SDS concentration of 0.2%.

  • Capture: Add 100 µL of pre-washed High-Capacity Streptavidin Agarose beads. Rotate overnight at 4°C.

  • Validation Checkpoint 2 (Depletion Control): Collect the supernatant post-incubation. Run a Western blot against streptavidin-HRP. A successful capture will show a >95% depletion of biotinylated signal compared to the input control.

Phase 3: Stringent Washing & NaIO4 Cleavage

Causality: The vicinal diol is specifically cleaved by periodate. Performing this in the dark prevents UV-catalyzed radical formation, which causes off-target amino acid oxidation.

  • Wash Beads: Wash sequentially with 1% SDS (x2), 8M Urea (x2), and PBS (x3) to remove all non-covalently bound background proteins.

  • Cleavage: Resuspend beads in 200 µL of PBS containing 20 mM Sodium Periodate ( NaIO4​ ) .

  • Incubation: Rotate at room temperature for exactly 2 hours in the dark .

  • Elution: Centrifuge and collect the supernatant (containing the released, probe-modified peptides). Quench the excess NaIO4​ by adding 10 mM sodium sulfite.

  • Validation Checkpoint 3 (Cleavage Control): Boil the used beads in Laemmli buffer and run on an SDS-PAGE gel. The absence of target proteins indicates 100% cleavage efficiency.

References

  • Diol Biotin-PEG3-alkyne | Biotin PEG Linker. MedKoo Biosciences.
  • Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. ACS Chemical Biology / PubMed.
  • Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. Journal of Proteome Research / ACS.
  • Proteomics Evaluation of Chemically Cleavable Activity-based Probes.

Sources

Comparative

A Comprehensive Guide to Cleavable Biotinylation: Copper-Catalyzed vs. Copper-Free Click Chemistry for Diol-PEG3 Probes

As bioconjugation and affinity purification workflows become increasingly sophisticated, the ability to selectively capture and gently release target biomolecules is paramount. Traditional biotin-streptavidin interaction...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation and affinity purification workflows become increasingly sophisticated, the ability to selectively capture and gently release target biomolecules is paramount. Traditional biotin-streptavidin interactions, while robust ( Kd​∼10−15 M), require harsh denaturing conditions (e.g., boiling in SDS) for elution, which often destroys protein complexes and co-elutes non-specific background proteins.

The introduction of the 1,2-diol cleavable linker revolutionized this process. By incorporating a diol moiety between the biotin tag and the reactive group, researchers can gently release their enriched targets using sodium periodate (NaIO 4​ ), which oxidizes the diol into two distinct aldehydes under mild, physiological conditions[1].

However, when designing a click chemistry workflow around these probes, researchers must make a critical choice regarding the cycloaddition modality. This guide provides an objective, data-backed comparison of Copper-Catalyzed (CuAAC) versus Copper-Free (SPAAC) click chemistry for diol-cleavable biotin probes.

The Scientific Reality: Alkyne vs. DBCO

A common point of confusion in experimental design is the assumption that a single probe can be used for both catalytic and non-catalytic click reactions. This is chemically impossible.

[2] features a terminal alkyne. Terminal alkynes lack the necessary thermodynamic instability to react with azides spontaneously at room temperature; therefore, they strictly require Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

To achieve a true copper-free reaction—known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—researchers must substitute the terminal alkyne with a strained cyclooctyne, such as DBCO (yielding Diol Biotin-PEG3-DBCO)[4].

Mechanistic Causality
  • CuAAC (The Catalytic Approach): The Cu(I) catalyst drastically lowers the activation energy of the [3+2] cycloaddition. The primary advantage is that the terminal alkyne is sterically minimal (just two carbon atoms and one hydrogen), which prevents structural perturbation of the target molecule[5]. However, the required copper catalyst can generate reactive oxygen species (ROS), making it highly toxic to live cells[6].

  • SPAAC (The Thermodynamic Approach): This reaction is driven entirely by the release of ~18 kcal/mol of ring strain inherent in the dibenzocyclooctyne (DBCO) ring[4]. Because it requires no transition metal catalyst, it is entirely bioorthogonal and safe for in vivo and live-cell applications[6]. The trade-off is the significant steric bulk and hydrophobicity of the DBCO group, which can occasionally induce non-specific protein binding or alter cellular biodistribution[3].

DecisionTree Start What is your target environment? InVitro In Vitro / Fixed Cells (Lysates, Purified Proteins) Start->InVitro InVivo In Vivo / Live Cells (Toxicity Sensitive) Start->InVivo CuAAC CuAAC (Copper-Catalyzed) Use: Diol Biotin-PEG3-Alkyne InVitro->CuAAC Fast kinetics, low steric bulk SPAAC SPAAC (Copper-Free) Use: Diol Biotin-PEG3-DBCO InVivo->SPAAC Biocompatible, no Cu toxicity

Logical decision tree for selecting between CuAAC and SPAAC for Diol-Biotin workflows.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC fundamentally alters the kinetics and biocompatibility of your assay. The table below summarizes the quantitative and qualitative differences between the two modalities[3],[5].

ParameterCuAAC (Diol Biotin-PEG3-Alkyne)SPAAC (Diol Biotin-PEG3-DBCO)
Reaction Mechanism Cu(I)-catalyzed [3+2] cycloadditionStrain-promoted[3+2] cycloaddition
Reaction Rate Constant 10 to 100 M−1s−1 (Very Fast) 0.1 to 1 M−1s−1 (Moderate)
Biocompatibility Poor (Cu toxicity, ROS generation)Excellent (Safe for live cells/animals)
Steric Bulk of Tag Minimal (Terminal Alkyne)High (Dibenzocyclooctyne ring)
Background Reactivity LowModerate (DBCO can react with thiols over time)
Primary Application Cell lysates, fixed tissue, in vitro assaysLive-cell imaging, in vivo metabolic tracking

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies detail the labeling, enrichment, and cleavage steps, incorporating internal controls to guarantee data integrity[1].

Protocol A: CuAAC Labeling (Using Diol Biotin-PEG3-Alkyne)

Best for cell lysates and purified proteins.

  • Preparation: Ensure your protein lysate (containing azide-tagged targets) is in a compatible buffer (e.g., PBS, pH 7.4). Avoid buffers with EDTA, which will chelate the copper catalyst.

  • Reagent Assembly: Add Diol Biotin-PEG3-Alkyne to a final concentration of 50–100 µM.

  • Catalyst Addition: Premix 1 mM CuSO 4​ with 5 mM THPTA ligand, then add to the lysate. Causality: THPTA stabilizes the Cu(I) oxidation state and acts as a sacrificial reductant to prevent ROS-mediated protein degradation. Finally, add 5 mM Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Incubation: React for 1 hour at room temperature.

Protocol B: SPAAC Labeling (Using Diol Biotin-PEG3-DBCO)

Best for live cells and sensitive in vivo models.

  • Preparation: Introduce the azide-tagged precursor to live cells. Wash thoroughly to remove unincorporated tags.

  • Reagent Assembly: Add Diol Biotin-PEG3-DBCO directly to the culture media at a concentration of 10–30 µM.

  • Incubation: React for 2–4 hours at 37°C. Causality: The absence of a catalyst means the reaction relies solely on thermodynamic strain release, necessitating longer incubation times to achieve complete target saturation.

Protocol C: Enrichment and Periodate Cleavage (The Validation Step)
  • Capture: Incubate the biotinylated lysate with Streptavidin-agarose beads for 2 hours at 4°C. Wash extensively (e.g., 1% SDS, followed by 8M urea, then PBS) to remove all non-covalently bound background proteins.

  • Cleavage: Resuspend the beads in PBS containing 20 mM Sodium Periodate (NaIO 4​ ). Incubate for 2 hours at room temperature in the dark. Causality: Periodate selectively oxidizes the vicinal diol, cleaving the carbon-carbon bond and releasing the protein with a small residual aldehyde tag[1].

  • Self-Validation (Critical): Collect the supernatant (Eluate). Then, add SDS sample buffer directly to the remaining beads and boil for 10 minutes (Boiled Fraction). Run both fractions on a Western blot.

    • Validation Logic: A successful, specific cleavage will show your target protein only in the Eluate. If the target appears in the Boiled Fraction, your cleavage was incomplete. If non-specific bands appear in the Eluate, your wash stringency was insufficient.

Workflow Azide Azide-Tagged Biomolecule Click Click Reaction (CuAAC or SPAAC) Azide->Click Conjugate Diol-Biotin Conjugate Click->Conjugate Enrich Streptavidin Enrichment Conjugate->Enrich Cleavage NaIO4 Cleavage (Releases Target) Enrich->Cleavage

End-to-end experimental workflow from azide labeling to periodate-mediated target release.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Diol Biotin-PEG3-Alkyne

This guide provides essential, immediate safety and logistical information for the proper disposal of Diol Biotin-PEG3-Alkyne. As researchers, scientists, and drug development professionals, our commitment to safety exte...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Diol Biotin-PEG3-Alkyne. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the responsible management of all chemical waste. This document offers a procedural, step-by-step framework grounded in established safety protocols to ensure the safe handling and disposal of this specialized reagent, thereby protecting both laboratory personnel and the environment.

Hazard Assessment and Characterization: The "Why" Behind the Protocol

Understanding the chemical nature of Diol Biotin-PEG3-Alkyne is fundamental to its safe disposal. The molecule is a composite structure, and its overall risk profile is determined by its constituent parts:

  • Biotin and Diol Moieties: Both biotin (Vitamin H) and diol functionalities are generally considered to have a low hazard profile.[1][2]

  • Polyethylene Glycol (PEG) Linker: The PEG3 linker is a short polyethylene glycol chain. PEGs are known for their low toxicity and high water solubility.[3][4][5]

  • Terminal Alkyne Group: This is the most reactive component of the molecule. Terminal alkynes are a high-energy functional group that can undergo energetic decomposition and, in some contexts, can form explosive metal acetylides.[6][7] While the overall molecule is shipped as a non-hazardous chemical, the presence of the alkyne group necessitates that it be treated with caution.[3]

Core Disposal Directive: Due to the reactive nature of the alkyne functional group and the absence of a universally assigned CAS number and specific Safety Data Sheet (SDS), all waste containing Diol Biotin-PEG3-Alkyne must be treated as hazardous chemical waste .[7] This precautionary principle is the cornerstone of a self-validating safety protocol, ensuring that risks are managed even when complete hazard data is unavailable.

Key Chemical and Physical Properties
PropertyValue / DescriptionSource
Chemical Formula C25H41N5O9S[3]
Molecular Weight ~587.69 g/mol [3]
Appearance Typically a white solid or wax-like substance.[8]
Solubility The hydrophilic PEG spacer enhances solubility in aqueous media.[3][4][9]
Potential Hazards While the biotin and PEG components are low-hazard, a similar compound's SDS notes potential for skin/eye irritation and harm if swallowed (H302, H315, H319). The alkyne group confers chemical reactivity.[7]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Diol Biotin-PEG3-Alkyne waste. This includes:

    • A laboratory coat.

    • Chemical-resistant gloves (nitrile is a suitable choice).[1]

    • Safety glasses or goggles to protect from potential splashes.[8]

  • Work Area: Handle the chemical and its waste in a well-ventilated area. For procedures that could generate dust or aerosols, a chemical fume hood is required.[7][8]

  • Avoid Contamination: Do not allow the chemical waste to enter drains or water courses.[1][2][8]

Step-by-Step Disposal Procedure

This protocol provides a systematic approach to collecting and managing Diol Biotin-PEG3-Alkyne waste from the point of generation to its final hand-off to safety professionals.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing accidental chemical reactions.[10]

  • Designate a Specific Waste Stream: All waste contaminated with Diol Biotin-PEG3-Alkyne must be kept separate from other chemical waste streams (e.g., halogenated solvents, strong acids).[7]

  • Incompatibility: Never mix this waste with strong oxidizing agents, acids, or bases.[11]

Step 2: Waste Collection

The collection method depends on the physical form of the waste.

  • Solid Waste:

    • Pure Compound: Collect any unused or expired Diol Biotin-PEG3-Alkyne powder in a dedicated, sealed, and clearly labeled container designated for solid chemical waste.[1]

    • Contaminated Labware: Items such as weighing papers, pipette tips, and gloves that are contaminated with the compound must also be collected in a designated, sealed container or a robust, sealed plastic bag and treated as hazardous waste.[1][12][13]

  • Liquid Waste:

    • Aqueous or Organic Solutions: Collect all solutions containing Diol Biotin-PEG3-Alkyne in a dedicated, leak-proof, and chemically compatible waste container (e.g., high-density polyethylene or glass).[1][7]

    • Prohibition on Drain Disposal: Under no circumstances should solutions containing this chemical be poured down the sanitary sewer.[5] The solvent, regardless of its own properties, dictates that the entire mixture is treated as hazardous liquid waste.[1]

Step 3: Container Labeling

Accurate labeling is a legal and safety requirement. As soon as the first drop of waste is added, the container must be labeled.[7]

  • Required Information: Use a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "Diol Biotin-PEG3-Alkyne Waste" . Do not use abbreviations or chemical formulas.[13][14]

    • A complete list of all constituents, including solvents and their approximate percentages.

    • The date when waste was first added to the container (accumulation start date).[5]

Step 4: Storage
  • Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area within your laboratory.[7]

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[12][13]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once your waste container is full or reaches your institution's time limit for accumulation, contact your EHS department to schedule a pickup.[1][7] They are the only personnel authorized to transport and dispose of the waste in accordance with federal, state, and local regulations.

Spill Management

In the event of a small spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[11]

  • PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[8][11] For solid spills, gently sweep to avoid raising dust.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[11]

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the proper handling and disposal of Diol Biotin-PEG3-Alkyne waste.

G cluster_form 1. Identify Waste Form cluster_collect 2. Collect & Segregate cluster_label 3. Label Container Immediately cluster_store 4. Store Safely start Diol Biotin-PEG3-Alkyne Waste Generated solid Solid (Pure compound, contaminated labware) start->solid liquid Liquid (Aqueous or solvent solutions) start->liquid solid_container Collect in dedicated, sealed container for 'Solid Chemical Waste' solid->solid_container liquid_container Collect in dedicated, leak-proof container for 'Liquid Chemical Waste' liquid->liquid_container labeling Label with: - 'Hazardous Waste' - Full Chemical Name - All Constituents & % - Accumulation Start Date solid_container->labeling liquid_container->labeling storage Store sealed container in a designated Satellite Accumulation Area with secondary containment. labeling->storage end Contact Environmental Health & Safety (EHS) for pickup and final disposal storage->end

Caption: Disposal workflow for Diol Biotin-PEG3-Alkyne waste.

Disposal of Empty Containers

An "empty" container that held Diol Biotin-PEG3-Alkyne must still be decontaminated before disposal.

  • Triple-Rinse: The container must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., the solvent used for the solution, or water followed by a more compatible solvent).[13][14][15]

  • Collect Rinsate: Crucially, all three portions of this rinsate must be collected and disposed of as hazardous liquid chemical waste. [13][15]

  • Deface Label: Completely remove or deface the original manufacturer's label.[14]

  • Final Disposal: After this procedure, the clean, empty container can typically be disposed of with regular laboratory glass or plastic waste.[14][15]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that our innovative research does not come at the cost of personal or ecological well-being.

References

  • Diol Bio-PEG3-Azide . CD Bioparticles. [Link]

  • Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]

  • LABORATORY WASTE MANAGEMENT GUIDELINES . WASH in Health Care Facilities. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Chemical waste disposal . KTH Royal Institute of Technology. [Link]

  • Laboratory waste . Karolinska Institutet Staff portal. [Link]

  • Laboratory Waste Disposal Safety Protocols . NSTA. [Link]

  • Safety Data Sheet: D(+)-Biotin . Carl ROTH. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Campus Safety Division. [Link]

Sources

Handling

Personal protective equipment for handling Diol Biotin-PEG3-Alkyne

[label="Cu(I)-Catalyzed\nCycloaddition (Click)", Caption: Workflow of target capture and NaIO4-mediated diol cleavage using Diol Biotin-PEG3-Alkyne. Spill Management and Emergency Response Immediate and calculated action...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Cu(I)-Catalyzed\nCycloaddition (Click)",

Caption: Workflow of target capture and NaIO4-mediated diol cleavage using Diol Biotin-PEG3-Alkyne.

Spill Management and Emergency Response

Immediate and calculated action is required in the event of a spill to prevent environmental contamination and personnel exposure [2].

  • Solid Spill (Powder): Do NOT sweep dry.

    • Causality: Dry sweeping generates airborne dust, drastically increasing inhalation risk. Lightly mist the powder with water or cover it with a wet paper towel, then carefully scoop the material into a sealable hazardous waste container [2].

  • Liquid Spill (Stock Solution): Absorb the spill using an inert, non-combustible material (e.g., vermiculite or sand).

    • Causality: Combustible materials like paper towels can react hazardously with concentrated organic solvents. Transfer the absorbent to a labeled hazardous waste container [4].

  • Personnel Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, utilize an emergency eyewash station immediately [3].

Disposal Protocol

Diol Biotin-PEG3-Alkyne, like other functionalized PEG-alkynes, is classified as hazardous chemical waste due to its reactive alkyne group. It must never be disposed of down the drain or in regular municipal trash [4].

  • Segregation: Collect all solid waste (empty vials, contaminated pipette tips, gloves) and liquid waste (reaction flow-throughs, organic solvent stocks) in separate, designated, and leak-proof high-density polyethylene (HDPE) containers [4].

  • Labeling: Clearly label the container with a hazardous waste tag immediately upon adding the first drop of waste. Include the full chemical name: "Hazardous Waste: Diol Biotin-PEG3-Alkyne / Organic Solvent" [4].

  • Storage & Pickup: Store waste in a designated Satellite Accumulation Area (SAA) with secondary containment. Keep containers tightly closed unless actively adding waste. Schedule a pickup with your institution's Environmental Health and Safety (EHS) department for final incineration by a licensed contractor [4].

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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